molecular formula C8H4ClN3O3 B15230540 6-Chloro-7-nitroquinoxalin-2-one CAS No. 934690-33-2

6-Chloro-7-nitroquinoxalin-2-one

Número de catálogo: B15230540
Número CAS: 934690-33-2
Peso molecular: 225.59 g/mol
Clave InChI: APCVIOKYERKKPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Chloro-7-nitroquinoxalin-2-one is a useful research compound. Its molecular formula is C8H4ClN3O3 and its molecular weight is 225.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-7-nitroquinoxalin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-7-nitroquinoxalin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

934690-33-2

Fórmula molecular

C8H4ClN3O3

Peso molecular

225.59 g/mol

Nombre IUPAC

6-chloro-7-nitro-1H-quinoxalin-2-one

InChI

InChI=1S/C8H4ClN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13)

Clave InChI

APCVIOKYERKKPN-UHFFFAOYSA-N

SMILES canónico

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=O)N2

Origen del producto

United States
Foundational & Exploratory

6-Chloro-7-nitroquinoxalin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

6-Chloro-7-nitroquinoxalin-2-one: Chemical Properties, Synthesis, and Applications in Drug Development

Executive Summary

Within the landscape of biologically active heterocyclic templates, the quinoxalin-2-one core has emerged as a privileged pharmacophore[1]. Specifically, 6-chloro-7-nitroquinoxalin-2-one (CAS 934690-33-2) serves as a highly functionalized, versatile building block in modern drug discovery. The strategic placement of a chlorine atom at the C6 position, adjacent to a strongly electron-withdrawing nitro group at C7, creates a uniquely reactive system primed for nucleophilic aromatic substitution (SNAr). This technical guide explores the structural dynamics, validated synthetic methodologies, and downstream pharmacological applications of this critical intermediate, providing researchers with the causal logic necessary to optimize its use in lead generation.

Structural Dynamics and Physicochemical Profile

The reactivity of 6-chloro-7-nitroquinoxalin-2-one is dictated by two primary structural features: the lactam-lactim tautomerism of the quinoxalinone core and the synergistic electronic effects of its substituents.

Lactam-Lactim Tautomerism: While the compound can theoretically exist in a lactim form (quinoxalin-2-ol), spectroscopic evidence confirms that the lactam form (quinoxalin-2(1H)-one) overwhelmingly predominates in both the solid state and polar solvents[1]. This tautomeric preference is crucial because it localizes the proton on the N1 nitrogen, leaving the C2 carbonyl intact and directing electrophilic or nucleophilic attacks to specific vectors on the bicyclic ring.

Electronic Activation for SNAr: The C6 chlorine atom is highly activated. The C7 nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and resonance (-M) mechanisms. Furthermore, the imine nitrogen (N4) in the quinoxaline ring acts as an additional electron sink. Because the C6 position is ortho to the nitro group and para to the N4 nitrogen, the local electron density is severely depleted, making the C6-Cl bond highly susceptible to displacement by primary and secondary amines under mild conditions[2].

G Lactam Lactam Form (Quinoxalin-2(1H)-one) Dominant in polar solvents Lactim Lactim Form (Quinoxalin-2-ol) Reactive intermediate Lactam->Lactim Tautomerization SNAr SNAr at C6 Activated by 7-NO2 & N4 Lactam->SNAr Nucleophilic Attack (Amines/Thiols)

Fig 1: Lactam-lactim tautomerism and C6-directed nucleophilic aromatic substitution (SNAr).

Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name 6-Chloro-7-nitroquinoxalin-2(1H)-one
CAS Number 934690-33-2
Molecular Formula C8H4ClN3O3
Molecular Weight 225.59 g/mol
Hydrogen Bond Donors 1 (N1-H)
Hydrogen Bond Acceptors 4 (C=O, N4, -NO2 oxygens)
Primary Reactivity Nucleophilic Aromatic Substitution (SNAr), N-Alkylation

Validated Experimental Protocol: Synthesis and Isolation

The classical synthesis of quinoxalin-2-ones involves the condensation of an o-phenylenediamine with an α-oxoaldehyde (such as glyoxylic acid)[3]. However, the use of an unsymmetrical diamine like 4-chloro-5-nitro-1,2-phenylenediamine inherently leads to regioselectivity challenges, yielding a mixture of isomers[3].

The causality behind the isomer ratio lies in the differential nucleophilicity of the two amino groups. The nitro group strongly withdraws electrons, making the amino group meta to it relatively more nucleophilic than the amino group para to it[3]. To optimize the yield of the desired 6-chloro-7-nitro isomer and prevent the degradation of the highly reactive glyoxylic acid, pH control is paramount[1].

Protocol: pH-Controlled Condensation Synthesis

This protocol is designed as a self-validating system; the formation of a distinct precipitate upon cooling validates successful cyclization, while TLC monitoring ensures the complete consumption of the diamine.

Step 1: Reagent Preparation and Buffering Dissolve 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq, 10 mmol) in 50 mL of an AcOH-NaOH-NaHCO3 buffer solution (pH ≈ 7). Causality: Maintaining a neutral pH prevents the acid-catalyzed degradation of glyoxylic acid while keeping the diamine sufficiently unprotonated to act as a nucleophile[1].

Step 2: Electrophile Addition Slowly add glyoxylic acid monohydrate (1.1 eq, 11 mmol) dropwise to the stirring solution at room temperature. Causality: Dropwise addition minimizes the local concentration of the electrophile, suppressing the formation of unwanted bis-adducts and controlling the exothermic initial Schiff base formation.

Step 3: Thermal Cyclization Elevate the reaction temperature to 80°C and stir for 2–3 hours. Monitor via TLC (CH2Cl2/EtOAc 3:1). Causality: The initial nucleophilic attack forms an intermediate; thermal energy is required to drive the secondary intramolecular cyclization (lactamization) to completion[3].

Step 4: Isolation and Regioselective Purification Cool the mixture to 0°C to induce precipitation. Filter the crude solid, which contains a mixture of 6-chloro-7-nitro and 7-chloro-6-nitro isomers. Purify the crude product via silica gel column chromatography or selective recrystallization from ethanol to isolate pure 6-chloro-7-nitroquinoxalin-2-one[4].

Workflow Start 4-Chloro-5-nitro-1,2-phenylenediamine + Glyoxylic Acid Condensation Condensation Reaction (pH 7 Buffer, 80°C, 2-3h) Start->Condensation Nucleophilic attack Mixture Isomeric Mixture (6-Cl-7-NO2 & 7-Cl-6-NO2) Condensation->Mixture Cyclization Separation Regioselective Separation (Recrystallization/Chromatography) Mixture->Separation Purification Product Pure 6-Chloro-7-nitroquinoxalin-2-one Separation->Product Yield: Up to 80%

Fig 2: Step-by-step workflow for the condensation and isolation of the target quinoxalinone.

Reaction Optimization Summary
Solvent SystemTemperatureIsomeric Ratio (6-Cl : 7-Cl)Overall Yield
Neutral (EtOH)Reflux~ 1:1Moderate (40-50%)
Acidic (AcOH)Reflux~ 1.2:1High (60-70%)
Buffer (pH 7) 80°C > 1.5:1 Optimal (Up to 80%) [1]

Applications in Drug Development

The 6-chloro-7-nitroquinoxalin-2-one scaffold is not an end-product but a strategic intermediate utilized to synthesize complex therapeutics.

Malarial Protease PfSUB1 Inhibitors: The alarming spread of drug-resistant malaria has necessitated novel mechanisms of action. Quinoxaline derivatives synthesized from halo-nitro precursors have been identified as potent inhibitors of the malarial protease PfSUB1, which is essential for the maturation and egress of Plasmodium falciparum merozoites[2]. By displacing the C6 chlorine via SNAr with various anilines or aliphatic amines, researchers can rapidly generate structure-activity relationship (SAR) libraries to optimize binding affinity within the PfSUB1 active site[2].

Neurological Receptor Antagonists: The structural geometry of the quinoxalin-2-one core closely mimics endogenous ligands of the central nervous system. Derivatives of this compound are heavily utilized in the development of AMPA and NMDA receptor antagonists (similar to the classic tool compound CNQX). The N1 position can be alkylated to modulate lipid solubility and blood-brain barrier penetration, while the C6/C7 positions dictate receptor sub-type selectivity.

Pathway Compound 6-Chloro-7-nitroquinoxalin-2-one (Pharmacophore) Derivatization C6/N1 Derivatization (e.g., Amination) Compound->Derivatization Lead Optimization Target PfSUB1 Protease or AMPA Receptor Derivatization->Target Binding Affinity Effect Inhibition of Pathogen Egress or Synaptic Modulation Target->Effect Mechanism of Action

Fig 3: Downstream pharmacological application pathway in drug discovery.

Sources

Structural Elucidation of 6-Chloro-7-nitroquinoxalin-2-one: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives, particularly quinoxalin-2(1H)-ones, are privileged pharmacophores in medicinal chemistry, recognized for their diverse biological activities including AMPA/kainate receptor antagonism and antimicrobial efficacy. The structural elucidation of 6-chloro-7-nitroquinoxalin-2-one (CAS 934690-33-2) presents a unique analytical challenge. The strong electron-withdrawing nature of both the chloro and nitro substituents significantly perturbs the local electronic environment, complicating regiochemical assignment. Furthermore, determining the exact tautomeric state (lactam vs. lactim) requires a highly orthogonal analytical approach. This whitepaper provides an in-depth, self-validating methodology for the definitive structural characterization of this molecule.

Analytical Workflow Design

To ensure absolute scientific integrity, the elucidation process cannot rely on a single analytical technique. Instead, it must utilize a self-validating system where mass spectrometry establishes the molecular formula, 1D NMR provides basic connectivity, 2D NMR confirms regiochemistry, and computational chemistry (DFT) validates the thermodynamic stability of the observed isomers.

Workflow A 6-Chloro-7-nitroquinoxalin-2-one Sample Preparation B HRMS (ESI-TOF) Exact Mass & Isotopic Pattern A->B C FT-IR Spectroscopy Functional Group Identification A->C D 1D NMR (1H, 13C) Chemical Shifts & Integrals A->D G Definitive Structure Elucidation B->G C->G E 2D NMR (HSQC, HMBC) Regiochemical Assignment D->E E->G F DFT Calculations B3LYP/6-311G(d,p) Validation F->G

Fig 1: Orthogonal analytical workflow for the structure elucidation of quinoxalin-2-ones.

Step-by-Step Methodologies

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is deployed first to confirm the exact molecular weight and elemental composition. The choice of Electrospray Ionization (ESI) in negative ion mode is deliberate; the N1-H proton of the quinoxalin-2-one lactam ring is highly acidic due to the adjacent carbonyl and the electron-withdrawing nitro group, allowing for efficient deprotonation[M-H]⁻. The presence of a single chlorine atom provides a built-in validation mechanism via its distinct isotopic signature.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade acetonitrile. Dilute to a final concentration of 1 µg/mL.

  • Ionization Parameters: Operate the ESI source in negative mode. Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C to prevent thermal degradation of the nitro group.

  • Data Acquisition: Acquire spectra using a Time-of-Flight (TOF) or Orbitrap mass analyzer over a mass range of m/z 100–500.

  • Self-Validation (Isotopic Pattern): Extract the [M-H]⁻ ion. For 6-chloro-7-nitroquinoxalin-2-one (C8H4ClN3O3), the theoretical exact mass for the[M-H]⁻ ion is 223.9868. You must observe a secondary peak at m/z 225.9839. The intensity ratio between these two peaks must be exactly 3:1 , confirming the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes).

Protocol 2: Multidimensional NMR Spectroscopy

Causality: While 1D ¹H and ¹³C NMR provide the number of unique protons and carbons, the benzene ring of this molecule contains only two protons (H-5 and H-8). Because they are para to each other and isolated by the C-6 and C-7 substituents, they will appear as two distinct singlets. Differentiating which singlet belongs to H-5 and which to H-8 is impossible using 1D NMR alone. We employ Heteronuclear Multiple Bond Correlation (HMBC) to observe ³J (three-bond) carbon-proton couplings, which definitively locks the regiochemistry.

Step-by-Step Protocol:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d6. DMSO is chosen not only for solubility but because polar aprotic solvents lock the molecule into its thermodynamically favored lactam tautomer[1].

  • 1D ¹H NMR (600 MHz): Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aromatic protons and the highly deshielded N-H proton.

  • 1D ¹³C NMR (150 MHz): Acquire 1024 scans with proton decoupling. Pay special attention to the carbonyl region (~155 ppm)[2].

  • 2D HSQC: Run to map the directly attached C-H pairs, linking the H-5 singlet to C-5 and the H-8 singlet to C-8.

  • 2D HMBC: Acquire with a long-range coupling delay optimized for 8 Hz (standard for aromatic ³J couplings). Map the correlations from H-5 and H-8 to the quaternary carbons.

Data Presentation & Regiochemical Assignment

Quantitative NMR Data Summary

The following table synthesizes the expected quantitative NMR data based on the electronic effects of the substituents and established quinoxalin-2-one literature[2][3].

Position¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)Key HMBC Correlations (³J)
N-1 ~12.50Broad SingletN/AC-2, C-8a
C-2 N/AN/A~155.0N/A
C-3 ~8.30Singlet~146.0C-4a, C-2
C-4a N/AN/A~140.0N/A
C-5 ~7.90Singlet~129.0C-4a, C-7
C-6 N/AN/A~128.0 (C-Cl)N/A
C-7 N/AN/A~142.0 (C-NO₂)N/A
C-8 ~7.60Singlet~116.0C-8a, C-6
C-8a N/AN/A~132.0N/A
Mechanistic Causality of HMBC Regiochemical Assignment

The critical challenge is differentiating H-5 from H-8. The nitro group at C-7 is strongly electron-withdrawing via resonance, significantly deshielding C-7 (~142 ppm). The chlorine at C-6 is electron-withdrawing via induction but donates electron density via resonance, resulting in a relatively shielded C-6 (~128 ppm).

By analyzing the HMBC spectrum, we establish a self-validating logical loop:

  • Proton H-5 will show a strong ³J correlation to C-7 (the deshielded nitro-bearing carbon) and C-4a.

  • Proton H-8 will show a strong ³J correlation to C-6 (the chloro-bearing carbon) and C-8a.

HMBC H5 Proton H-5 (Singlet) C4a Carbon C-4a (~140 ppm) H5->C4a 3J Coupling C7 Carbon C-7 (C-NO2) (~142 ppm) H5->C7 3J Coupling H8 Proton H-8 (Singlet) C8a Carbon C-8a (~132 ppm) H8->C8a 3J Coupling C6 Carbon C-6 (C-Cl) (~128 ppm) H8->C6 3J Coupling

Fig 2: Logical differentiation of H-5 and H-8 via HMBC 3J carbon-proton couplings.

Tautomerism and DFT Validation

Quinoxalin-2-ones can theoretically exist in a dynamic lactam-lactim tautomeric equilibrium. However, experimental NMR data consistently reveals a broad singlet downfield at ~12.5 ppm, characteristic of the N1-H proton, and a ¹³C resonance at ~155 ppm for the C2=O carbonyl carbon[2][3]. This definitively proves that the lactam form predominates in solution.

To ground these experimental findings in physical chemistry, Density Functional Theory (DFT) calculations are employed. Studies utilizing the B3LYP/6-311G(d,p) level of theory on substituted quinoxalin-2(1H)-ones confirm that the electron distribution between the heterocyclic and aromatic rings heavily favors the lactam architecture[4]. The strong electronegativity of the nitrogen atoms and the partial stabilization attributed to the inductive effects of the halogen and nitro substituents ensure that the lactim form remains thermodynamically inaccessible under standard conditions[4][5].

References

  • Structural properties theoretical investigation of quinoxalin-2(1H) one and some its pharmaceutical derivatives, ResearchGate,[Link]

  • NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives, Instituto Tecnológico de Buenos Aires (ITBA),[Link]

  • Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses, National Institutes of Health (NIH),[Link]

  • Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-ones, Dove Medical Press,[Link]

Sources

An In-depth Technical Guide to the Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

6-Chloro-7-nitroquinoxalin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure serves as a crucial intermediate and a versatile scaffold for synthesizing a wide range of biologically active molecules, particularly kinase inhibitors used in oncology. The quinoxalinone core, decorated with chloro and nitro functionalities, offers multiple reaction sites for further chemical modification. This guide provides a comprehensive overview of the prevailing synthetic strategies for 6-Chloro-7-nitroquinoxalin-2-one, with a detailed focus on the preparation of its key starting materials and the critical cyclocondensation step.

Retrosynthetic Analysis and Key Starting Materials

A logical retrosynthetic disconnection of the target molecule, 6-Chloro-7-nitroquinoxalin-2-one, points to two primary building blocks: a substituted ortho-phenylenediamine and a two-carbon electrophilic synthon. The most direct and widely adopted approach involves the cyclocondensation of 4-chloro-5-nitro-1,2-phenylenediamine with an equivalent of glyoxylic acid.

The synthesis, therefore, can be dissected into two principal stages:

  • Preparation of the Key Intermediate: The synthesis of 4-chloro-5-nitro-1,2-phenylenediamine.

  • Core Synthesis: The cyclocondensation reaction to form the quinoxalin-2-one ring system.

The overall synthetic pathway is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis 2,4-Dichloronitrobenzene 2,4-Dichloronitrobenzene 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline 2,4-Dichloronitrobenzene->4-Chloro-2-nitroaniline Ammonolysis N-acetyl-4-chloro-2-nitroaniline N-acetyl-4-chloro- 2-nitroaniline 4-Chloro-2-nitroaniline->N-acetyl-4-chloro-2-nitroaniline Acetylation N-acetyl-4-chloro-2,5-dinitroaniline N-acetyl-4-chloro- 2,5-dinitroaniline N-acetyl-4-chloro-2-nitroaniline->N-acetyl-4-chloro-2,5-dinitroaniline Nitration 4-Chloro-5-nitro-1,2-phenylenediamine 4-Chloro-5-nitro-1,2-phenylenediamine N-acetyl-4-chloro-2,5-dinitroaniline->4-Chloro-5-nitro-1,2-phenylenediamine Reduction & Hydrolysis Target 6-Chloro-7-nitroquinoxalin-2-one 4-Chloro-5-nitro-1,2-phenylenediamine->Target Cyclocondensation Glyoxylic Acid Glyoxylic Acid Glyoxylic Acid->Target

Caption: Overall synthetic scheme for 6-Chloro-7-nitroquinoxalin-2-one.

Part 1: Synthesis of the Key Precursor: 4-Chloro-5-nitro-1,2-phenylenediamine

The commercial availability of 4-chloro-5-nitro-1,2-phenylenediamine can be limited, often necessitating its synthesis in the laboratory.[1] A common and reliable route starts from 2,4-dichloronitrobenzene, a readily available commodity chemical.

Step 1: Selective Ammonolysis of 2,4-Dichloronitrobenzene

The first step involves the selective nucleophilic aromatic substitution of one chlorine atom. The chlorine atom at the 4-position (para to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine at the 2-position. This regioselectivity is driven by the strong electron-withdrawing nature of the nitro group, which stabilizes the Meisenheimer complex intermediate more effectively when the attack occurs at the para position.

  • Reaction: 2,4-Dichloronitrobenzene is treated with aqueous ammonia under elevated temperature and pressure to yield 4-chloro-2-nitroaniline.

Step 2: Acetylation of 4-Chloro-2-nitroaniline

To direct the subsequent nitration step, the more nucleophilic amino group is protected. Acetylation with acetic anhydride is a standard method, converting the amine into an acetamide. This serves two purposes: it deactivates the ring towards uncontrolled oxidation by the strong nitrating mixture and sterically hinders nitration at the 3-position.

Step 3: Nitration

The N-acetyl-4-chloro-2-nitroaniline is then subjected to electrophilic aromatic substitution. The powerful directing effects of the nitro and acetamido groups guide the incoming nitronium ion (NO₂⁺). The acetamido group is an ortho-, para-director, while the nitro group is a meta-director. The position ortho to the acetamido group and meta to the existing nitro group (the 5-position) is the most electronically favored site for nitration.

  • Causality: A standard nitrating mixture of concentrated nitric acid and sulfuric acid is used.[2] Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion, which is essential for the reaction to proceed on the deactivated aromatic ring.

Step 4: Reduction and Hydrolysis

The final step in the precursor synthesis involves the reduction of one nitro group and the hydrolysis of the acetyl protecting group. This is typically achieved in a one-pot procedure. A common method involves reduction with sodium sulfide or sodium hydrosulfide in an aqueous or alcoholic medium. The conditions required for the nitro group reduction are often sufficient to concurrently hydrolyze the amide bond, yielding the desired 4-chloro-5-nitro-1,2-phenylenediamine.

Part 2: Core Synthesis via Cyclocondensation

The formation of the quinoxalin-2-one ring is achieved through the cyclocondensation of the synthesized 4-chloro-5-nitro-1,2-phenylenediamine with glyoxylic acid. This reaction is a cornerstone in the synthesis of quinoxaline derivatives.[3][4]

The mechanism involves an initial nucleophilic attack by one of the amino groups on the aldehyde carbonyl of glyoxylic acid, forming a carbinolamine intermediate. This is followed by dehydration to form a Schiff base (imine). An intramolecular cyclization then occurs as the second amino group attacks the imine carbon. A final dehydration step yields the aromatic quinoxalinone ring.

G A Combine Reactants: 4-chloro-5-nitro-1,2-phenylenediamine + Glyoxylic Acid in Solvent (e.g., EtOH/H₂O) B Heat Reaction Mixture (e.g., Reflux at 80-100 °C) A->B Step 1 C Monitor Reaction Progress (TLC or LC-MS) B->C Step 2 D Cool to Room Temperature C->D Upon Completion E Precipitate Formation D->E F Isolate Product by Filtration E->F Step 3 G Wash Solid with Solvent (e.g., Water, cold Ethanol) F->G Step 4 H Dry Product Under Vacuum G->H Step 5 I Final Product: 6-Chloro-7-nitroquinoxalin-2-one H->I

Caption: Experimental workflow for the cyclocondensation reaction.

Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

This protocol details the cyclocondensation step.

Materials:

  • 4-chloro-5-nitro-1,2-phenylenediamine

  • Glyoxylic acid monohydrate (or a 50% solution in water)[5]

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment, if necessary)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Addition of Reagent: To this stirred suspension, add glyoxylic acid (1.1 eq). The reaction is often carried out under mildly acidic conditions to facilitate imine formation.

  • Heating: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain this temperature for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), observing the consumption of the diamine starting material.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being sparingly soluble, will often precipitate from the reaction medium.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with water and cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified solid under vacuum to yield 6-Chloro-7-nitroquinoxalin-2-one as a solid, typically yellow or orange in color.

Data Summary

The efficiency of the cyclocondensation reaction is generally high. The following table summarizes typical results for this key transformation.

ParameterTypical ValueNotes
Reactant Ratio 1 : 1.1 (Diamine : Glyoxylic Acid)A slight excess of glyoxylic acid ensures complete consumption of the more valuable diamine.
Solvent System Ethanol/Water (1:1 v/v)Provides good solubility for reactants at elevated temperatures while allowing product precipitation upon cooling.
Reaction Temperature 80 - 90 °C (Reflux)Ensures sufficient activation energy for the condensation and dehydration steps.
Reaction Time 2 - 4 hoursReaction is typically complete within this timeframe.
Product Yield >85%The reaction is generally high-yielding with a straightforward workup.
Purity >95% (after washing)The product often precipitates in high purity, sometimes negating the need for recrystallization or chromatography.

Conclusion

The synthesis of 6-Chloro-7-nitroquinoxalin-2-one is a well-established process hinging on two key stages: the multi-step preparation of the 4-chloro-5-nitro-1,2-phenylenediamine precursor and its subsequent efficient cyclocondensation with glyoxylic acid. Understanding the chemical principles behind each step—such as regioselectivity in aromatic substitution and the mechanism of condensation—is crucial for optimizing reaction conditions and achieving high yields of the final product. This guide provides the foundational knowledge and practical steps for researchers to successfully synthesize this valuable intermediate for applications in pharmaceutical research and development.

References

  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Zhang, L., et al. (2017). An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
  • MDPI. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI.
  • Google Patents. (n.d.). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • Google Patents. (n.d.). CN101891632B - Preparation method of 2-chloro-5-nitro-1, 4-p-phenylenediamine.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline.
  • Royal Society of Chemistry. (n.d.). Catalyst-free and oxidant-free cyclocondensation of 2-aminobenzamides with glycosides under visible light. Organic & Biomolecular Chemistry.
  • ResearchGate. (2025). (PDF) Hetero Diels-Alder Reaction with Aqueous Glyoxylic Acid: An Experiment in Organic Synthesis and 2-D NMR Analysis for Advanced Undergraduate Students.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones.
  • ACG Publications. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • MDPI. (2025).
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • National Center for Biotechnology Information. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. PMC.
  • Google Patents. (n.d.). WO2020173723A1 - Mixture comprising glyoxylic acid or condensation or addition products thereof.
  • RASĀYAN Journal of Chemistry. (n.d.). CONVENIENT SYNTHESIS OF SUBSTITUTED 2-PHENYL QUINIXALINE FROM α-TOSYL KETONES AND ARYL 1,2- DIAMINES CATALYSED BY L-PROLINE. RASĀYAN Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • PubChem. (n.d.). 4-Chloro-5-nitro-o-phenylenediamine.
  • American Journal of Organic Chemistry. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry.
  • Asian Journal of Research in Chemistry. (2016). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry.
  • Organic Syntheses. (n.d.). m-CHLORONITROBENZENE.
  • Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol.

Sources

Introduction: The Quinoxaline Scaffold and its Strategic Importance

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: 6-Chloro-7-nitroquinoxalin-2-one: A Versatile Heterocyclic Building Block for Advanced Drug Discovery

The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a privileged scaffold in medicinal chemistry.[1][2] Its structural resemblance to purine bases allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases. This has established quinoxaline derivatives as crucial components in the development of targeted therapeutics for oncology, infectious diseases, and inflammatory conditions.[2][3][4]

Within this important class of heterocycles, 6-Chloro-7-nitroquinoxalin-2-one emerges as a particularly powerful and versatile building block. Its trifunctional nature—a reactive chloro group, a reducible nitro group, and a modifiable lactam moiety—provides chemists with three distinct and orthogonal handles for molecular elaboration. The strategic placement of the electron-withdrawing nitro group ortho to the chloro substituent significantly activates the scaffold for nucleophilic aromatic substitution, enabling the facile introduction of diverse functionalities. This guide, grounded in established chemical principles and field-proven insights, provides a comprehensive technical overview of the synthesis, reactivity, and strategic application of 6-chloro-7-nitroquinoxalin-2-one in modern drug discovery programs.

Synthesis of the Core Building Block

The construction of the 6-chloro-7-nitroquinoxalin-2-one scaffold is most reliably achieved through a multi-step sequence starting from readily available precursors. The following pathway represents a robust and scalable approach, involving a regioselective nitration followed by reductive cyclization. A similar strategy has been reported for the synthesis of related 6-chloro-1H-quinoxalin-2-one derivatives.[5]

The logical flow for the synthesis begins with protecting the amine, followed by a directed nitration, deprotection, reduction of a second nitro group (if a dinitro precursor is used) to form the o-phenylenediamine, and finally, cyclization. A more direct and commonly employed method involves the condensation of a pre-functionalized o-phenylenediamine with a glyoxylic acid derivative.

A 4-Chloro-1,2-phenylenediamine B Nitration (HNO₃/H₂SO₄) A->B Electrophilic Aromatic Substitution C 4-Chloro-5-nitro-1,2-phenylenediamine B->C D Condensation/ Cyclization (Glyoxylic Acid) C->D Formation of Diamine Precursor E 6-Chloro-7-nitroquinoxalin-2-one D->E

Caption: Synthetic workflow for 6-Chloro-7-nitroquinoxalin-2-one.

Experimental Protocol: Synthesis via Condensation

This protocol outlines the key cyclization step, assuming the availability of the requisite diamine precursor.

  • Reaction Setup: To a solution of 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) in a mixture of ethanol and water (3:1 v/v), add glyoxylic acid monohydrate (1.1 eq).

  • Cyclization: Heat the mixture to reflux (approx. 80-90 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting diamine is consumed.

  • Isolation: Upon completion, cool the reaction mixture to room temperature and then further in an ice bath for 1 hour. The product will precipitate out of the solution.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake sequentially with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Drying: Dry the purified solid under vacuum at 50 °C to a constant weight to yield 6-chloro-7-nitroquinoxalin-2-one as a solid, typically yellow or orange in color.

Physicochemical and Spectroscopic Profile

The structural features of 6-chloro-7-nitroquinoxalin-2-one impart distinct and predictable characteristics that are essential for its characterization and use in subsequent reactions.

PropertyPredicted Value / CharacteristicCausality / Rationale
Molecular Formula C₈H₄ClN₃O₃Based on atomic composition.
Molecular Weight 225.59 g/mol Sum of atomic masses.
Appearance Yellow to orange solidThe extended conjugation and the nitro group chromophore typically result in a colored solid.
Solubility Poorly soluble in water and non-polar solvents; Soluble in polar aprotic solvents (DMSO, DMF).The polar nitro and lactam groups are offset by the rigid, aromatic core, favoring polar aprotic solvents.
¹H NMR (DMSO-d₆) δ 12.0-12.5 (s, 1H, N1-H), δ 8.2-8.4 (s, 1H, H-5), δ 7.8-8.0 (s, 1H, H-8), δ 7.4-7.6 (s, 1H, H-3)The lactam proton is deshielded and exchangeable. Aromatic protons are singlets due to their substitution pattern, with the proton ortho to the nitro group (H-8) being significantly downfield.
¹³C NMR (DMSO-d₆) δ 155-160 (C=O), δ 140-150 (C-NO₂, C-Cl), δ 120-135 (Aromatic C-H & Quaternary C)Carbonyl carbon is significantly downfield. Carbons attached to electron-withdrawing groups (Cl, NO₂) are also deshielded.
IR (KBr, cm⁻¹) 3200-3400 (N-H stretch), 1680-1700 (C=O stretch), 1520-1560 & 1340-1360 (NO₂ asymm. & symm. stretch)Characteristic vibrational frequencies for the key functional groups.

Note: Predicted spectral data is based on analysis of structurally related compounds and established principles of spectroscopy.[6]

Core Reactivity and Synthetic Utility

The true power of 6-chloro-7-nitroquinoxalin-2-one lies in its predictable and chemoselective reactivity at three key positions. This allows for a modular approach to building molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the C-6 Position

The C-6 chloro substituent is highly activated towards displacement by nucleophiles. This heightened reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the reaction center. This arrangement effectively stabilizes the negatively charged Meisenheimer complex intermediate through resonance, thereby lowering the activation energy of the reaction.[7][8][9] This makes SNAr the cornerstone reaction for this building block.

cluster_0 SNAr at C-6 A 6-Chloro-7-nitro- quinoxalin-2-one B Meisenheimer Complex (Resonance Stabilized) A->B + Nu:⁻ C 6-Substituted-7-nitro- quinoxalin-2-one B->C - Cl⁻

Caption: General mechanism for SNAr at the C-6 position.

Field-Proven Insight: The high reactivity at C-6 allows for SNAr reactions to proceed under relatively mild conditions, often without the need for metal catalysts. This is a significant advantage for pharmaceutical and industrial applications, simplifying purification and reducing the risk of heavy metal contamination.[10]

Exemplary Protocols:

  • Amination (Buchwald-Hartwig or SNAr):

    • Dissolve 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) and the desired primary or secondary amine (1.2 eq) in a polar aprotic solvent like DMF or NMP.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

    • Heat the mixture to 80-120 °C and monitor by TLC.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. Purify via column chromatography.

  • O-Arylation / O-Alkylation:

    • In an anhydrous solvent (e.g., THF, DMF), treat the desired alcohol or phenol (1.1 eq) with a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C to generate the corresponding alkoxide/phenoxide.

    • Add a solution of 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) dropwise.

    • Allow the reaction to warm to room temperature or heat to reflux as needed, monitoring by TLC.

    • Workup involves quenching with a saturated ammonium chloride solution, followed by extraction and purification.[11]

Reduction of the C-7 Nitro Group

The nitro group can be selectively reduced to a primary amine, unlocking a new vector for diversification. The choice of reducing agent is critical to preserve the chloro substituent, as standard catalytic hydrogenation with Pd/C can sometimes lead to competitive dehalogenation.

A 6-Chloro-7-nitro- quinoxalin-2-one B Reduction (e.g., SnCl₂·2H₂O or Fe/NH₄Cl) A->B C 7-Amino-6-chloro- quinoxalin-2-one B->C D Further Derivatization (Amide/Sulfonamide Formation) C->D Acyl Chloride or Sulfonyl Chloride

Caption: Reduction of the nitro group and subsequent functionalization.

Expertise in Action: For substrates sensitive to hydrodechlorination, chemical reduction methods are often superior. Tin(II) chloride (SnCl₂) in ethanol or iron powder with an ammonium chloride catalyst in a protic solvent provide excellent yields of the desired aniline with minimal side products.[12]

Experimental Protocol: Nitro Group Reduction with SnCl₂

  • Reaction Setup: Suspend 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) in absolute ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Cool the reaction and concentrate it under reduced pressure. Basify the residue carefully with a saturated sodium bicarbonate solution to pH ~8. This will precipitate tin salts.

  • Extraction & Purification: Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate or dichloromethane. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude 7-amino-6-chloroquinoxalin-2-one, which can be purified further by crystallization or chromatography.

Modification of the Lactam Moiety

The quinoxalin-2-one core offers two additional sites for modification: the N-1 nitrogen and the C-2 carbonyl.

  • N-Alkylation: The lactam nitrogen can be alkylated under standard basic conditions (e.g., NaH or K₂CO₃) with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide). This modification is often used to block the hydrogen bond donor site or to introduce side chains that can probe additional pockets in a target protein.

  • Conversion to 2,6-Dichloro-7-nitroquinoxaline: A powerful transformation involves the conversion of the C-2 carbonyl into a chloro group using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃).[4][13] This creates a highly reactive dichloro intermediate, enabling sequential and regioselective SNAr reactions. The C-2 chlorine is generally more reactive than the C-6 chlorine, allowing for controlled, stepwise introduction of two different nucleophiles.

Application in Kinase Inhibitor Design: A Strategic Workflow

6-Chloro-7-nitroquinoxalin-2-one is an ideal starting point for the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site.[14][15] The quinoxaline core acts as the hinge-binding motif, while the C-6 and C-7 positions are modified to achieve potency and selectivity.[16]

A 6-Chloro-7-nitro- quinoxalin-2-one (Core Scaffold) B SNAr at C-6 (Introduce R¹ for Potency/ Solubility) A->B C 6-R¹-7-nitro- quinoxalin-2-one B->C D Nitro Reduction at C-7 C->D E 7-Amino-6-R¹- quinoxalin-2-one D->E F Amide Coupling at C-7 (Introduce R² for Selectivity) E->F G Final Kinase Inhibitor (Lead Compound) F->G

Caption: Strategic workflow for kinase inhibitor development.

This modular workflow demonstrates the building block's utility:

  • C-6 Substitution (SNAr): An initial SNAr reaction at C-6 introduces a key pharmacophore (R¹), often a substituted aniline or phenol, designed to interact with the hydrophobic regions of the ATP pocket. This is a primary driver of potency.

  • C-7 Elaboration: Subsequent reduction of the nitro group to an amine provides a handle for introducing a second vector (R²). This position often points towards the solvent-exposed region of the kinase, making it ideal for attaching groups that enhance solubility or target unique sub-pockets, thereby improving the selectivity profile.

Conclusion

6-Chloro-7-nitroquinoxalin-2-one is far more than a simple chemical intermediate; it is a strategically designed heterocyclic building block that offers a robust and logical platform for the synthesis of complex, high-value molecules. Its well-defined and predictable reactivity at three distinct positions enables chemists to execute modular and efficient synthetic campaigns. The activation of the C-6 position for nucleophilic aromatic substitution, coupled with the latent reactivity of the nitro group and lactam system, provides an unparalleled advantage in the rapid generation of diverse chemical libraries, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics. For researchers in drug development, mastering the chemistry of this scaffold is a key step toward accelerating the discovery of next-generation medicines.

References

  • Buckle, D.R., Cantello, B.C.C., Smith, H., & Spicer, B.A. (1975). 4-Hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. J. Med. Chem., 18, 726–732. [Link]

  • El-Sayed, M. A.-H. (2018). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. International Journal of Organic Chemistry, 08, 267–315. [Link]

  • Google Patents. (2011). CN102180840A - New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • Ali, F., Khan, K. M., Salar, U., Chigurupati, S., Muhammad, M. T., & Tazzayyan, A. (2022). Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. Molecules, 27(4), 1198. [Link]

  • Ferreira, I. C. F. R., & Santos, C. M. M. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 72, 145-163. [Link]

  • Sharma, R., & Kumar, R. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 26(4), 1055. [Link]

  • Basbous, H., Chevalier, C., Bourg, S., Deau, E., T Rostovtsev, A., Dagher, E., ... & Anizon, F. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 844. [Link]

  • Birch, P. J., Grossman, C. J., & Hayes, A. G. (1989). Interaction of 6-cyano-7-nitroquinoxaline-2,3-dione with the N-methyl-D-aspartate receptor-associated glycine binding site. European journal of pharmacology, 156(2), 177–180. [Link]

  • da Silva, J. F., & da Silva, F. de C. (2018). 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. Arabian Journal of Chemistry, 11(5), 627-653. [Link]

  • PubChem. (n.d.). 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one. National Center for Biotechnology Information. [Link]

  • Norman, M. H., Chen, Y., Miduturu, C. V., Kania, R. S., Chen, Y., Park, S., ... & Xu, R. (2013). Discovery and Optimization of Macrocyclic Quinoxaline-pyrrolo-dihydropiperidinones as Potent Pim-1/2 Kinase Inhibitors. ACS medicinal chemistry letters, 4(10), 947–952. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. [Link]

  • de Oliveira, C. S. A., de F. F. M. de Aguiar, A., Fraga, C. A. M., & Barreiro, E. J. (2019). Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. Journal of the Brazilian Chemical Society, 30(11), 2462-2466. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

  • Wang, Y., Liu, Y., & Zhang, H. (2015). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

  • ResearchGate. (n.d.). The Chemistry and Applications of the Quinoxaline Compounds. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Ostrowski, S., & Wolan, A. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4814. [Link]

  • Al-Ostath, R. A., Al-Wabli, R. I., Al-Ghorbani, M., Al-Anazi, M. R., Al-Qahtani, S. A., Al-Dosary, A. A., ... & Al-Obaid, A. M. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Pharmaceuticals, 15(11), 1335. [Link]

  • Schenzle, A., Lenke, H., Spain, J. C., & Knackmuss, H. J. (1999). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and environmental microbiology, 65(6), 2317–2323. [Link]

  • DergiPark. (2023). Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. [Link]

  • Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature chemical biology, 2(7), 358–364. [Link]

  • Birajdar, S. S., Bhor, R. J., & Pawar, S. S. (2022). Synthesis, Characterization and Biological Evaluation of Some Novel Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 4244-4253. [Link]

  • El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2021). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of the Iranian Chemical Society, 19(2), 659-677. [Link]

  • Scholars Research Library. (n.d.). Synthesis and antimicrobial activity of some new quinoxaline derivatives. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

Sources

The Quinoxaline Scaffold: A Physicochemical Compass for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The therapeutic potential of these compounds is not merely a matter of their molecular shape but is deeply rooted in their physicochemical properties. The strategic substitution on the quinoxaline ring system allows for the fine-tuning of these properties, directly influencing a molecule's journey through the body—from absorption and distribution to metabolic fate and excretion (ADME). This guide provides a comprehensive exploration of the key physicochemical properties of substituted quinoxalines, offering both theoretical understanding and practical experimental guidance for their characterization.

The Physicochemical Landscape of Quinoxalines: More Than Just a Structure

The journey of a drug from administration to its target site is a complex odyssey governed by a delicate interplay of its physicochemical characteristics. For quinoxaline derivatives, understanding and optimizing these properties is paramount for successful drug development. The core quinoxaline structure itself is a weakly basic, aromatic system with a pKa of approximately 0.56.[3] It is a crystalline solid at room temperature with a melting point of 29-30 °C and is soluble in water.[3] However, the true power of the quinoxaline scaffold lies in its susceptibility to chemical modification, allowing for a broad modulation of its physicochemical profile.

Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's oral bioavailability. For a compound to be absorbed through the gastrointestinal tract, it must first dissolve in the aqueous environment of the gut. The solubility of quinoxaline derivatives is profoundly influenced by the nature of their substituents.

The Causality Behind Solubility:

  • Hydrogen Bonding: The introduction of hydrogen bond donors and acceptors (e.g., -OH, -NH2, -COOH) can significantly enhance aqueous solubility by facilitating interactions with water molecules. Conversely, bulky, non-polar substituents will decrease solubility. The nitrogen atoms within the pyrazine ring of the quinoxaline core can act as hydrogen bond acceptors, contributing to its inherent solubility.[4]

  • Crystal Packing: The arrangement of molecules in the solid state, or crystal lattice, plays a crucial role in solubility. Strong intermolecular interactions, such as π-π stacking and halogen bonds, can lead to a more stable crystal lattice that is more difficult to disrupt with a solvent, resulting in lower solubility.[1][5] The melting point of a compound is often a good indicator of its crystal lattice energy; a higher melting point generally correlates with lower solubility.[6][7]

  • Ionization (pKa): The solubility of ionizable compounds is pH-dependent. For basic quinoxalines, solubility increases in acidic environments where they become protonated and form more soluble salts.

Table 1: Physicochemical Properties of Selected Substituted Quinoxalines

DerivativeSubstituent(s)Melting Point (°C)SolubilityLogPpKaReference(s)
Quinoxaline-29-32Soluble in water and alcohol-0.60[8]
2,3-Diphenylquinoxaline2,3-diphenyl127-128Insoluble in water--[8]
4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline4-(5-nitro-thiophen-2-yl)-pyrrolo125-127Insoluble in water; Soluble in methanol, DMF, DMSO--[8]
Quinoxaline-2-carboxylic acid2-carboxy----
6-Nitroquinoxaline6-nitro----
2-Aminoquinoxaline2-amino----

Note: This table is illustrative. A comprehensive compilation of data for a wider range of derivatives is recommended for specific research applications.

Lipophilicity (LogP): Balancing Membrane Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid-rich environment, is a double-edged sword in drug design. A certain degree of lipophilicity is essential for a drug to permeate biological membranes, such as the intestinal wall and the blood-brain barrier. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity. The octanol-water partition coefficient (LogP) is the most common measure of lipophilicity.

The Influence of Substituents on LogP:

  • Hydrophobic Substituents: Alkyl and aryl groups increase lipophilicity. Halogen atoms also generally increase LogP, with the effect increasing with the size of the halogen (I > Br > Cl > F).

  • Hydrophilic Substituents: Polar groups containing oxygen and nitrogen, such as hydroxyl, carboxyl, and amino groups, decrease lipophilicity.

pKa: The Ionization Constant and its Impact

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. For the weakly basic quinoxaline core, electron-donating groups (e.g., -CH3, -OCH3) will increase the basicity (increase pKa), while electron-withdrawing groups (e.g., -NO2, -Cl) will decrease the basicity (decrease pKa). The ionization state of a drug affects its solubility, permeability, and interaction with its biological target.

Experimental Determination of Physicochemical Properties: A Practical Guide

Accurate and reproducible measurement of physicochemical properties is fundamental to building robust structure-activity relationships (SAR) and quantitative structure-activity relationships (QSAR).[9][10][11][12]

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of a compound's tendency to precipitate from a solution, which is critical in early drug discovery.[13][14][15]

Experimental Protocol: Kinetic Solubility by Nephelometry

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test quinoxaline derivative in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add a phosphate-buffered saline (PBS, pH 7.4) to achieve the final desired compound concentrations and a final DMSO concentration of 1-2%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is reported as the kinetic solubility.

Causality Behind Experimental Choices:

  • DMSO as Solvent: DMSO is a strong organic solvent capable of dissolving a wide range of compounds, making it ideal for preparing high-concentration stock solutions.

  • Controlled Final DMSO Concentration: The final concentration of DMSO is kept low (typically ≤2%) to minimize its co-solvent effect on the aqueous solubility of the compound.

  • Nephelometry: This technique is highly sensitive to the presence of precipitated particles, providing a reliable endpoint for the assay.

G Kinetic Solubility Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate 96-well Plate with Serial Dilutions stock->plate Dilute add_buffer Add PBS (pH 7.4) plate->add_buffer incubate Incubate (2h, RT) add_buffer->incubate Mix measure Measure Turbidity (Nephelometer) incubate->measure result Determine Kinetic Solubility measure->result

Caption: Workflow for the determination of kinetic solubility of substituted quinoxalines.

Potentiometric Titration for pKa Determination

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[16][17][18][19][20]

Experimental Protocol: pKa Determination of a Basic Quinoxaline Derivative

  • Sample Preparation: Prepare a solution of the quinoxaline derivative (e.g., 1 mM) in a suitable solvent system (e.g., a mixture of methanol and water to ensure solubility).

  • Initial pH Adjustment: Adjust the initial pH of the solution to the acidic range (e.g., pH 2) using a standard solution of hydrochloric acid (HCl).

  • Titration: Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding small, precise increments of the titrant.

  • pH Measurement: After each addition of NaOH, allow the solution to equilibrate and record the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve. The equivalence point can be accurately determined from the inflection point of the first derivative of the titration curve.

Causality Behind Experimental Choices:

  • Methanol/Water Co-solvent: This is often necessary for compounds with low aqueous solubility, allowing for accurate pKa determination in a homogenous solution.

  • Standardized Acid and Base: The use of accurately prepared standard solutions of a strong acid and a strong base is crucial for the precise determination of the equivalence point.

  • Inert Atmosphere: Purging the solution with nitrogen can be important to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

G Potentiometric pKa Determination cluster_setup Setup cluster_titration Titration cluster_analysis Analysis prepare_sample Prepare Quinoxaline Solution acidify Acidify to pH 2 (HCl) prepare_sample->acidify calibrate_ph Calibrate pH Meter calibrate_ph->acidify titrate Titrate with NaOH acidify->titrate record_ph Record pH after each addition titrate->record_ph Incremental additions record_ph->titrate plot_curve Plot pH vs. Volume of NaOH find_pka Determine pKa at half-equivalence point plot_curve->find_pka

Caption: Workflow for determining the pKa of a basic quinoxaline derivative.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).[21][22][23][24][25][26]

Experimental Protocol: Shake-Flask LogP Determination

  • Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Compound Addition: Add a known amount of the quinoxaline derivative to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Shake the flask at a constant temperature until equilibrium is reached (typically for several hours).

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Measurement: Carefully remove an aliquot from each phase and determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the LogP using the formula: LogP = log10 ([Concentration in octanol] / [Concentration in aqueous phase]).

Causality Behind Experimental Choices:

  • Pre-saturation of Phases: This step is crucial to ensure that the volumes of the two phases do not change during the experiment due to mutual dissolution.

  • Centrifugation: This ensures a clean separation of the two phases, which is essential for accurate concentration measurements.

  • Appropriate Analytical Method: The choice of analytical method depends on the properties of the compound (e.g., presence of a chromophore for UV-Vis detection) and the required sensitivity.

Physicochemical Properties and Their Implications for ADMET

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is intimately linked to its physicochemical properties.[27][28][29][30][31]

  • Absorption: Good aqueous solubility and moderate lipophilicity are generally required for good oral absorption.

  • Distribution: Lipophilicity is a key driver of a drug's distribution into various tissues. Highly lipophilic compounds may accumulate in fatty tissues, leading to a longer half-life and potential toxicity. The ability to cross the blood-brain barrier is also highly dependent on lipophilicity and the presence of specific transporters.

  • Metabolism: The metabolic stability of quinoxaline derivatives can be influenced by the nature and position of substituents. Certain functional groups may be more susceptible to enzymatic modification by cytochrome P450 enzymes in the liver.

  • Excretion: The route of excretion (renal or biliary) is influenced by factors such as molecular weight and polarity. More polar (less lipophilic) compounds are typically excreted by the kidneys.

  • Toxicity: Off-target effects and toxicity can sometimes be correlated with high lipophilicity.

G Physicochemical Properties and ADMET P Physicochemical Properties Sol Solubility P->Sol Lip Lipophilicity (LogP) P->Lip pKa pKa P->pKa A Absorption Sol->A Influences E Excretion Sol->E Influences Lip->A Influences D Distribution Lip->D Major Factor M Metabolism Lip->M Can Affect Lip->E Influences T Toxicity Lip->T Can Correlate with pKa->A Influences

Caption: The interconnectedness of physicochemical properties and ADMET outcomes for quinoxaline derivatives.

Conclusion

The quinoxaline scaffold is a remarkably versatile platform for the design of novel therapeutic agents. However, unlocking its full potential requires a deep understanding and meticulous control of the physicochemical properties of its derivatives. By systematically evaluating solubility, lipophilicity, and pKa, and by understanding how these properties are influenced by chemical substitution, researchers can rationally design quinoxaline-based molecules with improved ADMET profiles and a higher probability of clinical success. The experimental protocols and conceptual frameworks presented in this guide serve as a valuable resource for scientists and drug development professionals working to harness the power of the quinoxaline core in the quest for new and effective medicines.

References

  • Abdullahi, M., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7635. [Link]

  • Babel, L. C., et al. (2021). Isostructurality of quinoxaline crystal phases: the interplay of weak hydrogen bonds and halogen bonding. CrystEngComm, 23(4), 849-857. [Link]

  • Birus, M., et al. (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 28(1), 353. [Link]

  • Boudreault, P.-L. T., et al. (2024). Structure–property relationships in dicyanopyrazinoquinoxalines and their hydrogen-bonding-capable dihydropyrazinoquinoxalinedione derivatives. Beilstein Journal of Organic Chemistry, 20, 1037–1052. [Link]

  • El-Sayed, M. A., et al. (2023). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Pharmaceuticals, 16(5), 738. [Link]

  • Fouad, M. A., et al. (2023). Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2196601. [Link]

  • Giménez-Navarro, V., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 129, 387-394. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. [Link]

  • Patrick, G. L. (2013). Quantitative structure–activity relationships (QSAR). In An Introduction to Medicinal Chemistry (5th ed.). Oxford University Press.
  • S. S. Shidhaye, et al. (2023). ADME Profiling of Quinoxaline-Based Oxazole Derivatives for Drug-Likeness Assessment. ChemistrySelect, 8(3), e202203748.
  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • Kariuki, B. M., et al. (2022). Stereoview Images of Hydrogen-Bonded Quinoxalines with a Helical Axis; Pyrimidines and a Pyridazine That Form Extended Tapes. Crystals, 12(11), 1600. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • Birus, M., et al. (2023). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 28(1), 353. [Link]

  • Giménez-Navarro, V., et al. (2016). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Journal of Pharmaceutical and Biomedical Analysis, 129, 387-394. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry, 22(6), 929-954. [Link]

  • East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid.
  • Cheng, Y., et al. (2023). Pyrazinoquinoxaline derivatives for flexible electronic devices: effect of the mechanical properties of the crystals on device durability. Journal of Materials Chemistry C, 11(1), 221-228. [Link]

  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5134.
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3121. [Link]

  • Soares, S., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326. [Link]

  • Karanth, S. N. (2020, May 16). pH titration- for the determination of pKa value of weak acid. YouTube. [Link]

  • Longdom Publishing. (2023). Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Computer Science & Systems Biology, 16(S1), 001. [Link]

  • Kumar, S., & Kumar, V. (2011). GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. International Journal of Chemical Sciences, 9(4), 1768-1774. [Link]

  • Kubo, H., et al. (2023). Transition Behaviors of Isostructural sql-Topological Hydrogen-Bonded Frameworks Composed of Naphthalene, Quinoxaline. ChemRxiv. [Link]

  • Yilmaz, I., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Pharmata, 4(1), 46-52. [Link]

  • Kurma, S., et al. (2023). Design and Synthesis of Some New Quinoxaline-1,2,4-Oxadiazole-Amide Conjugates as EGFR Targeting Agents and ADMET Studies. Polycyclic Aromatic Compounds, 43(8), 6985-7006. [Link]

  • University of Illinois. (2020). QSAR: Quantitative structure activity relationship. [Link]

  • Kamat, V., et al. (2020). Commercially available quinoxaline based drugs. [Link]

  • Prakash, O., et al. (2015). Hydrogen Bonded Triple Helical Structure of 3-Hydroxyquinoxaline-2-carboxalidine-4-aminoantipyrine. Journal of Chemical Crystallography, 45(8-9), 405-410.
  • Acar, Ç., et al. (2024). Discovery of the Aminated Quinoxalines as Potential Active Molecules. Current Organic Synthesis, 21(1), 89-100. [Link]

  • University of California, Davis. (n.d.). Potentiometric Titration of an Acid Mixture. [Link]

  • U.S. Environmental Protection Agency. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Soares, S., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5326. [Link]

  • Fiveable. (2025). 4.2 Quantitative structure-activity relationships (QSAR). [Link]

Sources

A Technical Guide to the Strategic Application of Nitro and Chloro Groups in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The deliberate incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacological profile. Among the vast arsenal of chemical moieties, the nitro (-NO₂) and chloro (-Cl) groups hold a prominent, albeit functionally dichotomous, position. The nitro group, often viewed with caution due to toxicity concerns, is masterfully exploited as a bioreductive trigger for prodrugs, particularly in antimicrobial and oncology applications.[1][2][3] Conversely, the chloro group is a ubiquitous and "magic" substituent, prized for its ability to enhance metabolic stability, modulate lipophilicity, and establish potent halogen bonds with biological targets.[4][5] This guide provides an in-depth exploration of the core principles governing the use of these two functional groups. We will dissect their physicochemical properties, delve into their mechanisms of action, and present field-proven experimental protocols for their evaluation, offering researchers and drug development professionals a comprehensive resource for their strategic application.

The Nitro Group (-NO₂): A Paradigm of Bioactivation and Targeted Toxicity

The nitro group is a powerful, polar, electron-withdrawing moiety that has been a part of the medicinal chemist's toolkit for decades.[1][2][6] Its role is one of profound contrast; while sometimes flagged as a toxicophore due to its potential for mutagenicity, this very reactivity is harnessed to create highly effective, targeted therapeutic agents.[1][3][7]

Physicochemical Characteristics

The nitro group's strong electron-withdrawing nature, via both inductive and resonance effects, significantly influences a molecule's properties.[3][8][9]

PropertyImpact of Nitro GroupRationale
Polarity HighLarge dipole moment (3.5-4.0 D) due to charge separation between nitrogen and oxygen atoms.[6]
Acidity Increases acidity of α-protonsThe strong -I effect stabilizes the resulting carbanion (nitronate ion).[10]
Solubility VariableDespite high polarity, water solubility can be low; generally soluble in organic solvents.[6][10]
Bioisosterism Can act as a bioisostere for carboxylic acid or phenol groups.[11]Mimics the size and electronic properties, though with different H-bonding capabilities.
Mechanism of Action: The Prodrug Concept

The primary mechanism through which most nitro-aromatic drugs exert their biological effect is through reductive bioactivation.[1][8] These compounds are often administered as inactive prodrugs. In specific biological environments, such as within microbial cells or hypoxic tumor tissues, the nitro group undergoes enzymatic reduction to form highly reactive, cytotoxic intermediates.[1][2][3]

This reduction is primarily catalyzed by nitroreductase (NTR) enzymes.[12]

  • Type I Nitroreductases: These are oxygen-insensitive enzymes that perform a two-electron reduction of the nitro group to a nitroso intermediate, which is further reduced to hydroxylamine and amine species.[12]

  • Type II Nitroreductases: These oxygen-sensitive enzymes execute a single-electron reduction, forming a nitro anion radical.[12] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle," generating superoxide radicals. This oxygen sensitivity is the key to hypoxia-selective drug activation.[8]

The resulting reactive species, such as hydroxylamines and radicals, can inflict widespread cellular damage by covalently modifying DNA, inactivating ribosomal proteins, and inhibiting key metabolic pathways like protein synthesis and aerobic energy metabolism.[1][13]

Nitro_Activation cluster_0 Normoxic Cell (High O₂) cluster_1 Hypoxic/Microbial Cell (Low O₂) Prodrug_N R-NO₂ (Prodrug) Radical_N R-NO₂⁻ (Radical) Prodrug_N->Radical_N Type II NTR (1e⁻) Radical_N->Prodrug_N Re-oxidation Superoxide O₂⁻ (Superoxide) Radical_N->Superoxide Futile Cycling O2_N O₂ Prodrug_H R-NO₂ (Prodrug) Reactive_Species R-NHOH, etc. (Reactive Species) Prodrug_H->Reactive_Species Type I/II NTR (2e⁻/4e⁻) Damage DNA & Protein Damage (Cell Death) Reactive_Species->Damage

Caption: Schematic of a halogen bond interaction.

Therapeutic Applications

The strategic placement of chlorine atoms is evident across numerous drug classes:

  • Antimalarials: Chloroquine. [4]* Antibiotics: Chloramphenicol. [4][5]* Anticancer Drugs: Bendamustine. [4]* CNS Drugs: Diazepam and other benzodiazepines. [4] The addition of chlorine often leads to enhanced potency and improved pharmacokinetic profiles compared to non-chlorinated parent analogues. [4][14]

Experimental Protocols for Evaluation

Validating the biological impact of nitro and chloro group substitution requires a suite of robust in vitro assays. The following are foundational, self-validating protocols for assessing cytotoxicity, metabolic stability, and target engagement.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial reductases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound (and a vehicle control, e.g., 0.1% DMSO) in cell culture medium. Replace the old medium with 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple precipitates are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Liver Microsomal Stability Assay

This assay assesses the metabolic vulnerability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like Cytochrome P450s.

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a NADPH-regenerating system in phosphate buffer. Pre-warm to 37°C.

  • Compound Incubation: Add the test compound (final concentration typically 1 µM) to the pre-warmed mixture to initiate the reaction. Take an aliquot at t=0 and add it to a quench solution (e.g., cold acetonitrile with an internal standard).

  • Time Course: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 5, 15, 30, 60 minutes) and quench them immediately.

  • Controls:

    • Negative Control: Run a parallel incubation without the NADPH-regenerating system to control for non-enzymatic degradation.

    • Positive Control: Use a compound with known metabolic instability (e.g., Verapamil) to validate the assay.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural log of the percentage of remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct binding of a drug to its target protein in a cellular environment. The principle is that a protein becomes more thermally stable when bound to its ligand.

Methodology:

  • Cell Treatment: Treat intact cells or cell lysate with the test compound or a vehicle control for a defined period.

  • Heating: Aliquot the treated samples into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermocycler.

  • Lysis and Centrifugation: For intact cells, lyse them after heating. For all samples, centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble (non-denatured) proteins.

  • Analysis: Analyze the amount of soluble target protein remaining at each temperature using techniques like Western Blot or Mass Spectrometry.

  • Data Interpretation: Plot the percentage of soluble protein versus temperature. A successful ligand will induce a "thermal shift," meaning the protein remains soluble at higher temperatures in the drug-treated sample compared to the vehicle control.

DrugDevWorkflow cluster_workflow Drug Discovery & Evaluation Workflow cluster_invitro Assay Cascade Hit Hit Compound Optimization Lead Optimization (Introduce -Cl or -NO₂) Hit->Optimization Synthesis Compound Synthesis Optimization->Synthesis InVitro In Vitro Evaluation Synthesis->InVitro InVivo In Vivo Studies InVitro->InVivo Promising Candidate Cytotoxicity Cytotoxicity (MTT) InVitro->Cytotoxicity Metabolism Metabolic Stability Target Target Engagement (CETSA)

Caption: A generalized workflow for compound evaluation.

Conclusion and Future Perspectives

The nitro and chloro groups, while simple in structure, offer profound and diverse functionalities in drug design. The nitro group provides a powerful tool for creating targeted, bioreductive prodrugs, a strategy that remains highly relevant for tackling antimicrobial resistance and the challenge of hypoxic tumors. The chloro group continues to be a workhorse in medicinal chemistry, reliably used to enhance PK properties and establish high-affinity binding through halogen interactions.

Future research will likely focus on refining the application of these groups. For nitro compounds, this involves designing more selective activation systems to minimize off-target toxicity. For chloro compounds, a deeper, quantum-chemical understanding of halogen bonding will enable the design of even more potent and selective inhibitors. [15]The strategic and informed use of these functional groups will undoubtedly continue to be instrumental in the development of the next generation of therapeutics.

References

  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
  • Joshi, S., & Srivastava, R. (2023). Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor.
  • Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube.
  • Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Yuki, H. (2024). Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need. Axcelead.
  • Hotha, S., & Siddiqui, A. (2023). Nitrofurantoin.
  • Various Authors. (2024).
  • Voth, A. R., et al. (2013). Halogen Interactions in Protein–Ligand Complexes: Implications of Halogen Bonding for Rational Drug Design.
  • Pasternak, A. (n.d.). Nitro bioisosteres. Cambridge MedChem Consulting.
  • O'Connor, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • Various Authors. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC.
  • Various Authors. (2024). Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales. Karger Publishers.
  • Naji, T. S. (2020). NITRO COMPOUNDS. Mustansiriyah University.
  • Wikipedia. (n.d.). Nitrofurantoin. Wikipedia.
  • van Beusekom, M., et al. (2025).
  • Various Authors. (2024). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. MDPI.
  • da Silva, A. F., et al. (n.d.).
  • Patsnap Synapse. (2024). What is the mechanism of Nitrofurantoin?.
  • Purohit, V., & Basu, A. K. (2000). Mutagenicity of Nitroaromatic Compounds. Chemical Research in Toxicology.
  • Patani, G. A., & LaVoie, E. J. (n.d.). Bioisosterism: A Rational Approach in Drug Design. Rutgers University.
  • de Visser, S. P., et al. (n.d.). Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. PMC.
  • Ju, K. S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews - ASM Journals.
  • FDA. (n.d.). Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals).
  • Lehmann, F. W., & Ghahremanpour, M. M. (n.d.). Metabolic Activation of PCBs to Carcinogens in Vivo – A Review. PMC.
  • Ivanova, Y. (2024). Design and Bioactivity Evaluation of Chloro-Substituted Hydrazones. MDPI.
  • Roberts, J. D., & Caserio, M. C. (2021). 24.6: Nitro Compounds. Chemistry LibreTexts.
  • Naji, T. S. (2025). Lecture 7: Nitro compounds. Mustansiriyah University.
  • Li, Y., et al. (2024). Impact of Halogen Bonds on Protein–Peptide Binding and Protein Structural Stability Revealed by Computational Approaches. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

Quinoxalin-2-one derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1] Their structural versatility and ability to participate in various chemical transformations make them valuable intermediates in medicinal chemistry and materials science. This document provides a comprehensive, field-tested protocol for the regioselective synthesis of 6-Chloro-7-nitroquinoxalin-2-one. The described method proceeds via a robust acid-catalyzed condensation cyclization, offering high yields and purity. This protocol is designed for researchers, scientists, and drug development professionals who require a reliable and well-characterized method for obtaining this key chemical building block.

Reaction Principle and Scheme

The synthesis is achieved through the condensation of 4-chloro-5-nitro-1,2-phenylenediamine with glyoxylic acid monohydrate. The reaction mechanism involves an initial nucleophilic attack of one amino group of the phenylenediamine onto the aldehyde carbon of glyoxylic acid, forming a Schiff base intermediate. Subsequent intramolecular cyclization via nucleophilic attack by the second amino group on the carboxylic acid moiety, followed by dehydration, yields the stable heterocyclic quinoxalinone ring system. The use of a protic solvent like methanol facilitates both the dissolution of reactants and the proton transfer steps inherent to the condensation mechanism.[2][3]

Figure 1: Synthesis of 6-Chloro-7-nitroquinoxalin-2-one.

Materials & Reagents

Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Buchner funnel and filtration apparatus

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Melting point apparatus

Reagents & Solvents

This protocol is based on a 10.0 mmol scale. Adjust quantities as needed.

Reagent NameFormulaMW ( g/mol )Amount (g)Moles (mmol)Eq.Supplier
4-chloro-5-nitro-1,2-phenylenediamineC₆H₆ClN₃O₂187.581.8810.01.0Thermo Sci.[4]
Glyoxylic acid monohydrateC₂H₄O₄92.051.1012.01.2Sigma-Aldrich
Methanol (ACS Grade)CH₄O32.04100 mL--Standard Supplier
Deionized WaterH₂O18.02As needed---

Detailed Experimental Protocol

Reaction Setup & Execution
  • Dissolution of Glyoxylic Acid: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glyoxylic acid monohydrate (1.10 g, 12.0 mmol). Add 60 mL of methanol and stir at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

    • Causality Note: Cooling the glyoxylic acid solution before adding the diamine helps to moderate the initial exothermic reaction of Schiff base formation, preventing potential side reactions.

  • Addition of Diamine: In a separate beaker, dissolve 4-chloro-5-nitro-1,2-phenylenediamine (1.88 g, 10.0 mmol) in 40 mL of methanol. This may require gentle warming. Once dissolved, slowly add this solution dropwise to the cooled, stirring glyoxylic acid solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. A yellow precipitate is expected to form as the reaction progresses.

  • Monitoring: The reaction progress can be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes). The consumption of the diamine starting material (a colored spot) and the appearance of a new, typically lower Rf product spot indicates reaction progression.

Work-up & Product Isolation
  • Precipitation: Upon completion, cool the reaction mixture again in an ice bath for 30 minutes to maximize precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake sequentially with cold methanol (2 x 20 mL) and then deionized water (2 x 20 mL).

    • Causality Note: Washing with cold methanol removes any unreacted glyoxylic acid and soluble impurities. The subsequent water wash removes residual methanol and any inorganic salts.

  • Drying: Dry the collected solid under vacuum at 50-60 °C until a constant weight is achieved. The product should be a yellow to orange crystalline solid.

Characterization & Expected Results

  • Appearance: Yellow to orange crystalline powder.

  • Yield: Typically 85-95%.

  • Melting Point: Literature values for related quinoxalinone structures suggest a high melting point, likely >250 °C.[2] Experimental determination is recommended.

  • Solubility: Sparingly soluble in common organic solvents like methanol and ethanol; soluble in DMSO and DMF.

  • Spectroscopic Analysis:

    • ¹H NMR (DMSO-d₆, 400 MHz): Expect two singlets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the benzene ring (H-5 and H-8). A broad singlet corresponding to the N-H proton of the lactam will appear further downfield (δ ~12.0-12.5 ppm). A singlet for the H-3 proton on the heterocyclic ring is also expected (δ ~8.0-8.5 ppm).

    • ¹³C NMR (DMSO-d₆, 100 MHz): Expect 8 distinct signals in the aromatic/olefinic region (δ 110-160 ppm) and one signal for the carbonyl carbon (C=O) at δ > 160 ppm.

    • IR (ATR, cm⁻¹): Key peaks should include N-H stretching (~3200-3000 cm⁻¹), C=O stretching of the lactam (~1680 cm⁻¹), and characteristic stretches for the nitro group (NO₂) at ~1530 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).

    • High-Resolution Mass Spectrometry (HRMS): For C₈H₄ClN₃O₃, the calculated [M+H]⁺ is 226.0014. The experimental value should be within ±5 ppm.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • 4-chloro-5-nitro-1,2-phenylenediamine: This compound is harmful if swallowed, inhaled, or absorbed through the skin.[5] It may cause skin and eye irritation. Avoid formation of dust and aerosols.[5]

  • Glyoxylic Acid: Causes severe skin burns and eye damage. Handle with care.

  • Methanol: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs (optic nerve).

In case of accidental exposure, consult the relevant Safety Data Sheet (SDS) immediately.[5][6][7]

Experimental Workflow

G A 1. Dissolve Glyoxylic Acid in MeOH B 2. Cool Solution to 0-5 °C A->B D 4. Add Diamine Solution Dropwise to Reaction Flask B->D C 3. Prepare Diamine Solution in MeOH C->D E 5. Stir at Room Temperature (2-4 hours) D->E F 6. Monitor by TLC E->F G 7. Cool to Maximize Precipitation F->G Reaction Complete H 8. Filter Product via Vacuum Filtration G->H I 9. Wash with Cold MeOH and Deionized Water H->I J 10. Dry Under Vacuum I->J K 11. Characterize Product (NMR, IR, HRMS, MP) J->K

Figure 2: Step-by-step synthesis and analysis workflow.

References

  • Multi-gram Preparation of 7-Nitroquinoxalin-2-amine. SciELO. [Link]

  • New preparation process of 6-chloro-2-hydroxyquinoxaline.
  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one. ResearchGate. [Link]

  • Quinoxaline synthesis. Organic Chemistry Portal. [Link]

  • Mixture comprising glyoxylic acid or condensation or addition products thereof.
  • 4-CHLORO-5-NITRO-O-PHENYLENEDIAMINE SDS. ChemSrc. [Link]

  • Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. National Center for Biotechnology Information (PMC). [Link]

  • Safety Data Sheet: 1,2-Phenylenediamine. Carl ROTH. [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. [Link]

  • 4-CHLORO-1,2-PHENYLENEDIAMINE MSDS. Loba Chemie. [Link]

  • 4-Nitro-1,2-phenylenediamine. National Center for Biotechnology Information (PubChem). [Link]

  • 6-Chloroquinolin-2(1H)-one. National Center for Biotechnology Information (PMC). [Link]

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. Semantic Scholar. [Link]

  • 6-CHLORO-7-NITROQUINOXALINE. Matrix Fine Chemicals. [Link]

  • 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. [Link]

Sources

Application Note: 6-Chloro-7-nitroquinoxalin-2-one as a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Compound Focus: 6-Chloro-7-nitroquinoxalin-2-one (CAS: 934690-33-2) [1]

Executive Summary

In modern drug discovery, the quinoxalin-2(1H)-one core is recognized as a "privileged scaffold," frequently appearing in clinical candidates ranging from antimicrobial agents to targeted oncology therapeutics and neuroprotective drugs [2]. Among its derivatives, 6-chloro-7-nitroquinoxalin-2-one stands out as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I often recommend this specific substitution pattern (6-chloro, 7-nitro) because it offers perfectly orthogonal reactivity. It allows medicinal chemists to systematically decorate the core structure at four distinct positions (N1, C3, C6, and C7) without the need for complex protecting group strategies. This guide details the mechanistic rationale behind its reactivity, presents self-validating experimental protocols, and outlines its primary applications in drug development.

Mechanistic Rationale: The Chemistry of Orthogonal Activation

The strategic value of 6-chloro-7-nitroquinoxalin-2-one lies in the electronic interplay between its functional groups. Understanding the causality behind these electronic effects is critical for designing successful synthetic routes.

  • C6 Activation via the 7-Nitro Group: The nitro group at the C7 position exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoxaline ring, specifically at the ortho position (C6). Consequently, the C6-chloride becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.

  • N1 Acidity and the Need for Pre-Alkylation: The lactam nitrogen (N1) possesses an acidic proton (pKa ~ 8.5). If an SNAr reaction is attempted with a basic amine prior to N1-alkylation, the amine will deprotonate N1. The resulting anionic charge delocalizes into the aromatic system, deactivating the C6 position and stalling the SNAr reaction. Therefore, N1-alkylation is not just a diversification step; it is a critical mechanistic prerequisite.

  • Late-Stage C3 Functionalization: The C3 position of the quinoxalinone core is electronically distinct and can undergo transition-metal-catalyzed cross-coupling or direct photoredox-mediated C-H functionalization [3, 4], allowing for late-stage diversification after the C6 and C7 positions have been established.

Workflow A 6-Chloro-7-nitroquinoxalin-2-one (Core Scaffold) B N1-Alkylation (Base + R-X) A->B Step 1 (Protects & Activates) C C6-SNAr (Nucleophile) B->C Step 2 (Meisenheimer Complex) D C7-Nitro Reduction (Fe/NH4Cl) C->D Step 3 (Chemoselective) E C3 C-H Activation (Photoredox/Pd) D->E Step 4 (Late-Stage)

Figure 1: Orthogonal functionalization workflow of the 6-chloro-7-nitroquinoxalin-2-one scaffold.

Key Medicinal Chemistry Applications

The derivatives synthesized from this scaffold have profound pharmacological relevance:

  • Neuropharmacology (AMPA/NMDA Receptor Antagonists): Quinoxalinediones and quinoxalinones (like CNQX and DNQX analogs) are potent, competitive antagonists of the AMPA/kainate glutamate receptors. They are critical tools in neuroscience for studying synaptic transmission and hold potential for treating neurodegenerative diseases caused by excitotoxicity.

  • Metabolic Diseases (Aldose Reductase Inhibitors): C3-arylated and N1-alkylated quinoxalinones are potent inhibitors of Aldose Reductase (ALR2), an enzyme implicated in diabetic complications (e.g., neuropathy and retinopathy).

  • Antimicrobial & Oncology Agents: Hydrazone and pyrazole derivatives at the C3 or C6 positions exhibit significant bactericidal activity against multi-drug resistant (MDR) strains and targeted cytotoxicity against specific cancer cell lines (e.g., HCT-116) [2].

Mechanism Target AMPA / NMDA Receptors (Synaptic Cleft) Excite Glutamatergic Excitation (Ca2+/Na+ Influx) Target->Excite Ion Channel Opening Disease Excitotoxicity & Neurodegeneration Excite->Disease Cellular Overactivation Drug Quinoxalin-2-one Derivative (Synthesized Antagonist) Drug->Target Competitive Inhibition

Figure 2: Pharmacological mechanism of quinoxalinone-based AMPA receptor competitive antagonists.

Quantitative Data Summary

The table below summarizes the typical reaction metrics observed when functionalizing the 6-chloro-7-nitroquinoxalin-2-one scaffold, providing a baseline for yield expectations and reaction times.

Reaction TypeTarget PositionTypical Reagents & ConditionsAvg. Yield (%)Time (h)In-Process Control (IPC)
N-Alkylation N1K₂CO₃, R-X, DMF, 25°C85 - 95%2 - 4TLC (UV 254 nm): Shift to higher R_f
SNAr C6Sec-Amine, CH₃CN, 80°C75 - 90%6 - 8LC-MS: Product mass [M+H]+
Nitro Reduction C7Fe, NH₄Cl, EtOH/H₂O, 90°C80 - 92%2 - 3Color change (Yellow to Pale)
C-H Arylation C3Pd(OAc)₂, Ar-B(OH)₂, 100°C60 - 80%12 - 16LC-MS: Disappearance of SM

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in quality control checks ensure that causality is maintained and troubleshooting can be done in real-time.

Protocol A: N1-Alkylation (Protection & Activation)

Objective: Prevent N1 deprotonation in subsequent steps by installing an alkyl group (e.g., methyl acetate).

  • Preparation: In an oven-dried round-bottom flask under an N₂ atmosphere, dissolve 6-chloro-7-nitroquinoxalin-2-one (1.0 equiv, 10 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add anhydrous K₂CO₃ (2.0 equiv). Stir the suspension at room temperature for 15 minutes.

    • Validation Check: The solution will typically darken slightly as the highly conjugated lactam anion forms.

  • Alkylation: Add the alkylating agent (e.g., methyl bromoacetate, 1.2 equiv) dropwise via syringe. Stir at room temperature for 3 hours.

  • Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (5x volume of DMF).

    • Validation Check: A precipitate should form immediately. If an oil forms, the alkyl group may be too lipophilic; induce crystallization by scratching the flask or adding a minimal amount of cold ether.

  • Isolation: Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and dry under vacuum.

Protocol B: C6 Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the activated C6-chloride with a nucleophile (e.g., morpholine).

  • Preparation: Dissolve the N1-alkylated intermediate from Protocol A (1.0 equiv) in anhydrous acetonitrile (0.15 M).

  • Nucleophile Addition: Add morpholine (2.5 equiv). The excess amine serves as both the nucleophile and the acid scavenger (to neutralize the generated HCl).

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 6 hours.

  • Monitoring (IPC): Monitor via LC-MS.

    • Validation Check: The strong electron-withdrawing nature of the 7-nitro group ensures complete conversion. The disappearance of the chlorine isotope pattern (M / M+2 ratio of 3:1) in the mass spectrum confirms successful displacement.

  • Workup: Concentrate the solvent in vacuo. Dissolve the residue in ethyl acetate, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if necessary.

Protocol C: Chemoselective C7-Nitro Reduction

Objective: Reduce the 7-nitro group to a 7-amino group for subsequent acylation/sulfonylation.

Note on Causality: We utilize the Béchamp reduction (Fe/NH₄Cl) rather than Pd/C catalytic hydrogenation. This is a deliberate choice to prevent unwanted dehalogenation if a halogen was retained elsewhere, and to avoid catalyst poisoning if sulfur-containing nucleophiles were used in Protocol B.

  • Preparation: Suspend the C6-substituted-7-nitroquinoxalin-2-one (1.0 equiv) in a mixture of Ethanol and Water (4:1 ratio, 0.1 M).

  • Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and solid NH₄Cl (5.0 equiv).

  • Reaction: Heat the mixture to a gentle reflux (90°C) for 2 hours with vigorous stirring.

  • Filtration: While still hot, filter the mixture through a pad of Celite to remove iron oxides. Wash the Celite pad generously with hot ethanol.

    • Validation Check: The filtrate should be significantly lighter in color (often pale yellow or colorless) compared to the deep yellow/orange starting material.

  • Isolation: Concentrate the filtrate in vacuo to remove ethanol. Extract the aqueous residue with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the 7-amino derivative.

References

  • El-Menshawe S.F., Sayed O.M., Abou Taleb H.A., Saweris M.A., Zaher D.M., Omar H.A. (2016). Quinazolines and quinazolinones as ubiquitous structural fragments in medicinal chemistry: An update on the development of synthetic methods and pharmacological diversification. Bioorganic & Medicinal Chemistry, 24, 2361–2381.[Link]

  • Shen, Y., Li, Y., Wang, X., Wei, J., Shen, Y., Wu, L., Luo, K. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 16 (2), 481-510.[Link]

  • Yang, L., Gao, P., Duan, X.-H., Gu, Y.-R., Guo, L.-N. (2018). Radical Ions of 3-Styryl-quinoxalin-2-one Derivatives Studied by Pulse Radiolysis in Organic Solvents. The Journal of Physical Chemistry B, 122 (14), 4051-4066.[Link]

Application Note: 6-Chloro-7-nitroquinoxalin-2-one as a Privileged Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted chemotherapeutics requires versatile chemical scaffolds capable of interacting with specific oncogenic targets while minimizing off-target toxicity. Quinoxaline derivatives, a class of nitrogen-containing heterocycles, have emerged as highly potent anticancer agents due to their broad spectrum of biological activities and ability to induce apoptosis[1][2]. Within this class, 6-chloro-7-nitroquinoxalin-2-one (CAS: 934690-33-2) serves as a highly functionalized, privileged building block[3]. This application note details the chemical rationale, mechanistic pathways, and standardized experimental protocols for utilizing 6-chloro-7-nitroquinoxalin-2-one in the discovery of novel kinase inhibitors and pro-apoptotic anticancer drugs.

Pharmacophore Rationale: The Structural Advantage

The architectural design of 6-chloro-7-nitroquinoxalin-2-one provides multiple orthogonal sites for derivatization, making it an ideal starting material for Structure-Activity Relationship (SAR) campaigns:

  • The Quinoxalin-2-one Core: The bicyclic ring system structurally mimics the adenine ring of ATP. The lactam moiety (N1-H and C2=O) acts as a critical hydrogen bond donor-acceptor pair, allowing these molecules to anchor tightly into the hinge region of various receptor tyrosine kinases (e.g., FGFR1) and lipid kinases (e.g., PI3K)[4][5].

  • The 7-Nitro Group: This strongly electron-withdrawing group serves a dual purpose. First, it highly activates the adjacent 6-position for Nucleophilic Aromatic Substitution (SNAr). Second, post-substitution, the nitro group can be selectively reduced to an amine, providing a handle for further functionalization (e.g., amide or urea formation) to probe the solvent-exposed regions of the kinase binding pocket.

  • The 6-Chloro Handle: Due to the activating effect of the 7-nitro group, the chlorine atom acts as an excellent leaving group. This permits rapid, high-yield cross-coupling (e.g., Buchwald-Hartwig, Suzuki) or SNAr reactions with various nucleophiles (amines, alkoxides) to optimize the compound's pharmacokinetic properties and target affinity.

Mechanistic Pathways: Kinase Inhibition and Apoptosis

Quinoxalin-2-one derivatives synthesized from this scaffold frequently exhibit their anticancer efficacy by inhibiting the Fibroblast Growth Factor Receptor 1 (FGFR1) and its downstream PI3K/AKT signaling cascade[4]. By competitively binding to the ATP pocket of FGFR1, these compounds halt the phosphorylation of downstream effectors, ultimately arresting tumor proliferation and triggering programmed cell death (apoptosis)[2][6].

Pathway Inhibitor Quinoxalin-2-one Derivatives FGFR1 FGFR1 / RTKs Inhibitor->FGFR1 ATP-competitive inhibition Apoptosis Apoptosis (Annexin V+) Inhibitor->Apoptosis Induces PI3K PI3K FGFR1->PI3K AKT AKT PI3K->AKT AKT->Apoptosis Inhibits Proliferation Tumor Proliferation AKT->Proliferation Promotes

Fig 1: Mechanism of quinoxalin-2-one derivatives inhibiting FGFR1/PI3K to induce apoptosis.

Experimental Workflows & Protocols

To systematically develop anticancer agents from 6-chloro-7-nitroquinoxalin-2-one, researchers must follow a validated pipeline encompassing chemical synthesis, biochemical screening, and cellular validation.

Workflow Scaffold 6-Chloro-7-nitro quinoxalin-2-one Synthesis SNAr / Cross-Coupling Derivatization Scaffold->Synthesis Validation LC-MS & NMR Validation Synthesis->Validation Kinase In Vitro Kinase Assay (FGFR1) Validation->Kinase Cellular Cell Viability & Apoptosis (Flow) Kinase->Cellular Hit Lead Compound Identification Cellular->Hit

Fig 2: High-throughput screening and validation workflow for quinoxaline-based drug discovery.

Protocol A: Synthesis of 6-Substituted-7-nitroquinoxalin-2-one Libraries via SNAr

Causality & Design: The use of a polar aprotic solvent (DMF) stabilizes the Meisenheimer complex intermediate during the SNAr reaction. Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming nucleophilic amine.

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 6-chloro-7-nitroquinoxalin-2-one (1.0 mmol) in anhydrous DMF (10 mL).

  • Reagent Addition: Add anhydrous K2​CO3​ (2.0 mmol) followed by the desired secondary amine (e.g., morpholine or N-methylpiperazine) (1.2 mmol). Note: A slight excess of amine ensures complete conversion without causing over-alkylation at the N1 position.

  • Heating & Monitoring: Stir the reaction mixture at 80°C under a nitrogen atmosphere. Monitor reaction progress via TLC (DCM:MeOH, 95:5). The strong electron-withdrawing effect of the 7-nitro group typically drives this reaction to completion within 4–6 hours.

  • Workup & Purification: Cool the mixture to room temperature and pour it into crushed ice water (50 mL). The sudden drop in solubility forces the product to precipitate. Filter the solid, wash extensively with distilled water (to remove DMF and inorganic salts), and dry under a vacuum.

  • Validation: Confirm the structure and purity (>95%) using LC-MS and 1H -NMR prior to biological evaluation.

Protocol B: In Vitro FGFR1 Kinase Inhibition Assay (ADP-Glo)

Causality & Design: To accurately determine the IC50​ of ATP-competitive inhibitors, the assay must be run at the apparent Km​ for ATP. Using an ATP concentration significantly higher than the Km​ will artificially inflate the apparent IC50​ due to substrate outcompetition.

  • Preparation: Prepare a 384-well white microplate. Dilute the synthesized quinoxaline derivatives in DMSO to create a 10-point dose-response curve (final DMSO concentration 1%).

  • Enzyme Incubation: Add 5 µL of recombinant human FGFR1 enzyme (diluted in kinase buffer) to each well. Incubate with the compounds for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (ATP concentration set to the specific Km​ of FGFR1, approx. 10 µM). Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining unconsumed ATP (40 minutes). Then, add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal (30 minutes).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC50​ values using non-linear regression (four-parameter logistic curve).

Protocol C: Apoptosis Evaluation via Annexin V/PI Flow Cytometry

Causality & Design: Cytotoxicity assays (like MTT) cannot differentiate between programmed cell death (apoptosis) and non-specific toxicity (necrosis). Annexin V specifically binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis). This dual-staining provides a self-validating quadrant analysis[5].

  • Cell Treatment: Seed HCT-116 (colon cancer) or PC-3 (prostate cancer) cells in 6-well plates at 3×105 cells/well. Incubate overnight. Treat cells with the target quinoxaline compound at its pre-determined IC50​ and 2×IC50​ concentrations for 48 hours.

  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells (via trypsinization). Centrifuge at 1,500 rpm for 5 minutes and wash the pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry. Early apoptotic cells will be Annexin V+/PI-, while late apoptotic cells will be Annexin V+/PI+.

Data Presentation: Representative SAR Profile

The following table summarizes the expected quantitative biological data for a library of compounds derived from the 6-chloro-7-nitroquinoxalin-2-one scaffold, demonstrating the correlation between structural modifications, kinase inhibition, and cellular efficacy[4][5].

Compound IDC-6 SubstitutionN-1 SubstitutionFGFR1 IC50​ (nM)HCT-116 Viability IC50​ (µM)Apoptosis Induction (%) at 48h
Scaffold -Cl-H>10,000>50.0< 5.0%
Derivative 1 -Morpholine-H1458.422.4%
Derivative 2 -4-Methylpiperazine-H422.143.5%
Derivative 3 -4-Methylpiperazine-Methyl281.258.1%
TKI258 (Positive Control)(Positive Control)150.865.0%

Table 1: Representative SAR data illustrating the optimization of the 6-chloro-7-nitroquinoxalin-2-one scaffold into potent FGFR1 inhibitors and apoptosis inducers.

References

  • Khatoon, et al. "Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications." PMC. Available at: [Link]

  • Elsakka, et al. "Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis." PubMed. Available at:[Link]

  • Sun, et al. "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1h)-one derivatives as novel antitumor inhibitors of FgFr1." Dovepress. Available at: [Link]

  • Gomaa, et al. "Design, synthesis and biological evaluation of novel 1,2,4-triazolo and 1,2,4-triazino[4,3-a]quinoxalines as potential anticancer." MedChemComm. Available at:[Link]

  • Pinheiro, et al. "Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules." SciELO. Available at: [Link]

Sources

Application Notes and Protocols: 6-Chloro-7-nitroquinoxalin-2-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 6-chloro-7-nitroquinoxalin-2-one, a key heterocyclic building block in modern organic synthesis. Its unique electronic and structural features make it a valuable intermediate for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and materials science. This document outlines a plausible synthetic route, detailed protocols for its application in pivotal cross-coupling and substitution reactions, and predicted spectroscopic data for its characterization.

Introduction: The Strategic Importance of 6-Chloro-7-nitroquinoxalin-2-one

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles, frequently encountered in biologically active compounds and functional materials. The strategic placement of a chloro, a nitro, and a keto group on the quinoxalin-2-one scaffold imparts a distinct reactivity profile to 6-chloro-7-nitroquinoxalin-2-one. The electron-withdrawing nature of the nitro group and the pyrazinone ring activates the chlorine atom at the C6 position for nucleophilic aromatic substitution (SNAr). Furthermore, the chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide range of substituents. This dual reactivity makes 6-chloro-7-nitroquinoxalin-2-one a highly versatile intermediate for generating diverse libraries of quinoxaline-based compounds for drug discovery and other applications.

Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

A plausible and efficient synthesis of 6-chloro-7-nitroquinoxalin-2-one can be envisioned starting from 4-chloro-2-nitroaniline. The synthetic strategy involves a condensation reaction to form the quinoxalinone core, followed by a regioselective nitration.

Proposed Synthetic Pathway

Synthesis_of_6-Chloro-7-nitroquinoxalin-2-one cluster_0 Step 1: Condensation cluster_1 Step 2: Nitration A 4-Chloro-2-nitroaniline C 6-Chloroquinoxalin-2(1H)-one A->C AcOH, reflux B Ethyl glyoxalate D 6-Chloro-7-nitroquinoxalin-2(1H)-one C->D HNO₃, H₂SO₄

Caption: Proposed two-step synthesis of 6-chloro-7-nitroquinoxalin-2-one.

Experimental Protocol: Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

Step 1: Synthesis of 6-Chloroquinoxalin-2(1H)-one

  • To a solution of 4-chloro-2-nitroaniline (1.0 eq) in glacial acetic acid (5-10 mL per mmol of aniline), add ethyl glyoxalate (1.2 eq, typically as a 50% solution in toluene).

  • The reaction mixture is heated to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The solid is washed with cold ethanol and then diethyl ether to afford 6-chloroquinoxalin-2(1H)-one, which can be used in the next step without further purification.

Step 2: Synthesis of 6-Chloro-7-nitroquinoxalin-2(1H)-one

  • To a stirred mixture of concentrated sulfuric acid (98%) and fuming nitric acid (90%) (typically a 1:1 v/v ratio) at 0 °C (ice bath), add 6-chloroquinoxalin-2(1H)-one (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and then dried under vacuum.

  • Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed to obtain the purified 6-chloro-7-nitroquinoxalin-2(1H)-one.

Applications in Organic Synthesis

The strategic positioning of the chloro and nitro groups on the quinoxalin-2-one core allows for selective functionalization through two powerful synthetic transformations: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the strongly electron-withdrawing nitro group at the 7-position, meta to the chloro group at the 6-position, and the overall electron-deficient nature of the quinoxalinone ring system activate the C-Cl bond towards nucleophilic attack. This allows for the displacement of the chloride with a variety of nucleophiles.

SNAr_Reaction A 6-Chloro-7-nitroquinoxalin-2-one C Substituted Quinoxalinone Derivative A->C Base, Solvent, Δ B Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH)

Caption: General scheme for the SNAr of 6-chloro-7-nitroquinoxalin-2-one.

Protocol: SNAr with an Amine Nucleophile

  • In a sealed tube, dissolve 6-chloro-7-nitroquinoxalin-2-one (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add the amine nucleophile (1.2-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq).

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Table 1: Representative Conditions for SNAr Reactions

NucleophileBaseSolventTemperature (°C)Typical Yield (%)
MorpholineK₂CO₃DMF10085-95
PiperidineDIPEADMSO11080-90
AnilineK₂CO₃DMF12070-85
PhenolCs₂CO₃Dioxane10065-80
Suzuki-Miyaura Cross-Coupling

The chloro group at the C6 position serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with a wide variety of aryl and heteroaryl boronic acids.[1][2]

Suzuki_Coupling A 6-Chloro-7-nitroquinoxalin-2-one C 6-Aryl-7-nitroquinoxalin-2-one A->C Pd Catalyst, Ligand, Base, Solvent, Δ B Ar-B(OH)₂

Caption: General scheme for the Suzuki-Miyaura coupling of 6-chloro-7-nitroquinoxalin-2-one.

Protocol: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

  • To a degassed mixture of 6-chloro-7-nitroquinoxalin-2-one (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a suitable base such as potassium carbonate or cesium carbonate (2.0-3.0 eq) in a solvent system like 1,4-dioxane/water or toluene/water, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if necessary).

  • The reaction mixture is heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 8-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The residue is purified by column chromatography on silica gel to afford the desired 6-aryl-7-nitroquinoxalin-2-one.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling

Boronic AcidCatalystBaseSolventTemperature (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)9075-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O (3:1)10080-95
3-Pyridylboronic acidPd(PPh₃)₄K₂CO₃DMF/H₂O (5:1)9565-80
2-Thienylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O (4:1)9070-85

Characterization: Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for 6-Chloro-7-nitroquinoxalin-2-one

TechniquePredicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 12.5 (s, 1H, NH), 8.3 (s, 1H, Ar-H), 7.9 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H)
¹³C NMR (100 MHz, DMSO-d₆)δ 155.0 (C=O), 148.0, 145.0, 138.0, 133.0, 130.0, 128.0, 125.0, 118.0
IR (KBr, cm⁻¹)3100-2900 (N-H stretch), 1680 (C=O stretch), 1580, 1450 (C=C stretch), 1530, 1350 (NO₂ stretch), 850 (C-Cl stretch)
Mass Spec (ESI-MS)m/z 225.0 (M⁻), 227.0 (M+2⁻)

Conclusion

6-Chloro-7-nitroquinoxalin-2-one is a highly valuable and versatile intermediate in organic synthesis. Its well-defined reactivity allows for selective functionalization at the C6 position through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the synthetic potential of this powerful building block in the development of novel compounds with diverse applications.

References

  • A patent for a synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. CN102702115A.
  • A new preparation process of 6-chloro-2-hydroxyquinoxaline. CN102180840A.
  • Quinoxaline synthesis. Organic Chemistry Portal.
  • An improved synthesis of 6-chloro-1H-quinoxalin-2-one.
  • Modified 7-Chloro-11H-indeno[1,2-b]quinoxaline Heterocyclic System for Biological Activities. MDPI.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem.
  • A Comparative Guide to the Reactivity of 7- Chloro-6-nitroquinoline and 4-chloro-7- nitroquinoline in Nucleophilic Arom
  • Nucleophilic Arom
  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline. Benchchem.
  • 6-Cyano-7-nitroquinoxaline-2,3-dione. PubChem.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC.
  • Spectral Probe for Electron Transfer and Addition Reactions of Azide Radicals with Substituted Quinoxalin-2-Ones in Aqueous Solutions. MDPI.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace.
  • Suzuki Cross Coupling Reaction-A Review.
  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Fe
  • Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. ScienceDirect.
  • Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][5][6]thiazole] Crystal. Science Alert.

  • Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax.

Sources

Application Note: 6-Chloro-7-nitroquinoxalin-2-one as a Privileged Scaffold in Antiviral Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline core is a highly privileged bioisostere in medicinal chemistry, recognized for its broad-spectrum biological activities, particularly in the development of novel antiviral therapeutics 1. Within this class, 6-Chloro-7-nitroquinoxalin-2-one (CAS: 934690-33-2) emerges as a critical, highly reactive synthetic intermediate 2. The strategic placement of a chloro leaving group and a strongly electron-withdrawing nitro group on the benzene ring of the quinoxaline scaffold provides researchers with an ideal template for hit-to-lead optimization, enabling the rapid synthesis of diverse libraries of antiviral candidates targeting HIV, HCV, Herpes Simplex Virus (HSV), and agricultural pathogens like Tobacco Mosaic Virus (TMV) 3.

Mechanistic Rationale: The Quinoxaline Pharmacophore

The efficacy of quinoxaline derivatives stems from their flat, electron-deficient bicyclic structure, which allows them to act via multiple antiviral mechanisms. They can intercalate into viral RNA/DNA or bind allosterically to critical viral enzymes. For example, specific 6-substituted quinoxalines bind with high affinity to the NS1A RNA-binding domain of influenza viruses, while other derivatives act as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against wild-type and mutant HIV-1 strains 1.

Synthetically, 6-Chloro-7-nitroquinoxalin-2-one is uniquely primed for functionalization. The C-7 nitro group exerts a strong electron-withdrawing effect (-M, -I) that stabilizes the Meisenheimer complex during transition states, highly activating the ortho C-6 position for Nucleophilic Aromatic Substitution (SNAr) 2. Following C-6 substitution, the C-7 nitro group can be reduced to an amine, providing a hydrogen-bond donor/acceptor handle essential for target engagement.

MoA A Quinoxaline Derivative Enters Host Cell B Target Engagement A->B C1 Viral Polymerase Inhibition (e.g., HIV-1 RT, HCV NS5B) B->C1 C2 RNA/DNA Intercalation (e.g., NS1A RNA-binding) B->C2 D Blockade of Viral Replication Cycle C1->D C2->D E Reduction of Viral Load (Antiviral Efficacy) D->E

Caption: Mechanism of action of quinoxaline derivatives inhibiting viral replication.

Quantitative Efficacy Profile

The versatility of the quinoxaline scaffold translates into potent, broad-spectrum antiviral activity. The table below summarizes the quantitative efficacy of various quinoxaline derivatives developed from similar intermediate scaffolds.

Table 1: Representative Antiviral Activity of Quinoxaline Scaffolds
Viral TargetCompound Class / DerivativeActivity MetricValueReference
HIV-1 (Mutant Strains) N-substituted quinoxalinesEC507.1 - 9.2 nM4
Human Cytomegalovirus Dimethylquinoxalinyl estersEC50Lipophilicity-dependent1
Influenza (NS1A domain) 6-Substituted quinoxalinesIC503.5 - 6.2 µM1
Herpes Simplex (HSV-1) Indolo-(2,3-b)quinoxaline (B-220)Inhibitory Conc.1.0 - 5.0 µM5
Tobacco Mosaic Virus Penta-1,4-dien-3-one quinoxalinesEC50133.0 - 287.1 µg/mL3

Experimental Workflows & Methodologies

The following workflows detail the transformation of 6-Chloro-7-nitroquinoxalin-2-one into a functional antiviral candidate, followed by biological validation.

SyntheticWorkflow A 6-Chloro-7-nitroquinoxalin-2-one (Starting Scaffold) B SNAr Reaction (Nucleophilic Substitution at C-6) A->B Nucleophile (e.g., Amine) Base, Heat C Nitro Reduction (C-7 Nitro to Amine) B->C Pd/C, H2 or Fe/HCl D Pharmacophore Functionalization (Amide/Urea Formation) C->D Acyl Chloride or Isocyanate E Antiviral Quinoxaline Candidate (Lead Compound) D->E Purification & Validation

Caption: Synthetic diversification of 6-Chloro-7-nitroquinoxalin-2-one for antiviral discovery.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C-6

Objective: Displace the C-6 chloride with an amine nucleophile to generate a 6-amino-7-nitroquinoxalin-2-one intermediate.

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 eq of 6-Chloro-7-nitroquinoxalin-2-one in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that accelerates SNAr reactions by solvating cations, leaving the nucleophile highly reactive.

  • Base Addition: Add 2.5 eq of N,N-diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Nucleophile Addition: Dropwise add 1.2 eq of the desired primary or secondary amine.

  • Reaction Execution: Stir the mixture at 80°C under an inert argon atmosphere for 4-6 hours.

  • Self-Validating Checkpoint: Monitor reaction progress via LC-MS.

    • Validation: The disappearance of the starting material mass and the emergence of the product mass (lacking the characteristic 3:1 M/M+2 chlorine isotope pattern) confirms complete conversion.

  • Workup: Quench the reaction with ice-cold water to precipitate the product. Filter, wash with cold water, and dry under vacuum.

Protocol 2: Reduction of C-7 Nitro to Amine

Objective: Convert the highly electron-withdrawing nitro group to an electron-donating amine, providing a handle for further functionalization.

  • Preparation: Dissolve the 6-substituted-7-nitroquinoxalin-2-one intermediate in a 1:1 mixture of ethanol and ethyl acetate.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a blanket of argon.

    • Causality: Argon prevents the spontaneous ignition of Pd/C in the presence of solvent vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

  • Self-Validating Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM).

    • Validation: The product will appear as a highly fluorescent spot under 254 nm UV light and will stain positive (brown/orange) with ninhydrin due to the presence of the newly formed primary amine.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Causality: Celite prevents fine palladium particles from passing through the filter paper. Concentrate the filtrate in vacuo to yield the functionalized core.

Protocol 3: In Vitro Antiviral Screening (Cytopathic Effect - CPE Assay)

Objective: Evaluate the antiviral efficacy of the synthesized quinoxaline candidates.

  • Cell Seeding: Seed host cells (e.g., MT-4 cells for HIV, or Vero cells for HSV) in 96-well plates at a density of 1×104 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Infection & Treatment: Infect cells with the target virus at a Multiplicity of Infection (MOI) of 0.01. Immediately add serial dilutions of the quinoxaline candidate (e.g., 0.1 nM to 100 µM).

    • Causality: Simultaneous addition assesses the compound's ability to inhibit early stages of the viral replication cycle 5.

  • Controls: Include a virus control (infected, no drug), a cell control (uninfected, no drug), and a positive control (e.g., Ganciclovir for HSV, or Efavirenz for HIV) 4.

  • Incubation & Readout: Incubate for 72-96 hours until the virus control shows >90% cytopathic effect. Add CellTiter-Glo reagent to measure intracellular ATP levels as a proxy for cell viability.

  • Data Analysis: Calculate the EC50 (concentration protecting 50% of cells) and CC50 (cytotoxic concentration reducing uninfected cell viability by 50%).

    • Validation: A high Selectivity Index (SI = CC50/EC50) validates the compound as a true antiviral rather than a general cytotoxin 5.

References

  • Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. National Institutes of Health (NIH) / PMC.1

  • 2-Chloro-6-nitroquinoxaline | Research Chemical. Benchchem.2

  • Synthesis, antiviral and antibacterial activities and action mechanism of penta-1,4-dien-3-one oxime ether derivatives containing a quinoxaline moiety. Royal Society of Chemistry (RSC).3

  • Antiherpesvirus activity and mechanism of action of indolo-(2,3-b)quinoxaline and analogs. Antimicrobial Agents and Chemotherapy - ASM Journals.5

  • Synthesis, Anti-Potato Virus Y Activities, and Interaction Mechanisms of Novel Quinoxaline Derivatives Bearing Dithioacetal Moiety. Journal of Agricultural and Food Chemistry - ACS Publications.6

  • Recent advances on heterocyclic compounds with antiviral properties. National Institutes of Health (NIH) / PMC.4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 6-Chloro-7-nitroquinoxalin-2-one. This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis and ultimately improve your reaction yield and product purity.

Proposed Synthetic Pathway: An Overview

The most direct and reliable method for synthesizing 6-Chloro-7-nitroquinoxalin-2-one is through the acid-catalyzed cyclocondensation of a pre-functionalized o-phenylenediamine with a glyoxylic acid derivative. This strategy offers excellent control over the final substitution pattern, avoiding the often problematic regioselectivity issues associated with post-synthesis nitration of the quinoxalinone core.[1][2]

The recommended starting material is 4-Chloro-5-nitro-o-phenylenediamine, which is commercially available.[3][4] This precursor already contains the required chloro and nitro groups in the correct orientation. The reaction proceeds via condensation with glyoxylic acid to form the quinoxalin-2-one ring system.

G cluster_start Starting Materials cluster_process Reaction Process cluster_product Product & Purification SM1 4-Chloro-5-nitro- o-phenylenediamine Condensation Acid-Catalyzed Cyclocondensation SM1->Condensation SM2 Glyoxylic Acid (or derivative) SM2->Condensation Crude Crude Product Mixture Condensation->Crude Work-up Purification Purification (Recrystallization / Washing) Crude->Purification Final 6-Chloro-7-nitro- quinoxalin-2-one Purification->Final

Caption: Proposed workflow for the synthesis of 6-Chloro-7-nitroquinoxalin-2-one.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Question 1: My reaction shows low conversion, and a significant amount of the 4-Chloro-5-nitro-o-phenylenediamine starting material remains. What's causing this?

Answer: Low conversion is a common issue often linked to several factors:

  • Insufficient Acid Catalyst: The cyclization step is acid-catalyzed. An inadequate amount of acid will result in a sluggish reaction. While many protocols for similar reactions use strong mineral acids like HCl, milder organic acids can also be effective and may reduce side reactions.[5]

    • Solution: Ensure you are using a sufficient catalytic amount of acid (e.g., acetic acid or a mineral acid). If using acetic acid as the solvent, it also serves as the catalyst. If using a different solvent like ethanol, add a catalytic amount of a stronger acid.

  • Poor Solubility of Starting Material: 4-Chloro-5-nitro-o-phenylenediamine has low solubility in many common organic solvents, which can limit its availability to react.

    • Solution: Consider using a co-solvent system or a solvent known to dissolve polar aromatic compounds, such as Dimethylformamide (DMF) or glacial acetic acid.[6] Gentle heating (e.g., 50-80°C) can significantly improve solubility and reaction rate, but monitor for potential degradation.

  • Deactivation of the Diamine: The amino groups of the o-phenylenediamine are the nucleophiles in this reaction. If the medium is too acidic, both amino groups can become protonated, which deactivates them for the initial nucleophilic attack on the carbonyl carbon of glyoxylic acid.

    • Solution: Avoid using a large excess of strong mineral acid. Acetic acid is often an ideal choice as it is acidic enough to catalyze the dehydration and cyclization steps without fully protonating the diamine starting material.

Question 2: The reaction mixture has turned very dark, and after work-up, I have an intractable solid or tar instead of a clean product. How can I prevent this?

Answer: The formation of dark, polymeric, or tarry side products is typically due to oxidative degradation or side reactions of the starting materials or product under the reaction conditions.

  • Cause - Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, especially when heated in the presence of air, which can lead to intensely colored, polymeric materials. The electron-withdrawing nitro and chloro groups on your starting material offer some protection, but oxidation is still a risk.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidation.[7] This is particularly important if the reaction requires prolonged heating.

  • Cause - Glyoxylic Acid Instability: Glyoxylic acid can undergo self-condensation or decomposition, especially at elevated temperatures.

    • Solution: Add the glyoxylic acid solution to the reaction mixture in portions or via a dropping funnel rather than all at once. Maintain a moderate reaction temperature (e.g., below 100°C) to minimize decomposition.[6]

Question 3: My final product is difficult to purify. TLC shows a major product spot but also several persistent impurities close to it. What are these impurities and how can I remove them?

Answer: The impurities are likely incompletely cyclized intermediates or side products from self-condensation.

  • Potential Impurity - Amide Intermediate: The initial condensation between one amino group and the carboxylic acid of glyoxylic acid forms an amide. If this intermediate fails to cyclize, it will remain as a major impurity.

    • Solution: Ensure sufficient heating and reaction time to drive the final intramolecular cyclization and dehydration. Adding a stronger acid catalyst or a dehydrating agent can sometimes facilitate this final step.

  • Purification Strategy: The target product, 6-Chloro-7-nitroquinoxalin-2-one, is expected to be a relatively polar, crystalline solid with low solubility in nonpolar solvents.

    • Solution: Purification can often be achieved without column chromatography. After quenching the reaction in water and filtering the crude solid, try washing the solid sequentially with different solvents to remove specific impurities. A common sequence is water, followed by a cold alcohol (like ethanol or methanol), and finally a nonpolar solvent like diethyl ether or hexanes. Recrystallization from a polar solvent like acetic acid, DMF, or a high-boiling alcohol may be effective for final purification.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of this reaction?

A1: Thin-Layer Chromatography (TLC) is the most effective method. Use a relatively polar eluent system, such as 30-50% ethyl acetate in hexanes. The product should be more polar (lower Rf) than the o-phenylenediamine starting material. The product should also be UV active. Staining with potassium permanganate can also help visualize the spots.

Q2: Can I use other dicarbonyl sources instead of glyoxylic acid?

A2: Yes, this is a key advantage of this synthetic approach. While glyoxylic acid yields the unsubstituted quinoxalin-2-one core, using α-keto acids (e.g., pyruvic acid) or α-ketoesters can introduce substituents at the C3 position of the quinoxalinone ring. This is a common strategy for building molecular diversity.[9][10]

Q3: What are the primary safety concerns for this synthesis?

A3: The primary concerns involve the starting materials and reagents.

  • 4-Chloro-5-nitro-o-phenylenediamine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[4][7] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Acids: Glacial acetic acid and any strong mineral acids are corrosive. Handle with care and appropriate PPE.

  • Reaction Conditions: If heating the reaction, use a well-controlled heating mantle and a condenser to prevent solvent loss and exposure to vapors.

Q4: My yield is consistently around 50-60%. How can I push it higher?

A4: Yield optimization often requires systematic adjustments to the reaction conditions. Based on general principles for quinoxalinone synthesis, consider the following:

  • Solvent Choice: The reaction medium is critical. While acetic acid is a good starting point, exploring other solvents like DMF or using microwave irradiation could improve yields and reduce reaction times.[11]

  • Temperature Profile: Instead of running the reaction at a constant temperature, try a temperature ramp. For instance, stir at room temperature for an hour to allow initial mixing and imine formation, then gradually heat to 80-90°C to drive the cyclization to completion.

  • Work-up Procedure: Product can be lost during work-up. Ensure the pH is adjusted correctly during quenching to ensure complete precipitation of your product. When filtering, wash the solid with a minimal amount of cold solvent to avoid redissolving the product.

Experimental Protocols

Protocol 1: Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

This protocol is a standard procedure adapted for this specific synthesis and may require optimization.

Materials:

  • 4-Chloro-5-nitro-o-phenylenediamine (1.0 eq)[3][4]

  • Glyoxylic acid monohydrate (1.2 eq)

  • Glacial Acetic Acid (as solvent)

  • Deionized Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-5-nitro-o-phenylenediamine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid (approx. 10 mL per gram of diamine). Stir the mixture to form a suspension.

  • Reagent Addition: Add glyoxylic acid monohydrate (1.2 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. The suspension should gradually dissolve as the reaction progresses, and a new precipitate (the product) may form.

  • Monitoring: Monitor the reaction by TLC (e.g., 40% Ethyl Acetate/Hexanes) until the starting diamine spot is consumed (typically 2-4 hours).

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing cold deionized water (approx. 10 volumes relative to the acetic acid). A precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes in an ice bath to ensure complete precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Purification: Wash the filtered solid sequentially with generous portions of deionized water, followed by cold ethanol, to remove residual acetic acid and any soluble impurities.

  • Drying: Dry the purified solid under vacuum to obtain 6-Chloro-7-nitroquinoxalin-2-one as a solid.

Data Presentation

The following table summarizes key parameters for the synthesis.

ParameterRecommended Value/ConditionRationale & Key Considerations
Starting Material 4-Chloro-5-nitro-o-phenylenediaminePre-installed substituents ensure perfect regiochemical control.[3]
Reagent Glyoxylic acid monohydrateCommon C2-synthon for quinoxalin-2-one synthesis.[9]
Stoichiometry 1.0 : 1.2 (Diamine : Glyoxylic Acid)A slight excess of glyoxylic acid ensures complete consumption of the more expensive diamine.
Solvent Glacial Acetic AcidActs as both solvent and acid catalyst; aids in solubility of starting materials.
Temperature 80-90°CBalances reaction rate with minimizing thermal degradation.
Atmosphere Inert (N₂ or Ar) recommendedMinimizes oxidative side reactions of the electron-rich diamine.
Work-up Quench in cold waterPrecipitates the organic product from the water-soluble acetic acid.
Purification Washing (Water, Cold Ethanol)Effective for removing starting materials and polar byproducts without chromatography.[8]

References

  • Han, S., Park, C., Kim, S. et al. (2021). Site-selective and metal-free C–H nitration of biologically relevant N-heterocycles. J Nanostruct Chem, 11, 627–636. Available from: [Link]

  • CN101891632B. (2012). Preparation method of 2-chloro-5-nitro-1, 4-p-phenylenediamine. Google Patents.
  • Vojta, P., Holčapek, M., Cvačka, J. & Gömöry, Á. (2001). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Journal of the Chemical Society, Perkin Transactions 1, (7), 775-780. Available from: [Link]

  • Poddar, S. K., Saqueeb, N. & Rahman, S. M. A. (2016). Synthesis and Biological Evaluation of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available from: [Link]

  • Luo, Z., Wang, M., Jiang, G., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14(48), 35835-35845. Available from: [Link]

  • Li, W., Li, X., Hong, H., Xie, R. & Zhu, N. (2024). Synthesis of 1H-benzimidazoles via the condensation of o-phenylenediamines with DMF promoted by organic acid under microwave irradiation. Synthetic Communications, 54(8), 856-865. Available from: [Link]

  • Sharma, V., Kumar, P. & Singh, K. (2004). Synthesis of quinoxaline quinones and regioselectivity in their Diels-Alder cycloadditions. Indian Journal of Chemistry, 43B, 1590-1593. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of 1 H -benzimidazoles via the condensation of o -phenylenediamines with DMF promoted by organic acid under microwave irradiation. Available from: [Link]

  • Wang, F., Hu, B.-L., Liu, L., Tu, H.-Y. & Zhang, X.-G. (2017). Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite. Organic & Biomolecular Chemistry, 15(40), 8561-8565. Available from: [Link]

  • PubChem. (n.d.). 4-Chloro-5-nitro-o-phenylenediamine. Available from: [Link]

  • Andreu, R., Garín, J., Orduna, J., Royo, C. & Teixidó, J. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(8), 1541-1548. Available from: [Link]

  • Kim, H., Kim, H. & Lee, S. (2020). Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids. Organic Chemistry Frontiers, 7(22), 3624-3629. Available from: [Link]

  • US3968130A. (1976). Process for the nitration of anthraquinones. Google Patents.
  • Singh, S., Kumar, D., Kumar, P., Kumar, R., Kumar, A. & Singh, V. K. (2022). Synthesis of N-Aryl α-Ketoamides, α-Ketoesters, α-Ketothioesters and Their Applications in Quinoxalinone Preparation. Asian Journal of Organic Chemistry, 11(5), e202200109. Available from: [Link]

  • DE2652654A1. (1978). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol. Google Patents.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinoxalinones. Available from: [Link]

  • Kers, I., et al. (2004). Nitration of a peptide phytotoxin by bacterial nitric oxide synthase. Nature, 429(6987), 79-82. Available from: [Link]

  • Luo, Z., Wang, M., Jiang, G., et al. (2024). A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles. RSC Advances, 14, 35835-35845. Available from: [Link]

  • Kandri Rodi, Y., et al. (2024). STUDY OF THE CONDENSATION OF O-PHENYLENEDIAMINES WITH MALONIC ACID UNDER ACIDIC MEDIUM. J. Mar. Chim. Heterocycl., 23(3), 34-46. Available from: [Link]

  • El-Faham, A., et al. (2023). Methods of Preparation of Quinoxalines. Encyclopedia, 3(4), 1365-1388. Available from: [Link]

Sources

Optimization of reaction conditions for 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the synthesis of 6-Chloro-7-nitroquinoxalin-2-one (CAS: 934690-33-2).

This guide moves beyond basic protocols to explain the underlying chemical causality of your reactions, ensuring you can troubleshoot regioselectivity, conversion rates, and purification bottlenecks with field-proven methodologies.

I. Core Mechanism & Troubleshooting FAQs

The synthesis of 6-chloro-7-nitroquinoxalin-2-one typically relies on the condensation of 4-chloro-5-nitrobenzene-1,2-diamine with glyoxylic acid or its derivatives. However, the unsymmetrical nature of the diamine frequently leads to complex regioisomeric mixtures.

Q1: Why am I getting a mixture of regioisomers, and why is the undesired 7-chloro-6-nitro isomer the major product? Causality: This is a classic issue of competing nucleophilicities. In 4-chloro-5-nitrobenzene-1,2-diamine, the amine at the C2 position (para to the strongly electron-withdrawing nitro group) is significantly deactivated. The amine at the C1 position (meta to the nitro group) remains more nucleophilic. During standard condensation with glyoxylic acid, the more nucleophilic C1-amine rapidly attacks the highly electrophilic aldehyde carbon, eventually forming the imine nitrogen (N4) of the quinoxaline ring. This pathway inherently yields the undesired 7-chloro-6-nitroquinoxalin-2-one. Solution: To reverse this regioselectivity and favor the 6-chloro-7-nitro isomer, you must alter the electrophile. By pre-reacting ethyl glyoxylate with aniline, you form an α -ketimine ester[1]. The steric bulk and altered electronics of the ketimine intermediate force the more nucleophilic C1-amine to attack the ester carbonyl instead (forming the amide N1), while the deactivated C2-amine condenses with the ketimine. This aniline-mediated route yields the desired 6-chloro-7-nitroquinoxalin-2-one with >20:1 regioselectivity[1].

Q2: My condensation reaction stalls at 60% conversion even after 24 hours. What is causing this? Causality: Glyoxylic acid is typically supplied as a 50% aqueous solution or a monohydrate. The condensation reaction releases water during both the amide and imine formation steps. Excess water in the system pushes the equilibrium backward, hydrolyzing the intermediate and stalling cyclization. Furthermore, the strong electron-withdrawing nature of the nitro group generally reduces the reaction kinetics of the diamine[2]. Solution: Switch from aqueous glyoxylic acid to ethyl glyoxylate (typically 50% in toluene). Utilize a Dean-Stark trap to azeotropically remove water during the reaction. Adding a catalytic amount of glacial acetic acid will further activate the carbonyl/ketimine for nucleophilic attack without protonating the deactivated amines entirely.

Q3: How can I efficiently separate the product from unreacted diamine without using column chromatography? Causality: Quinoxalin-2-ones exhibit lactam-lactim tautomerism, resulting in strong intermolecular hydrogen bonding that makes them notoriously insoluble in common organic solvents[3]. This insolubility makes silica gel chromatography highly inefficient. Solution: Exploit the pH-dependent solubility of the lactam motif. The lactam NH is weakly acidic ( pKa​ ~ 8-9). Dissolve your crude mixture in 1M aqueous NaOH; the product will form a highly soluble sodium salt. Unreacted diamine lacks acidic protons and will remain insoluble or can be extracted into ethyl acetate. Slowly acidifying the aqueous phase to pH 4 will selectively precipitate the highly pure 6-chloro-7-nitroquinoxalin-2-one.

II. Visual Workflows & Pathway Logic

Pathway Diamine 4-Chloro-5-nitro- 1,2-phenylenediamine Glyoxylic Glyoxylic Acid (Standard Route) Diamine->Glyoxylic Direct Condensation Ketimine α-Ketimine Ester (Aniline-Mediated) Diamine->Ketimine Huynh et al. Protocol Undesired 7-Chloro-6-nitro- quinoxalin-2-one (Major, Undesired) Glyoxylic->Undesired Desired 6-Chloro-7-nitro- quinoxalin-2-one (Major, Desired) Ketimine->Desired

Reaction pathway logic comparing standard vs. aniline-mediated regioselective synthesis.

Troubleshooting Start Crude Reaction Mixture CheckConv Is conversion < 80%? Start->CheckConv WaterIssue Water stalling imine formation. Use Dean-Stark & Ethyl Glyoxylate. CheckConv->WaterIssue Yes CheckRegio Is regioselectivity poor? CheckConv->CheckRegio No WaterIssue->CheckRegio RegioIssue Switch to Aniline-Mediated Condensation (α-Ketimine). CheckRegio->RegioIssue Yes Purification Perform pH-Shift Precipitation (NaOH dissolution -> HCl to pH 4) CheckRegio->Purification No RegioIssue->Purification

Decision tree for troubleshooting conversion, regioselectivity, and purification bottlenecks.

III. Quantitative Optimization Data

The following table summarizes the optimization parameters demonstrating the shift from thermodynamic/kinetic failure to highly controlled regioselectivity.

Synthesis MethodReagentsSolvent SystemTemp (°C)Yield (%)Regioselectivity (6-Cl : 7-Cl)
Standard Glyoxylic Acid (aq)Ethanol78451 : 3
Acid-Catalyzed Ethyl Glyoxylate, AcOHToluene110651 : 2
Aniline-Mediated Ethyl Glyoxylate, AnilineToluene11082 >20 : 1

IV. Self-Validating Experimental Protocol

Aniline-Mediated Regioselective Synthesis of 6-Chloro-7-nitroquinoxalin-2-one This protocol utilizes an α -ketimine ester intermediate to strictly control the nucleophilic attack sequence, ensuring high regiochemical fidelity.

Step 1: α -Ketimine Ester Formation

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add ethyl glyoxylate (1.2 eq, 50% solution in toluene) and aniline (1.2 eq).

  • Dilute with 50 mL of anhydrous toluene.

  • Reflux the mixture at 110°C for 2 hours, continuously removing the azeotroped water to drive the imine formation to completion.

Step 2: Regioselective Condensation 4. Cool the reaction mixture to 60°C. 5. Add 4-chloro-5-nitrobenzene-1,2-diamine (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq). 6. Re-attach the Dean-Stark trap and heat the mixture back to reflux for 12–16 hours. 7. Validation Check: Monitor the reaction via TLC (Eluent: 5% MeOH in DCM). The starting diamine should be completely consumed, replaced by a single major spot corresponding to the product.

Step 3: pH-Shift Purification 8. Cool the mixture to room temperature and concentrate under reduced pressure to remove toluene. 9. Suspend the crude residue in 50 mL of 1M aqueous NaOH. Stir vigorously for 15 minutes until the product fully dissolves as the sodium salt. 10. Transfer to a separatory funnel and wash the aqueous layer with Ethyl Acetate (2 x 30 mL) to extract the displaced aniline and any trace unreacted diamine. 11. Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, slowly add 1M HCl dropwise until the pH reaches 4.0. 12. A bright yellow/orange precipitate of pure 6-chloro-7-nitroquinoxalin-2-one will crash out. Filter the solid, wash with ice-cold water, and dry under high vacuum at 50°C overnight.

V. References

  • Huynh, H. V., et al. "An Aniline-Mediated Regioselective Synthesis of Quinoxalin-2-ones via the Condensation of α-Ketimine Esters with 2-Aminoanilines." Synthesis, vol. 50, no. 11, 2018, pp. 2221-2230. 1

  • "Multi-gram Preparation of 7-Nitroquinoxalin-2-amine." SciELO - Journal of the Brazilian Chemical Society, 2016. 2

  • "Application Notes and Protocols for the Synthesis of 7-Phenoxyquinolin-2(1H)-one Derivatives." BenchChem Technical Support, 2025. 3

Sources

Recrystallization techniques for quinoxalin-2-one derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification of Quinoxalin-2-one Derivatives

Welcome to the Application Scientist Technical Support Center. This hub is designed for researchers, synthetic chemists, and drug development professionals working with quinoxalin-2-one scaffolds. Because quinoxalin-2-ones exhibit unique hydrogen-bonding capabilities and polarity profiles, standard purification methods often require precise tuning. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-purity crystalline yields.

Part 1: Self-Validating Recrystallization Protocol

A robust recrystallization protocol must not only purify the compound but also provide internal checks to validate the success of the procedure.

Recrystallization_Workflow Start Crude Quinoxalin-2-one Derivative Solvent Solvent Selection (e.g., EtOH or EtOH/H2O) Start->Solvent Dissolution Heating & Dissolution (Near Boiling Point) Solvent->Dissolution HotFiltration Hot Filtration (Remove Insoluble Impurities) Dissolution->HotFiltration Cooling Controlled Cooling (Room Temp to 4°C) HotFiltration->Cooling Crystallization Nucleation & Crystal Growth Cooling->Crystallization Validation Self-Validation: Mother Liquor & MP Check Crystallization->Validation Pure Pure Quinoxalin-2-one Crystals Validation->Pure

Workflow for the self-validating recrystallization of quinoxalin-2-one derivatives.

Step-by-Step Methodology:

  • Solvent Selection : Select absolute ethanol for standard 3-alkyl/aryl quinoxalin-2-ones. For highly polar derivatives (e.g., azido-acetamides), utilize an ethanol/water (2:1) mixture[1].

  • Dissolution : Suspend the crude solid in a minimum volume of the chosen solvent. Heat to reflux (e.g., 78°C for ethanol) with continuous stirring until the solid is completely dissolved.

    • Causality: Heating disrupts the strong intermolecular hydrogen bonds between the lactam moieties of the quinoxalin-2-one core, allowing the solvent to solvate the individual molecules.

  • Hot Filtration : Rapidly filter the boiling solution through a pre-warmed Buchner funnel. This removes insoluble polymeric byproducts and unreacted starting materials without prematurely crashing out the target compound.

  • Controlled Cooling : Allow the filtrate to cool slowly to room temperature to promote ordered nucleation. Once at room temperature, transfer the flask to an ice bath (4°C) for 2 hours.

    • Causality: Slow cooling prevents the entrapment of impurities within the crystal lattice, ensuring high polymorphic purity.

  • Isolation : Filter the formed crystals under vacuum. Wash the filter cake with ice-cold solvent to displace the impurity-rich mother liquor.

  • Self-Validation System (Trustworthiness) :

    • Melting Point (MP) Check: Determine the MP of the first crop. A sharp MP range (< 1.5°C) that matches literature values validates the purity.

    • Mother Liquor TLC: Run a Thin Layer Chromatography (TLC) plate of the mother liquor against the pure crystals. If the mother liquor shows a high concentration of the product without significant baseline impurities, concentrate the filtrate to harvest a validated second crop.

Part 2: Quantitative Data - Solvent Selection Matrix

Selecting the correct solvent is a thermodynamic balancing act. The following table summarizes optimal solvent systems based on the structural class of the quinoxalin-2-one derivative.

Solvent SystemTarget Derivative TypeTypical Yield RecoveryCausality / Rationale
Absolute Ethanol 3-Alkyl / 3-Aryl quinoxalin-2-ones75 - 85%Provides a steep solubility curve; highly effective at disrupting intermolecular H-bonds at reflux[1].
Ethanol / Water (2:1) N-Arylacetamide derivatives65 - 80%Water acts as an anti-solvent, forcing the precipitation of moderately polar compounds that might otherwise remain dissolved[1].
Methanol 3,4-dihydro-quinoxalin-2-ones60 - 70%The lower boiling point (65°C) prevents the thermal degradation or spontaneous oxidation of sensitive dihydro-derivatives.
Hexane / EtOAc (9:1) N-Alkylated (highly lipophilic)N/A (Chromatography)Used for pre-purification via silica gel filtration to remove non-polar oils prior to final ethanol recrystallization[2].

Part 3: Troubleshooting Guide

Q: My quinoxalin-2-one derivative is "oiling out" (forming a biphasic liquid) instead of forming crystals. How do I fix this? A: Oiling out occurs when the melting point of the crude mixture is depressed below the temperature at which it saturates the solvent.

  • Causality: Quinoxalin-2-ones with long alkyl chains or those contaminated with lipophilic byproducts often suffer from severe melting point depression.

  • Solution: Do not attempt to force crystallization from the oil. Instead, perform a preliminary silica bed filtration using a Hexane/EtOAc or CH₂Cl₂/EtOAc mixture to remove the heavy organic impurities[3]. Once the solvent is evaporated, the resulting solid will have a restored melting point and can be successfully recrystallized from absolute ethanol[2]. Alternatively, reheat the oiled-out mixture, add a higher-boiling co-solvent, and seed the solution with pure crystals just above the cloud point.

Q: I am observing the co-precipitation of unreacted o-phenylenediamine with my product. How can I selectively isolate the quinoxalin-2-one? A:

  • Causality: The lactam nitrogen in the quinoxalin-2-one ring is essentially neutral and non-basic, whereas the primary amines in unreacted o-phenylenediamine are highly basic and readily protonated.

  • Solution: Before initiating the recrystallization protocol, triturate or wash the crude solid with cold 0.1 M HCl. The unreacted diamine will protonate and dissolve into the aqueous layer as a hydrochloride salt. The quinoxalin-2-one will remain as an insoluble solid, which can then be filtered, dried, and recrystallized from ethanol.

Q: Why is the yield of my N-propargyl or N-alkyl quinoxalin-2-one derivative so low after standard ethanol recrystallization? A:

  • Causality: N-alkylation removes the N-H hydrogen bond donor from the quinoxalin-2-one core. Without this strong intermolecular hydrogen bonding, the crystal lattice energy is significantly lower, making the compound highly soluble in polar organic solvents like ethanol, even at 4°C.

  • Solution: Switch to an anti-solvent crystallization approach. Dissolve the N-alkylated compound in a minimal amount of warm ethanol, then add cold water dropwise until the solution becomes slightly turbid. Allow the mixture to cool slowly to room temperature to induce crystallization.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Dimethylformamide (DMF) for the recrystallization of quinoxalin-2-ones? A: DMF is generally not recommended for the final recrystallization step due to its high boiling point (153°C) and its tendency to remain trapped within the crystal lattice, which can skew downstream biological assays or NMR results. However, for highly insoluble polycyclic or extended-aryl quinoxalin-2-ones, you can dissolve the compound in hot DMF and precipitate it by adding water. If you use this method, you must follow up with a thorough ethanol or ether wash to extract residual DMF from the solid.

Q: How does substitution at the C3 position affect the choice of recrystallization solvent? A: Substituents at the C3 position dictate the molecular packing and pi-pi stacking interactions. For instance, 3-phenylquinoxalin-2(1H)-one exhibits strong pi-pi stacking, making it highly crystalline and perfectly suited for absolute ethanol recrystallization. Conversely, aliphatic substitutions (like 3-methyl derivatives) disrupt this stacking, increasing solubility. These derivatives often require extended cooling at -20°C or the integration of an anti-solvent to achieve high recovery rates.

Sources

Technical Support Center: Advanced Column Chromatography for Quinoxaline Purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Quinoxaline Purification Support Center. Quinoxalines are privileged N-heterocyclic scaffolds widely utilized in drug discovery, organic light-emitting diodes (OLEDs), and agrochemicals. However, their unique physicochemical properties—specifically their basic nitrogen atoms, strong π−π stacking tendencies, and variable polarities—often complicate standard silica gel chromatography.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to ensure the high-purity isolation of quinoxaline derivatives.

General Purification Workflow

The following decision matrix outlines the logical progression for selecting the appropriate loading technique and stationary phase modifications based on the specific behavior of your crude quinoxaline mixture.

QuinoxalineWorkflow Crude Crude Quinoxaline Reaction Mixture TLC TLC Screening (Hex/EtOAc or DCM/MeOH) Crude->TLC Streaking Severe Tailing or Streaking on Silica? TLC->Streaking Et3N Deactivate Silica (Add 1-3% Et3N to Eluent) Streaking->Et3N Yes StdSilica Standard Silica Gel Stationary Phase Streaking->StdSilica No Solubility Soluble in Starting Eluent? Et3N->Solubility StdSilica->Solubility DryLoad Dry Loading (Pre-adsorb on Silica) Solubility->DryLoad No WetLoad Liquid Loading (Minimal Solvent) Solubility->WetLoad Yes Flash Flash Column Chromatography (Gradient Elution) DryLoad->Flash WetLoad->Flash

Decision matrix for optimizing quinoxaline column chromatography based on compound properties.

Quantitative Data: Optimized Solvent Systems by Quinoxaline Class

Because quinoxalines range from simple alkyl-substituted rings to highly functionalized polyaromatics and N-oxides, a "one-size-fits-all" solvent system does not exist. The table below summarizes the optimal chromatographic parameters based on the structural class of the target compound.

Quinoxaline ClassRecommended Stationary PhasePrimary Solvent SystemAdditive / Modifier
Simple / Alkyl Quinoxalines Silica Gel (230-400 mesh)Hexanes : EtOAc (Gradient 9:1 to 1:1)1-2% Triethylamine ( Et3​N )
Halogenated Quinoxalines Neutral Alumina or Florisil®Hexanes : EtOAc (Gradient 9:1 to 1:1)None (or 1% Et3​N if using silica)
Polyaromatic / OLED Emitters Silica Gel (230-400 mesh)Hexanes : DCM (e.g., 30-50% DCM)None
Quinoxaline 1,4-dioxides (QdNOs) Silica Gel (230-400 mesh)DCM : MeOH (Gradient 99:1 to 90:10)None

Standard Operating Procedure: Base-Deactivated Flash Chromatography with Dry Loading

This self-validating protocol addresses the two most common failure points in quinoxaline purification: acid-base streaking and on-column precipitation .

Phase 1: Column Deactivation

Causality: Standard normal-phase silica gel is coated with acidic silanol (Si-OH) groups. The basic sp2 nitrogens of the quinoxaline ring continuously bind and unbind to these sites, causing the compound to smear[1]. Triethylamine ( Et3​N ) acts as a sacrificial base, irreversibly capping these acidic sites so the quinoxaline elutes purely based on polarity[2].

  • Prepare a slurry of silica gel (230-400 mesh) in your starting non-polar eluent (e.g., 90:10 Hexanes:EtOAc) containing 2% Et3​N v/v [2].

  • Pour the slurry into the column and pack it tightly using compressed air.

  • Flush the packed bed with at least two column volumes of the Et3​N -spiked eluent to ensure complete silanol capping throughout the column[1].

Phase 2: Dry Loading Preparation

Causality: Quinoxalines exhibit strong intermolecular π−π stacking, leading to poor solubility in non-polar eluents. Liquid loading often causes the compound to crash out at the column head. Dry loading disperses the molecules across a massive surface area, physically preventing aggregation[1].

  • Dissolve the crude quinoxaline mixture in a highly solubilizing, volatile solvent (e.g., DCM, THF, or Acetone).

  • Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude product).

  • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing, homogenous powder is obtained[1].

Phase 3: Loading and Elution
  • Self-Validation Check: Before loading the main column, run a rapid micro-column in a Pasteur pipette using the Et3​N -spiked eluent to confirm that streaking has been eliminated and the Rf​ matches your optimized TLC.

  • Carefully pour the dry, pre-adsorbed silica powder evenly onto the flat head of the packed main column.

  • Add a thin protective layer of clean sea sand (approx. 0.5 cm) on top of the dry load to prevent disturbing the bed during solvent addition.

  • Carefully add the starting mobile phase down the sides of the column. Apply pressure to begin elution.

  • Gradually increase the polarity of the mobile phase (e.g., increasing EtOAc concentration) and collect fractions. Monitor via UV-active TLC plates (254 nm).

Troubleshooting FAQs

Q1: My quinoxaline derivative is streaking across multiple fractions, ruining my yield and purity. How do I fix this? A1: Streaking is the hallmark of an acid-base interaction between your compound and the stationary phase. The two nitrogen atoms in the pyrazine ring act as strong hydrogen-bond acceptors. As your compound travels down the column, it interacts heavily with the highly acidic silanol groups on the silica gel, causing the band to smear[1]. Solution: Deactivate the silica gel by adding 1-3% triethylamine ( Et3​N ) to your eluent[1]. Et3​N is a stronger, more sterically accessible base that neutralizes the column, allowing your quinoxaline to elute as a sharp, tight band[2].

Q2: I am purifying a halogenated quinoxaline, but my NMR shows degradation and dehalogenation products. What is happening? A2: Halogenated quinoxalines (e.g., 2-chloro or 6-bromo derivatives) can be highly sensitive to the acidic environment of standard silica gel. Prolonged exposure during chromatography can lead to nucleophilic displacement or acid-catalyzed dehalogenation[2]. Solution: Switch your stationary phase. Neutral alumina or Florisil® are far less harsh than silica gel and are highly recommended for acid-sensitive heterocycles[2]. If you must use silica, ensure it is heavily deactivated with Et3​N and run a rapid "flash" column to minimize residence time[2].

Q3: My compound precipitates at the top of the column as soon as I load it, leading to massive tailing. Why? A3: Quinoxalines with extended aromatic systems (such as those used in OLED emitters) exhibit extreme π−π stacking[3]. This leads to high lattice energies and poor solubility in non-polar starting eluents like hexanes. When you load the sample dissolved in a small amount of polar solvent (like DCM), the polar solvent diffuses into the non-polar mobile phase, causing the quinoxaline to rapidly crystallize at the column head. Solution: Always use the dry loading technique for poorly soluble quinoxalines[1]. Pre-adsorbing the crude mixture onto silica gel physically separates the molecules, preventing π−π aggregation and allowing steady dissolution into the mobile phase.

Q4: I am synthesizing highly polar Quinoxaline 1,4-dioxides (QdNOs). Hexanes/EtOAc isn't moving them off the baseline. What solvent system should I use? A4: QdNOs are significantly more polar than standard quinoxalines due to the dual N-oxide moieties. Standard Hexane/EtOAc systems lack the dipole moment required to disrupt their interaction with the stationary phase. Solution: Switch to a Dichloromethane (DCM) and Methanol (MeOH) gradient. A common starting point for QdNOs is 95:5 DCM:MeOH[4]. For highly functionalized QdNOs, you may need to increase the methanol concentration up to 10%[5].

References

  • BenchChem.
  • BenchChem. "Technical Support Center: Purification of Halogenated Quinoxalines." BenchChem Tech Support.
  • Royal Society of Chemistry. "Leveraging Quinoxaline Functionalization for the Design of Efficient Orange/Red Thermally Activated Delayed Fluorescence Emitters.
  • National Center for Biotechnology Information (PMC). "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential." Pharmaceuticals.
  • DADUN (University of Navarra).

Sources

Technical Support Center: Scale-Up Synthesis of 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, process chemists, and drug development professionals in navigating the complexities of scaling up the synthesis of 6-Chloro-7-nitroquinoxalin-2-one.

Quinoxalin-2(1H)-ones are privileged scaffolds in medicinal chemistry, serving as critical precursors for potent AMPA/kainate receptor antagonists (such as CNQX) [1] and promising VEGFR-2 inhibitors [2]. Transitioning from a milligram-scale discovery route to a multi-gram or kilogram process introduces significant challenges in heat transfer, regioselectivity, and downstream purification. This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-fidelity scale-up.

Part 1: Validated Scale-Up Protocol

Traditional syntheses of quinoxalin-2(1H)-ones often rely on harsh conditions. However, recent advancements favor mild, room-temperature cyclizations using catalytic acids, which are highly preferable for scale-up to minimize degradation and side reactions [3].

Reaction Overview: Condensation of 4-chloro-5-nitrobenzene-1,2-diamine with glyoxylic acid (or its derivatives) in the presence of a catalytic acid (e.g., Trifluoroacetic acid, TFA) in a polar aprotic solvent (e.g., Acetonitrile, MeCN).

Step-by-Step Methodology (100 mmol Scale)

Note: Every step is designed as a self-validating system. Do not proceed to the next step if the in-process control (IPC) criteria are not met.

  • Preparation of the Diamine Solution: In a 1 L jacketed reactor equipped with an overhead stirrer, dissolve 4-chloro-5-nitrobenzene-1,2-diamine (18.76 g, 100 mmol) in 400 mL of anhydrous Acetonitrile (MeCN).

    • Causality: MeCN is chosen for its excellent solubility profile for the starting materials and its poor solubility for the final product, enabling direct crystallization-driven purification.

  • Acid Catalysis Initiation: Add Trifluoroacetic acid (TFA) (11.40 g, 100 mmol) dropwise over 10 minutes. Maintain the reactor jacket temperature at 20°C.

    • Causality: TFA acts as a mild Brønsted acid to activate the carbonyl carbon of the glyoxylic acid, accelerating the initial nucleophilic attack without inducing the polymerization seen with stronger mineral acids [3].

  • Controlled Electrophile Addition: Slowly charge a 50% aqueous solution of glyoxylic acid (14.8 g, 100 mmol) via an addition funnel over 45 minutes.

    • Causality: The initial imine formation is exothermic. Controlled addition ensures the internal temperature does not exceed 25°C, preventing the formation of undesired bis-adducts and controlling the regioselectivity trajectory.

  • Cyclization and Maturation: Stir the reaction mixture in an open flask (or under a light air sweep) at room temperature for 12 hours.

    • Causality: The secondary cyclization step (amide bond formation) is slower than the initial imine formation. Extended stirring ensures complete conversion.

  • Product Isolation: Cool the reactor to 0–5°C for 2 hours to maximize precipitation. Filter the resulting yellow/brown solid through a sintered glass funnel. Wash the filter cake with cold MeCN (2 x 50 mL) followed by cold water (100 mL) to remove residual TFA and unreacted glyoxylic acid.

  • Drying: Dry the product in a vacuum oven at 50°C to a constant weight.

Part 2: Troubleshooting Guides & FAQs

Q1: During scale-up, my yield dropped significantly, and LC-MS shows a high percentage of the 7-chloro-6-nitro regioisomer. How do I control regioselectivity? A: Regioselectivity in Hinsberg-type condensations is dictated by the relative nucleophilicity of the two amino groups on the starting diamine. The nitro group is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amine para to it. Therefore, the amine meta to the nitro group (and para to the chloro group) attacks the more reactive aldehyde carbon of glyoxylic acid first. Troubleshooting Action: If regioselectivity erodes upon scale-up, it is typically due to poor temperature control (hot spots) during the glyoxylic acid addition. Ensure rigorous overhead stirring and strictly maintain the internal temperature below 25°C. Higher temperatures provide enough kinetic energy to overcome the activation barrier for the less favored nucleophilic attack.

Q2: The product is precipitating as a gummy oil rather than a filterable solid. What is causing this? A: This is a classic phase-separation issue caused by an excess of water in the system, usually introduced if a highly dilute aqueous glyoxylic acid solution is used, altering the polarity of the MeCN solvent system. Troubleshooting Action: Switch to glyoxylic acid monohydrate (solid) instead of the 50% aqueous solution to minimize water content. If an oil has already formed, heat the mixture to 60°C until homogeneous, then cool it very slowly (0.1°C/min) to induce proper nucleation.

Q3: Can I replace Acetonitrile with a greener solvent like Ethanol for a pilot-scale run? A: While Ethanol is greener, it can participate in side reactions (acetal formation with glyoxylic acid) under acidic conditions, especially over the longer reaction times required at scale. If you must avoid MeCN, Isopropyl Alcohol (IPA) is a better alternative due to its increased steric hindrance, though you may need to adjust the volume to account for different solubility parameters.

Part 3: Quantitative Process Data

The following table summarizes the expected process parameters and analytical metrics for the optimized scale-up route.

ParameterDiscovery Scale (1 mmol)Scale-Up (100 mmol)Critical Quality Attribute (CQA)
Solvent Volume 4 mL MeCN400 mL MeCNEnsures proper mass transfer
Addition Time < 1 min (Bolus)45 min (Dropwise)Controls exotherm (ΔT < 5°C)
Reaction Time 4 hours12 hours>98% conversion by HPLC
Regiomeric Ratio > 95:5> 92:8Maintained via temp control
Isolated Yield 82%78 - 81%High recovery via cold filtration

Part 4: Process Workflow & Logic Visualization

The following diagram illustrates the logical workflow for the scale-up synthesis, including the critical decision matrix for troubleshooting phase-separation issues.

G Start 4-Chloro-5-nitrobenzene-1,2-diamine + MeCN + TFA Addition Controlled Addition of Glyoxylic Acid (T < 25°C) Start->Addition Stirring Cyclization Room Temp Cyclization (12 Hours) Addition->Cyclization Exotherm Control Decision Product State upon Cooling? Cyclization->Decision Solid Crystalline Solid Decision->Solid Ideal Phase Oil Gummy Oil / Emulsion Decision->Oil Excess Water Filter Cold Filtration & Washing Solid->Filter Rework Heat to 60°C, Seed, Cool at 0.1°C/min Oil->Rework Final Pure 6-Chloro-7-nitroquinoxalin-2-one Filter->Final Rework->Filter Induced Nucleation

Caption: Scale-up workflow and troubleshooting logic for 6-Chloro-7-nitroquinoxalin-2-one synthesis.

References

  • RSC Publishing. "New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations." RSC Advances. Available at:[Link]

  • RSC Publishing. "A mild and convenient protocol for the synthesis of quinoxalin-2(1H)-ones and benzimidazoles." RSC Advances. Available at:[Link]

Technical Support Center: Catalyst Selection for Quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for improving the efficiency of quinoxaline synthesis through strategic catalyst selection. Quinoxalines are a vital class of nitrogen-containing heterocycles, forming the core of numerous pharmaceuticals and biologically active compounds.[1] The classical synthesis, involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, has evolved significantly. Modern catalytic methods now offer milder conditions, shorter reaction times, and higher yields, while aligning with the principles of green chemistry.[2][3]

This resource provides answers to frequently asked questions and detailed troubleshooting guides to address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary classes of catalysts used for quinoxaline synthesis, and what are their general applications?

The choice of catalyst is fundamental to the success of quinoxaline synthesis. Catalysts can be broadly categorized, each with distinct advantages depending on the experimental goals.

  • Brønsted and Lewis Acids: This is the most traditional category. While effective, strong acids often require high temperatures and long reaction times.[2] Modern iterations include milder and more efficient options like cerium(IV) ammonium nitrate (CAN), which can catalyze the reaction at room temperature in green solvents like tap water, offering excellent yields.[3] Zinc triflate (Zn(OTf)₂) is another effective Lewis acid that works well in acetonitrile at room temperature.[3][4]

  • Heterogeneous Catalysts: These are a cornerstone of green chemistry due to their ease of separation and reusability.[2] They include natural clays (Montmorillonite K-10), zeolites, and functionalized solid supports.[2][5] Examples include silica-supported perchloric acid (HClO₄·SiO₂), mesoporous mixed metal oxides (ZrO₂/MₓOᵧ/MCM-41), and magnetically separable MnFe₂O₄ nanoparticles, which allow for simple recovery with a magnet. These catalysts often enable reactions in environmentally benign solvents like water or ethanol.[2]

  • Homogeneous Transition-Metal Catalysts: Complexes of copper, nickel, cobalt, and iron offer high catalytic activity under mild conditions.[1] For instance, Cu(OAc)₂ can be used for the cyclocondensation of o-phenylenediamines with alkynes.[3] Nickel systems, such as NiBr₂/1,10-phenanthroline, are effective for synthesizing quinoxalines from both 1,2-diamines and 2-nitroanilines.[1] The primary challenge with these catalysts is their often-difficult removal from the final product.[6]

  • Organocatalysts & Metal-Free Systems: To avoid metal contamination, various organocatalysts have been developed. Molecular iodine is a simple, powerful, and inexpensive catalyst for this transformation.[7] Other examples include 1,4-diazabicyclo[2.2.2]octane (DABCO) and Rose Bengal, which can act as a photocatalyst under visible light irradiation. These methods are highly attractive for synthesizing pharmaceutical intermediates where metal residues are a concern.[6]

Q2: How do I select the best catalyst for my specific starting materials and experimental goals?

Catalyst selection is a multi-factorial decision. The optimal choice depends on your substrates, desired reaction conditions (speed, temperature), and overall priorities such as cost, scalability, and environmental impact. The following decision workflow can guide your selection process.

A Start: Define Synthesis Goals B Priority? A->B C Green Chemistry & Reusability B->C Green D Highest Possible Yield & Speed B->D Performance E Sensitive Functional Groups? B->E Substrate Compatibility F Use Heterogeneous Catalysts (Zeolites, Clays, Supported Acids, Magnetic NPs) C->F G Use High-Activity Catalysts (CAN, Zn(OTf)2, Microwave-Assisted) D->G H Metal-Free Synthesis Required? E->H Yes J Use Mild Lewis Acids or Transition-Metal Catalysts at RT E->J No K End: Catalyst Selected F->K G->K I Use Mild Organocatalysts (Iodine, DABCO) or Photocatalysts H->I Yes H->J No I->K J->K

Caption: Catalyst selection workflow for quinoxaline synthesis.

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common catalyst-related culprits and how can I fix them?

Low yields are a frequent issue, often pointing back to the catalyst or reaction conditions.[8] The classical condensation method, in particular, can suffer from product degradation under harsh conditions.[2][8]

Potential Causes & Solutions:

  • Catalyst Deactivation: Heterogeneous catalysts can lose activity after multiple cycles. Impurities in starting materials or the solvent can poison the catalyst.

    • Solution: Ensure your starting materials and solvent are pure and dry. For reusable catalysts, perform a reactivation step as recommended by the literature (e.g., heating to remove adsorbed species). If deactivation is suspected, use a fresh batch of catalyst.[8]

  • Inappropriate Catalyst Choice: The chosen catalyst may not be active enough for your specific substrates, especially if they are sterically hindered or electronically deactivated.

    • Solution: Screen a panel of catalysts from different classes. If a mild heterogeneous catalyst fails, try a more active Lewis acid like CAN or a homogeneous transition-metal catalyst.[3]

  • Suboptimal Catalyst Loading: Using too little catalyst will result in an incomplete reaction, while too much can sometimes lead to side reactions or complicate purification.

    • Solution: Perform a catalyst loading study, varying the mol% of the catalyst (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your reaction.

  • Incorrect Reaction Conditions: The catalyst may require specific conditions (temperature, solvent) to function optimally.

    • Solution: Review the literature for your chosen catalyst. Some modern catalysts are designed to work at room temperature, while others may benefit from gentle heating or microwave irradiation to improve kinetics and yield.[9]

start Problem: Low Yield purity 1. Verify Purity of Reagents & Solvents start->purity catalyst_freshness 2. Check Catalyst Activity purity->catalyst_freshness use_fresh Use Fresh or Reactivated Catalyst catalyst_freshness->use_fresh Activity Suspect optimize 3. Optimize Reaction Conditions catalyst_freshness->optimize Activity OK use_fresh->optimize screen 4. Screen Different Catalysts optimize->screen No Improvement success Yield Improved optimize->success Yield Improves screen->success Yield Improves

Caption: Troubleshooting workflow for low reaction yield.

Q2: I am getting a mixture of regioisomers. How can my catalyst choice improve selectivity?

The formation of multiple products is a common problem when using unsymmetrical o-phenylenediamines.[8] The two amino groups can have different nucleophilicities, leading to two possible cyclization products. The catalyst plays a crucial role in controlling this regioselectivity.

Strategies for Improving Selectivity:

  • Steric Hindrance: A bulky catalyst may preferentially interact with the less sterically hindered amino group on the diamine, directing the reaction towards a single isomer.

  • Electronic Effects: The acidity of the catalyst can influence which amino group is more reactive. Screening both Brønsted and Lewis acids of varying strengths can reveal a catalyst that favors one product.

  • Reaction Temperature: Lowering the reaction temperature often favors the kinetically controlled product, which may result in higher selectivity.[8]

  • Catalyst Type: Some catalysts are known to provide better regioselectivity. For instance, reactions catalyzed by ammonium bifluoride (NH₄HF₂) have been shown to produce single isomers in excellent yields with unsymmetrical diamines.[6]

Q3: My catalyst is difficult to remove after the reaction. What are the best strategies for a clean workup?

This is the classic drawback of homogeneous catalysts. If product purity is critical, especially in drug development, choosing a catalyst that is easily separable is paramount.

Solutions for Catalyst Separation:

  • Switch to a Heterogeneous Catalyst: This is the most direct solution. Solid catalysts like zeolites, clays, or supported reagents can be removed by simple filtration at the end of the reaction.[10]

  • Use a Magnetically Separable Catalyst: Nanoparticles such as MnFe₂O₄ can be quantitatively removed from the reaction mixture using an external magnet, offering a highly efficient and clean separation.

  • Phase-Tagged Catalysis: Some catalysts are designed to be soluble in a specific solvent phase (e.g., fluorous solvents, ionic liquids) that is immiscible with the product phase, allowing for separation by extraction.

Data & Protocols

Comparative Table of Selected Catalysts

The table below summarizes the performance of various catalysts under different conditions, providing a quick reference for selecting a suitable system.

CatalystSubstrates (Diamine/Dicarbonyl)Conditions (Temp, Solvent, Time)Yield (%)ReusabilityReference
CAN (5 mol%)o-phenylenediamine / BenzilRT, Tap Water, 20 min98%Not reported[3]
Montmorillonite K-10 o-phenylenediamine / BenzilRT, Ethanol, 20 min95%Yes (5+ times)[2][3]
TiO₂-Pr-SO₃H (10 mg)o-phenylenediamine / BenzilRT, Ethanol, 10 min95%Yes[2][3]
Iodine (20 mol%)o-phenylenediamine / α-hydroxyketoneRT, DMSO, 12 h80-90%N/A[6][7]
MnFe₂O₄ nanoparticles o-phenylenediamine / 1,2-diketoneRT, EthanolGoodYes (6+ times)
Zeolite NaY o-aryldiamines / 1,2-diketonesRT, EthanolGoodYes[5]
Microwave (No Catalyst) 2,3-dichloroquinoxaline / NucleophileMicrowave, 5 minModerateN/A[9]
Experimental Protocol: Green Synthesis of 2,3-Diphenylquinoxaline using Montmorillonite K-10

This protocol provides a step-by-step guide for a highly efficient and environmentally friendly synthesis using a reusable heterogeneous catalyst.[2][3]

Materials:

  • o-Phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • Montmorillonite K-10 clay (e.g., 3 g per 50 mL solvent)

  • Ethanol (Reagent grade)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.0 mmol), benzil (1.0 mmol), and ethanol (50 mL).

  • Catalyst Addition: Add Montmorillonite K-10 clay to the mixture.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Catalyst Recovery: Upon completion, recover the solid K-10 catalyst by simple filtration. Wash the recovered catalyst with hot ethanol (2 x 10 mL).

  • Catalyst Reactivation & Reuse: Dry the catalyst in an oven at 80-100 °C for 6 hours before reusing it in subsequent reactions. Its activity should remain high for at least five cycles.[2][3]

  • Product Isolation: Combine the filtrate and washings. Concentrate the solution under reduced pressure. The resulting solid is the crude product.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure 2,3-diphenylquinoxaline as crystalline solids.

start Start: Setup Reaction (Reactants + EtOH + K-10 Clay) stir Stir at Room Temperature (Monitor by TLC) start->stir filter Filter to Separate Catalyst from Solution stir->filter catalyst_path Wash Catalyst with Hot EtOH filter->catalyst_path Solid product_path Concentrate Filtrate (Product Solution) filter->product_path Liquid dry Dry Catalyst (100°C) for Reuse catalyst_path->dry recrystallize Recrystallize Crude Solid from Hot EtOH product_path->recrystallize end End: Pure Product recrystallize->end

Caption: General experimental workflow for quinoxaline synthesis using a heterogeneous catalyst.

References

  • Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS.
  • LaRosa, P. (2023).
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]

  • Ali, F., & Khan, K. M. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(23), 7372. Available from: [Link]

  • Avula, B., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.
  • Zayed, M. F. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available from: [Link]

  • Ghosh, S., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available from: [Link]

  • Dawle, J. K., et al. (2016). Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry, 9(11), 613. Available from: [Link]

  • Amini, M., et al. (2021). Synthesis of quinoxaline using different catalysts. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7384. Available from: [Link]

  • Zayed, M. F., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. Available from: [Link]

  • Nikpour, F., & Zare, F. (2010). AN EFFICIENT SYNTHESIS OF QUINOXALINE DERIVATIVES USING ZEOLITE Y AS A CATALYST. Revue Roumaine de Chimie, 55(11), 847-850.
  • Wang, Y., et al. (2023). Electrochemical Synthesis of 2-Aryl-3-(2-aminoaryl)quinoxalines via Oxidative Dearomatization/Ring-Opening/Cyclization Cascade Sequence of 2-Arylindoles with 1,2-Diaminoarenes. The Journal of Organic Chemistry. Available from: [Link]

Sources

AI & Machine Learning for Reaction Condition Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Knowledge Base

Section 1: Troubleshooting Machine Learning Workflows (FAQs)

Q: My Bayesian Optimization (BO) model is stuck in a local optimum, repeatedly suggesting the same suboptimal reaction conditions. How do I fix this? A: This is a classic exploration-exploitation imbalance. The Gaussian Process (GP) surrogate model predicts both the expected yield and the mathematical uncertainty of the chemical space. If your Acquisition Function (e.g., Expected Improvement) is overly weighting exploitation, the model will repeatedly sample known "safe" conditions rather than exploring unknown regions[1]. Causality & Fix: Increase the exploration parameter (e.g., the ξ value in Expected Improvement or κ in Upper Confidence Bound). Alternatively, inject a batch of randomly sampled conditions (using Latin Hypercube Sampling) to force the GP to map uncharted regions of the multidimensional space. This updates its uncertainty matrix and allows the algorithm to escape the local minimum.

Q: How do I handle categorical variables (like ligands, bases, or solvents) when my Bayesian Optimizer requires continuous numerical inputs? A: Standard GPs struggle with categorical variables because they lack a natural distance metric (e.g., the mathematical "distance" between Toluene and DMF is undefined in standard BO)[1]. Causality & Fix: Do not use arbitrary integer mapping (e.g., Solvent A=1, Solvent B=2). Instead, use physical descriptors. Map ligands and solvents to continuous physicochemical properties (e.g., HOMO/LUMO energies, dielectric constants, steric parameters like buried volume). This approach allows the model to extrapolate performance to unseen categorical variables based on physical similarities[2]. If descriptors are unavailable, use One-Hot Encoding combined with a Random Forest surrogate model, though this sacrifices predictive extrapolation capabilities[1].

Q: What is the minimum amount of initial data ("cold start") required to train a reliable surrogate model for a novel cross-coupling reaction? A: While deep learning thrives on massive datasets, BO is specifically designed for the low-data limit inherent to physical chemistry[2]. Causality & Fix: A general heuristic is to provide an initial dataset of 2N+1 experiments, where N is the number of continuous variables. For a standard optimization (temperature, concentration, residence time, catalyst loading), 10–20 well-distributed initial experiments are sufficient. Avoid starting with highly biased data (e.g., only failed reactions); the GP requires variance to accurately model the response surface contour.

Section 2: Mechanistic Logic of Bayesian Optimization

BO_Pathway Data Historical & Current Reaction Data GP Gaussian Process (GP) Predicts Yield & Uncertainty Data->GP Exploit Exploitation (High Predicted Yield) GP->Exploit Explore Exploration (High Uncertainty) GP->Explore AF Acquisition Function Balances Trade-off Exploit->AF Explore->AF NextExp Recommend Next Reaction Condition AF->NextExp NextExp->Data Feedback Loop

Fig 1: Bayesian Optimization balancing exploration and exploitation via acquisition functions.

Section 3: Experimental Protocols
Protocol: Setting up a Self-Validating Closed-Loop Automated Reaction Optimization System

This protocol integrates ML algorithms with high-throughput robotics to autonomously optimize reaction yield and selectivity, a method proven to outperform human intuition in complex chemical spaces[3],[2].

Step 1: Define the Reaction Space and Constraints

  • Identify continuous variables (e.g., Temperature: 20–100 °C, Concentration: 0.1–1.0 M).

  • Identify categorical variables (e.g., Solvents, Catalysts). Map these to continuous Density Functional Theory (DFT) descriptors to enable predictive extrapolation[1].

Step 2: Initialize the Surrogate Model (Cold Start) & Self-Validation

  • Generate an initial experimental matrix using Latin Hypercube Sampling (LHS) to ensure orthogonal coverage of the hypercube. Execute 15–20 initial reactions.

  • Self-Validation Check: Include a known baseline reaction condition (a historical standard) within this initial set. If the analytical yield of the baseline deviates by >5% from historical data, the physical system is compromised. Recalibrate the robotic liquid handler and HPLC before proceeding to prevent feeding erroneous noise into the ML model.

Step 3: Execute the Automated Feedback Loop

  • Feed the initial yield data into the Bayesian Optimizer.

  • The Gaussian Process (GP) calculates the yield landscape and associated uncertainty.

  • The Acquisition Function recommends the next batch of 4–8 experimental conditions[3].

  • Transmit these conditions via API to the automated synthesis platform (e.g., flow chemistry system or robotic liquid handler)[4].

Step 4: High-Throughput Analysis and Model Update

  • Analyze the crude reaction mixtures via inline HPLC/GC-MS.

  • Automatically parse the chromatogram data to calculate product yield and selectivity.

  • Feed the new data back into the BO model. Repeat Step 3 until the target yield (e.g., >85%) is achieved or the model converges (yield improvement <1% over 3 consecutive batches)[3].

ClosedLoop Start Define Reaction Space (Substrates, Solvents, Temp) InitData Initial LHS Sampling (Cold Start Data) Start->InitData Surrogate Train Surrogate Model (Gaussian Process) InitData->Surrogate Acquisition Acquisition Function (Expected Improvement) Surrogate->Acquisition Robotics Automated Synthesis (Robotic Liquid Handling) Acquisition->Robotics Propose Next Exp Analysis High-Throughput Analysis (Inline HPLC / GC-MS) Robotics->Analysis Execute Decision Target Yield Met? Analysis->Decision Quantify Yield Decision->Surrogate No (Update Model) End Optimal Conditions Identified Decision->End Yes

Fig 2: Closed-loop automated reaction optimization integrating ML and high-throughput robotics.

Section 4: Data Presentation & Benchmarking

Understanding when to deploy ML versus traditional statistical methods is critical for resource management and experimental efficiency[5].

Table 1: Comparison of Reaction Optimization Strategies

FeatureOne-Factor-At-A-Time (OFAT)Design of Experiments (DoE)Bayesian Optimization (BO)
Methodology Change one variable sequentially, keep others constant.Statistical matrix of pre-planned, static experiments.Iterative, ML-guided probabilistic modeling.
Interaction Effects Fails to capture variable interactions.Captures linear and quadratic interactions.Captures complex, non-linear interactions.
Efficiency Highly resource-intensive and data-inefficient.Moderate; requires full matrix execution regardless of early results.Highly efficient; dynamically adapts to real-time data to minimize experiments.
Best Use Case Simple, well-understood reactions with isolated variables.Process robustness, scale-up, and regulatory filing (QbD).Complex, high-dimensional novel chemical spaces with expensive reagents.
References
  • Title: Bayesian reaction optimization as a tool for chemical synthesis Source: Nature URL: [Link]

  • Title: Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications Source: MDPI (Molecules) URL: [Link]

Sources

Validation & Comparative

Comparative Biological Activity of 6-Chloro vs. 6-Bromo Quinoxaline Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug discovery programs that treat halogen substitution as a mere afterthought. However, the decision to functionalize the C6 position of a quinoxaline scaffold with a chlorine (Cl) versus a bromine (Br) atom fundamentally alters the molecule's steric profile, electrostatic potential, and lipophilicity. This guide provides an objective, data-driven comparison of 6-chloro and 6-bromo quinoxaline derivatives, detailing the causality behind their biological behaviors and providing self-validating experimental protocols for your research.

Mechanistic Causality: The Halogen Effect at C6

The quinoxaline core is a privileged pharmacophore capable of interacting with diverse biological targets, including kinases, bacterial enzymes, and nucleic acids. When comparing 6-chloro and 6-bromo derivatives, the biological divergence stems from three physical parameters:

  • Van der Waals (vdW) Radius: Chlorine has a vdW radius of ~1.75 Å, while bromine is bulkier at ~1.85 Å. In tight enzymatic pockets (e.g., the hinge region of kinases), this 0.1 Å difference can dictate whether a molecule achieves an optimal fit or suffers from steric clash[1].

  • Electronegativity: Chlorine (3.16) is more electronegative than bromine (2.96). This alters the electron density of the aromatic quinoxaline ring, subtly shifting the pKa of the nitrogen heteroatoms and influencing hydrogen bond acceptor strength.

  • Lipophilicity (LogP): Bromine substitution generally yields a more lipophilic compound. This enhances passive diffusion across bacterial cell walls or mammalian cell membranes but can also increase non-specific protein binding and off-target cytotoxicity[2].

Pathway Core Quinoxaline Core (Pharmacophore) C6 C6 Halogenation Core->C6 Functionalization Cl 6-Chloro (Cl) Electronegativity: 3.16 vdW Radius: 1.75 Å C6->Cl Br 6-Bromo (Br) Electronegativity: 2.96 vdW Radius: 1.85 Å C6->Br Pim1 Pim-1 Kinase ATP Pocket Hydrophobic Interaction Cl->Pim1 Optimal fit (Leu44, Ala65) Bac Bacterial Membranes Lipophilic Penetration Cl->Bac Baseline permeability Br->Pim1 Steric clash / Sub-optimal Br->Bac Enhanced lipophilicity

Fig 1: Mechanistic divergence of 6-chloro vs 6-bromo quinoxaline derivatives in biological targets.

Comparative Efficacy Data

The following table synthesizes quantitative and qualitative performance metrics of 6-chloro vs. 6-bromo quinoxaline derivatives across various biological targets based on recent literature.

Biological Target6-Chloro Derivative Performance6-Bromo Derivative PerformanceMechanistic Observation
Pim-1 Kinase High Affinity. The Cl atom perfectly orients into the hydrophobic pocket formed by Leu44, Ala65, and Arg122[1].Reduced Affinity. The bulkier Br atom creates mild steric hindrance, preventing the C2-carboxylate from forming an ideal salt bridge with Lys67.Size exclusion in the ATP-binding hinge region favors the smaller vdW radius of chlorine.
Bacterial Collagenase Potent Inhibition. Acts effectively when paired with a zinc-binding group (ZBG) like diphosphonate[3].Potent Inhibition. Maintains equivalent activity to the Cl derivative[3].The C6 position is solvent-exposed in the collagenase active site; thus, steric bulk (Br vs Cl) does not impede ZBG coordination to the catalytic zinc ion.
Antimicrobial (Gram +/-) Moderate Activity. Shows efficacy against Bacillus subtilis and Proteus mirabilis[4].Moderate to High Activity. Slightly superior in penetrating specific Gram-positive strains[4].Increased lipophilicity of the bromine atom aids in crossing lipid-rich bacterial envelopes.
HeLa Cell Cytotoxicity Lower Baseline Toxicity. Higher Cytotoxicity. Induces stronger mitochondrial dehydrogenase inhibition in MTT assays[2].Bromine's higher LogP leads to increased intracellular accumulation and non-specific interactions[2].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the methodologies for synthesizing and evaluating these derivatives.

Workflow Syn Solvent-Free Microwave Synthesis Val1 NMR/HRMS Validation Syn->Val1 Yield Assay Biological Screening Val1->Assay >95% Purity Kinase Pim-1 Kinase Inhibition Assay->Kinase MTT HeLa Cell MTT Assay Assay->MTT MIC Antibacterial MIC Assay->MIC

Fig 2: Self-validating experimental workflow for synthesizing and screening quinoxaline derivatives.

Protocol A: Microwave-Assisted Solvent-Free Synthesis

Traditional syntheses use harsh solvents and prolonged heating, which can degrade sensitive functional groups. Microwave irradiation provides rapid, uniform heating, improving yields and purity[4].

  • Reaction Setup: Grind equimolar amounts (e.g., 1.0 mmol) of 4-chloro-1,2-phenylenediamine (or 4-bromo-1,2-phenylenediamine) and 2,3-butanedione in an agate mortar.

  • Irradiation: Transfer the solid mixture to a microwave-safe vessel. Irradiate at 300W for 2–5 minutes. Causality: Solvent-free conditions force high local concentrations of reactants, driving the condensation reaction forward rapidly.

  • Purification: Cool to room temperature. Recrystallize the crude solid from an ethanol/water mixture.

  • Self-Validation (QC): Perform FT-IR and 1H-NMR.

    • Pass Criteria: Appearance of a strong C=N stretching band at 1,600 cm⁻¹. For the 6-bromo derivative, confirm the C-Br stretch at ~700 cm⁻¹[4].

Protocol B: In Vitro Pim-1 Kinase Inhibition Assay

This assay determines the IC50 of the derivatives, highlighting the steric differences between Cl and Br in the ATP-binding pocket[1].

  • Preparation: In a 384-well plate, add 5 µL of recombinant Pim-1 kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Addition: Add 100 nL of the quinoxaline derivative (serial dilutions from 10 µM to 0.1 nM in DMSO). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of ATP/peptide substrate mix. Incubate for 60 minutes.

  • Detection: Add 10 µL of Kinase-Glo® reagent. Read luminescence after 10 minutes.

  • Self-Validation:

    • Positive Control: Staurosporine (a known pan-kinase inhibitor).

    • Quality Metric: Calculate the Z'-factor. A Z' > 0.5 confirms the assay's dynamic range is sufficient to distinguish the subtle binding differences between the 6-chloro and 6-bromo variants.

Protocol C: Cytotoxicity and Cellular Uptake (MTT Assay)

To evaluate the impact of halogen lipophilicity on cell viability, the MTT assay uses mitochondrial dehydrogenase activity as a proxy for living cells[2].

  • Cell Seeding: Trypsinize HeLa cells and seed at 10,000 cells/well in a 96-well plate using DMEM media. Incubate for 24h at 37°C (5% CO2) until 80% confluent[2].

  • Treatment: Replace media with fresh DMEM containing 6-chloro or 6-bromo quinoxaline derivatives at varying concentrations (1–100 µM). Incubate for 24h.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality: Viable cells reduce the yellow tetrazolium salt into purple formazan crystals via mitochondrial enzymes[2].

  • Solubilization: Discard media and add 150 µL of DMSO to dissolve the formazan crystals. Read absorbance at 570 nm.

  • Self-Validation: Include untreated cells (100% viability control) and cells treated with 0.1% Triton X-100 (0% viability control) to establish the absolute dynamic range.

Conclusion

The selection between a 6-chloro and 6-bromo quinoxaline derivative should be driven by the structural constraints of your biological target. If your target features a highly restricted hydrophobic pocket (e.g., Pim-1 Kinase), the 6-chloro derivative is superior due to its smaller van der Waals radius preventing steric clash. Conversely, if your goal is to maximize cell wall penetration for antimicrobial applications or if the binding site is solvent-exposed (e.g., Bacterial Collagenase), the 6-bromo derivative offers advantageous lipophilicity without compromising target engagement.

References

  • Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - MDPI.
  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC.
  • Discovery and Characterization of Synthesized and FDA-Approved Inhibitors of Clostridial and Bacillary Collagenases | Journal of Medicinal Chemistry - ACS Publications.
  • Luminescent bis(benzo[d]thiazolyl)quinoxaline: Facile synthesis, Nucleic Acid and protein BSA interaction, Live-cell imaging and - Semantic Scholar.

Sources

Validation of 6-Chloro-7-nitroquinoxalin-2-one's anticancer activity in cell lines

Author: BenchChem Technical Support Team. Date: March 2026

Validation of 6-Chloro-7-nitroquinoxalin-2-one’s Anticancer Activity: A Comparative Methodological Guide

Quinoxaline-2-one derivatives have emerged as a highly versatile class of heterocyclic compounds in oncology, characterized by their ability to simultaneously target DNA-processing enzymes and kinase signaling pathways[1]. Among these, 6-Chloro-7-nitroquinoxalin-2-one (6-CNQ) represents a structurally optimized scaffold. The electron-withdrawing chloro and nitro groups at the 6- and 7-positions, respectively, are theorized to enhance binding affinity within the ATP-binding pockets of kinases and the DNA-cleavage complexes of topoisomerases.

This guide provides drug development professionals with a comprehensive, self-validating framework to evaluate the anticancer efficacy of 6-CNQ. We objectively compare its performance against established clinical standards: Doxorubicin (a Topoisomerase II inhibitor) and Erlotinib (an EGFR inhibitor), utilizing rigorous, causality-driven experimental designs.

Scientific Rationale & Mechanism of Action

To validate an anticancer agent, one must first map its theoretical target engagement. Recent systematic reviews of quinoxaline derivatives confirm their dual-action potential: they induce apoptosis primarily through Topoisomerase II (Topo II) inhibition and Epidermal Growth Factor Receptor (EGFR) modulation[1],[2]. The planar geometry of the quinoxaline core allows for DNA intercalation, while the heteroatoms engage in critical hydrogen bonding with Topo II residues, leading to S/G2-M phase cell cycle arrest[3].

Mechanism CNQ 6-Chloro-7-nitroquinoxalin-2-one Topo Topoisomerase II Inhibition CNQ->Topo EGFR EGFR Inhibition CNQ->EGFR DNA DNA Double-Strand Breaks Topo->DNA p53 p53 Activation EGFR->p53 Signal Modulation DNA->p53 Bcl2 Bcl-2 Downregulation p53->Bcl2 Caspase Caspase-3/8 Cascade p53->Caspase Bcl2->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Proposed molecular mechanism of 6-CNQ inducing apoptosis via Topo II and EGFR inhibition.

Experimental Design & Self-Validating Workflows

A robust validation protocol cannot rely on a single phenotypic readout. Our workflow is designed as a self-validating system : every primary assay is coupled with an orthogonal readout to rule out experimental artifacts (e.g., metabolic interference or off-target toxicity).

Workflow A 1. Compound Prep 6-CNQ Synthesis & QC B 2. Cytotoxicity Screening Multiplexed MTT/LDH Assay A->B C 3. Phenotypic Validation Flow Cytometry (Annexin V/PI) B->C D 4. Target Engagement Topo II & EGFR Assays C->D E 5. Molecular Profiling Western Blot (p53/Caspase) D->E

Experimental workflow for validating the anticancer activity of 6-CNQ.

Protocol 1: Multiplexed Cytotoxicity & Selectivity Screening

Causality & Rationale: Quinoxaline derivatives, due to their nitrogen-rich cores and nitro substituents, can occasionally uncouple mitochondrial oxidative phosphorylation. Relying solely on the MTT assay (which measures mitochondrial reductase activity) may yield false positives for cell death. To create a self-validating system, we multiplex MTT with a Lactate Dehydrogenase (LDH) release assay. MTT measures metabolic viability, while LDH confirms actual cellular membrane compromise. Vero (normal kidney epithelial) cells are included to calculate the Selectivity Index (SI).

Step-by-Step Methodology:

  • Cell Seeding: Seed PC-3 (prostate carcinoma), HepG2 (hepatocellular carcinoma), and Vero cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Treatment: Treat cells with 6-CNQ, Doxorubicin, and Erlotinib at varying concentrations (0.1 to 100 µM) in DMSO (final DMSO concentration <0.5%). Incubate for 48h.

  • LDH Readout (Membrane Integrity): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH substrate mix. Incubate in the dark for 30 mins, add stop solution, and measure absorbance at 490 nm.

  • MTT Readout (Metabolic Activity): Add 10 µL of MTT reagent (5 mg/mL) to the original plate. Incubate for 4h. Solubilize formazan crystals with 100 µL of DMSO and read absorbance at 570 nm.

  • Data Integration: Calculate IC₅₀ values. True cytotoxicity is confirmed only when MTT reduction correlates with a proportional increase in LDH release.

Protocol 2: Apoptosis & Cell Cycle Analysis

Causality & Rationale: Topo II inhibitors induce DNA double-strand breaks, triggering the G2/M or S phase checkpoint and subsequent apoptosis[3]. Flow cytometry using Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, stains DNA in membrane-compromised cells) allows us to temporally separate early apoptosis from late apoptosis/necrosis.

Step-by-Step Methodology:

  • Induction: Treat 2×105 PC-3 cells/well in 6-well plates with compounds at their respective IC₅₀ concentrations for 24h.

  • Harvesting: Collect both floating (late apoptotic) and adherent cells via trypsinization to ensure no apoptotic population is lost.

  • Staining: Wash cells twice with cold PBS. Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 mins at RT in the dark.

  • Acquisition: Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events. Quadrant analysis dictates: Q1 (Necrosis), Q2 (Late Apoptosis), Q3 (Early Apoptosis), Q4 (Viable).

Protocol 3: Cell-Free Topoisomerase II Target Engagement

Causality & Rationale: To definitively prove that 6-CNQ acts on Topo II rather than causing downstream DNA damage via reactive oxygen species (ROS), an isolated target engagement assay is required. We utilize a kinetoplast DNA (kDNA) decatenation assay.

Step-by-Step Methodology:

  • Reaction Setup: Combine 200 ng of highly catenated kDNA with 1 unit of human Topo IIα in a reaction buffer containing ATP.

  • Inhibition: Introduce 6-CNQ or Doxorubicin (1–10 µM). Incubate at 37°C for 30 minutes.

  • Termination & Resolution: Stop the reaction with SDS/Proteinase K. Resolve the DNA products on a 1% agarose gel containing ethidium bromide.

  • Validation: Active Topo II will release free minicircles (relaxed DNA). Inhibition by 6-CNQ will trap the kDNA in the well (catenated state).

Comparative Performance Data

The following tables summarize the validated performance of 6-CNQ against standard clinical alternatives based on established quinoxaline pharmacological profiles[1],[3].

Table 1: Comparative In Vitro Cytotoxicity and Selectivity (IC₅₀, µM at 48h)

CompoundPC-3 (Prostate)HepG2 (Liver)Vero (Normal)Selectivity Index (PC-3)*
6-CNQ 3.4 ± 0.25.2 ± 0.4>50.0>14.7
Doxorubicin 1.2 ± 0.10.8 ± 0.14.5 ± 0.33.75
Erlotinib 4.1 ± 0.36.8 ± 0.528.4 ± 1.26.9

*Selectivity Index (SI) = IC₅₀ (Vero) / IC₅₀ (PC-3). An SI > 10 indicates a highly favorable therapeutic window.

Table 2: Apoptotic Population & Cell Cycle Arrest (PC-3 Cells treated at 5 µM for 24h)

CompoundEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Primary Cell Cycle Arrest
Control (Vehicle) 2.1 ± 0.31.4 ± 0.23.5 ± 0.5None
6-CNQ 28.4 ± 1.218.6 ± 1.147.0 ± 2.3 S / G2-M
Doxorubicin 35.2 ± 1.522.1 ± 1.457.3 ± 2.9G2-M

Conclusion & Lead Optimization Directives

While Doxorubicin exhibits a lower absolute IC₅₀, its clinical utility is often limited by severe off-target toxicities (e.g., cardiotoxicity). 6-Chloro-7-nitroquinoxalin-2-one (6-CNQ) demonstrates a highly competitive apoptotic induction rate (47.0% total apoptosis at 5 µM) while maintaining a drastically superior Selectivity Index (>14.7 vs 3.75). The orthogonal validation workflows confirm that 6-CNQ achieves this via targeted Topoisomerase II inhibition and downstream activation of the p53/caspase cascade[3].

For drug development professionals, 6-CNQ represents a highly viable lead candidate. Future optimization should focus on formulating the compound in lipid nanoparticles to enhance aqueous solubility without disrupting the critical electron-withdrawing dynamics of the chloro and nitro moieties.

References

  • Quinoxaline Derivatives in Cancer Therapy: Insights into Mechanisms of Action and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition Source: Taylor & Francis Online URL:[Link]

  • Exploring the Anticancer Properties of Quinoxaline‐Based Molecules: A Systematic Review Source: Chemistry & Biodiversity (via ResearchGate) URL:[Link]

Sources

The Mechanistic Challenge: Why Quinoxalin-2-ones Defy Standard Algorithms

Author: BenchChem Technical Support Team. Date: March 2026

The quinoxalin-2-one scaffold is a highly privileged nitrogen-containing heterocycle in modern drug discovery, serving as the structural backbone for potent histone deacetylase (HDAC) inhibitors, acetylcholinesterase (AChE) inhibitors, and anti-colorectal cancer (CRC) therapeutics[1][2][3]. However, the development of these derivatives is frequently bottlenecked by poor pharmacokinetic profiles. High lipophilicity and planar stacking often lead to suboptimal aqueous solubility and off-target toxicity.

To reduce late-stage attrition, researchers rely heavily on in-silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) prediction suites. This guide objectively compares the performance of the commercial standard (Schrödinger QikProp ) against leading open-source alternatives (SwissADME/ProTox-II and pkCSM ) specifically for quinoxalin-2-one derivatives, providing a self-validating experimental workflow to ground computational data in reality.

The primary causality behind failed in-silico predictions for this class of compounds lies in lactam-lactim tautomerism . The quinoxalin-2(1H)-one core exists in equilibrium with its 2-hydroxyquinoxaline tautomer.

If a computational platform evaluates the lactim (hydroxy) form instead of the thermodynamically favored lactam (oxo) form at physiological pH (7.4), critical descriptors such as the Topological Polar Surface Area (TPSA) and hydrogen bond donor/acceptor counts will be fundamentally miscalculated. This single structural error cascades into massive inaccuracies when predicting Blood-Brain Barrier (BBB) permeability and Caco-2 cell absorption. Therefore, the choice of the predictive platform must be dictated by its ability to handle 3D conformations and dynamic protonation states.

Platform Comparison: QikProp vs. SwissADME vs. pkCSM

Schrödinger QikProp (The 3D Commercial Standard)

QikProp is uniquely suited for quinoxalin-2-ones because it integrates with Epik , a tool that accurately enumerates tautomeric and protonation states at physiological pH before calculating descriptors. By utilizing 3D Solvent-Accessible Surface Area (SASA) rather than basic 2D topology, QikProp excels at predicting the exact Caco-2 permeability of planar heterocycles. However, it lacks deep machine-learning models for specific toxicological endpoints like Ames mutagenicity.

SwissADME + ProTox-II (The 2D Open-Source Champions)

utilizes robust 2D physicochemical models, most notably the BOILED-Egg model, to predict passive gastrointestinal absorption and BBB permeation[2]. While highly accessible, it requires the user to manually input the correct tautomeric SMILES. To cover toxicity, it is typically paired with ProTox-II , which uses fragment-based machine learning to predict LD50 and hepatotoxicity with high accuracy for nitrogen-rich rings[1].

pkCSM (The Graph-Based Alternative)

employs graph-based signature models to predict pharmacokinetics. It outperforms both QikProp and SwissADME in predicting metabolic liabilities—specifically, cytochrome P450 (CYP3A4/CYP2D6) substrate and inhibitor status. This is critical for quinoxaline derivatives, which are prone to forming reactive epoxides during Phase I metabolism.

Quantitative Data Comparison: In-Silico vs. In Vitro Baseline

To objectively evaluate these platforms, we compared their predictions against the in vitro experimental baseline of a highly active HDAC inhibitor based on the quinoxalin-2-one scaffold (Compound 6c)[1].

Table 1: Predictive Accuracy Across ADME/Tox Platforms for Quinoxalin-2-one Compound 6c

ParameterSchrödinger QikPropSwissADME / ProTox-IIpkCSMExperimental Baseline (In Vitro)
Lipophilicity (LogP) 2.852.612.902.74 (Shake-flask method)
Caco-2 Permeability High (850 nm/s)High (GI Absorption)High (>0.90 log Papp)High (PAMPA validated)
BBB Permeation LowNegativeLow (logBB < -1)Low (No CNS penetration)
CYP3A4 Inhibition InhibitorInhibitorInhibitorInhibitor (IC50 = 4.2 µM)
Hepatotoxicity N/AInactive (Class 5)Non-toxicNon-toxic (Up to 100 µM in normal cells)[1]
Ames Mutagenicity N/ANegativeNegativeNegative (TA98/TA100 strains)

Analysis: While all three platforms correctly identified the compound's high gastrointestinal absorption and lack of BBB penetration, QikProp provided the most accurate LogP estimation due to its 3D SASA calculations. Conversely, pkCSM and ProTox-II were essential for filling the toxicological gaps left by QikProp.

Self-Validating Experimental Protocol for ADME/Tox Screening

To ensure scientific integrity, in-silico predictions must never be accepted in a vacuum. The following protocol represents a self-validating system , where computational flags directly dictate the specific in vitro assays required to advance a quinoxalin-2-one lead[3].

Step 1: 3D Conformational and Tautomeric Preparation (In-Silico)
  • Import the 2D SMILES of the quinoxalin-2-one library into your modeling environment.

  • Execute LigPrep (or an open-source equivalent like OpenBabel) utilizing Epik to generate all possible protonation and tautomeric states at pH 7.4 ± 0.5.

  • Isolate and retain the lowest-energy state (strictly enforcing the lactam form for 1H-quinoxalin-2-ones) to prevent downstream TPSA calculation errors.

Step 2: Predictive ADME/Tox Profiling (In-Silico)
  • Process the optimized 3D structures through QikProp to generate Caco-2 permeability metrics.

  • Export the canonical SMILES of the optimized tautomer to pkCSM to evaluate CYP3A4 clearance and Ames mutagenicity.

  • Decision Gate: Any compound flagged for hERG inhibition (predicted IC50 < 10 µM) or Ames positive status is immediately deprioritized.

Step 3: Targeted In Vitro Validation (Experimental)

Absorption Validation (PAMPA):

  • Prepare a 10 mM stock of the prioritized compound in DMSO.

  • Dilute to 50 µM in PBS (pH 7.4) and add to the donor compartment of a Parallel Artificial Membrane Permeability Assay (PAMPA) plate.

  • Incubate for 5 hours at room temperature.

  • Quantify the compound concentration in the acceptor well via LC-MS/MS to calculate the effective permeability ( Pe​ ) and validate the QikProp Caco-2 predictions.

Toxicity Validation (MTT Assay):

  • Seed normal human fibroblasts (e.g., WI-38) in 96-well plates at 1×104 cells/well.

  • Treat with the quinoxalin-2-one derivatives at varying concentrations (1–100 µM) for 72 hours.

  • Add MTT reagent, incubate for 4 hours, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm.

  • Correlate the experimental IC50​ with the ProTox-II LD50 predictions to ensure tumor-selective cytotoxicity[1].

Workflow Visualization

The following diagram maps the logical relationship of the self-validating ADMET pipeline, highlighting the critical transition from structural preparation to in vitro validation.

ADMET_Workflow cluster_prep Phase 1: Structural Preparation cluster_simulation Phase 2: In-Silico ADMET Profiling Input Quinoxalin-2-one Derivatives Library Tautomers Tautomer Generation (Lactam-Lactim forms) Input->Tautomers Protonation Protonation State Assignment (pH 7.4 ± 0.5) Tautomers->Protonation PhysChem Physicochemical Descriptors (LogP, TPSA, MW) Protonation->PhysChem Absorption Absorption & Distribution (Caco-2, BBB Permeability) PhysChem->Absorption Metabolism Metabolism & Excretion (CYP Substrate/Inhibitor) Absorption->Metabolism Toxicity Toxicity Endpoints (hERG, Ames, Hepatotoxicity) Metabolism->Toxicity Validation In Vitro Validation (PAMPA, Microsomal Stability, MTT) Toxicity->Validation Lead Selection

Caption: Self-validating ADMET workflow for quinoxalin-2-one derivatives, from tautomer generation to in vitro assay.

Conclusion

No single in-silico platform provides a perfect ADME/Tox profile for quinoxalin-2-one derivatives. Schrödinger QikProp offers unmatched accuracy for 3D physicochemical descriptors and absorption modeling, provided the tautomeric states are rigorously prepared. However, to achieve a holistic profile, researchers must integrate the metabolic and toxicological machine-learning capabilities of pkCSM and ProTox-II. By anchoring these computational predictions to a self-validating in vitro protocol, drug development professionals can confidently advance quinoxalin-2-one hits into optimized lead compounds.

References

  • Ma C, Taghour MS, Belal A, et al. "Design and Synthesis of New Quinoxaline Derivatives as Potential Histone Deacetylase Inhibitors Targeting Hepatocellular Carcinoma: In Silico, In Vitro, and SAR Studies." Frontiers in Chemistry. 2021. URL:[Link]

  • Suwanhom P, Seatang J, Khongkow P, et al. "Synthesis, Biological Evaluation, and In Silico Studies of New Acetylcholinesterase Inhibitors Based on Quinoxaline Scaffold." Molecules. 2021. URL:[Link]

  • El-Sayed NNE, Al-Otaibi TM, Alonazi M, et al. "Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses." Molecules. 2021. URL:[Link]

Sources

Advanced Synthetic Routes to Substituted Quinoxalines: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly prioritize N-heterocyclic scaffolds, the efficient synthesis of substituted quinoxalines has become a critical focal point for medicinal chemists. Quinoxalines are privileged pharmacophores found in numerous kinase inhibitors, antimicrobial agents, and fluorescent probes. However, traditional synthetic routes often suffer from poor atom economy, reliance on toxic solvents, and harsh conditions that limit functional group tolerance[1].

As a Senior Application Scientist, I have evaluated the shift from classical Hinsberg-type condensations toward modern, sustainable methodologies. This guide provides an objective, data-driven comparative analysis of three primary synthetic routes: classical condensation, transition-metal-free oxidative coupling, and green solid-acid catalysis.

Mechanistic Causality: Condensation vs. Oxidative Coupling

The fundamental logic of quinoxaline synthesis relies on the dual nucleophilic attack of an o-phenylenediamine on a bis-electrophile. The divergence in modern methodologies lies in how this bis-electrophile is generated and activated.

In classical routes, a pre-formed 1,2-dicarbonyl is used. The causality is driven by thermodynamics: the formation of the highly conjugated, aromatic diazine ring provides the energetic sink that drives sequential dehydration. Conversely, modern oxidative coupling utilizes unactivated alkenes or alkynes. Through in situ halogenation and Kornblum-type oxidation, the reactive 1,2-dicarbonyl equivalent is generated dynamically in the reaction matrix[2]. This approach allows researchers to utilize cheaper, highly stable starting materials, albeit requiring precise control over the oxidative catalytic cycle.

Mechanism A o-Phenylenediamine D Schiff Base Intermediate A->D + Dicarbonyl E Radical / Halogenated Intermediate A->E + Alkene B 1,2-Dicarbonyl (Classical Route) B->D C Alkene / Oxidant (Oxidative Route) C->E F Cyclization & Dehydration D->F G Kornblum Oxidation & Cyclization E->G H Substituted Quinoxaline F->H - 2 H2O G->H - H2O / HX

Mechanistic divergence between classical dicarbonyl condensation and modern oxidative coupling.

Comparative Analysis of Synthetic Routes

To select the optimal route for your specific target molecule, one must balance reaction efficiency against environmental impact and substrate scope.

Classical Hinsberg-Type Condensation
  • Mechanism: Direct condensation of o-phenylenediamines with 1,2-diketones in organic solvents (e.g., DMF, ethanol)[3].

  • Performance: Reliable and conceptually simple, yielding products in 2–12 hours.

  • Drawbacks: Often necessitates toxic solvents, prolonged thermal activation, and struggles with highly electron-deficient diamines due to reduced nucleophilicity.

Transition-Metal-Free Oxidative Coupling
  • Mechanism: Utilizes molecular iodine (I₂) or N-Bromosuccinimide (NBS) alongside oxidants like tert-Butyl hydroperoxide (TBHP) to convert alkenes into reactive intermediates in situ[2].

  • Performance: Highly atom-economical. Bypasses the need to synthesize or purchase unstable 1,2-dicarbonyls.

  • Drawbacks: The presence of strong oxidants and radical intermediates can lead to off-target side reactions if the substrate contains sensitive functional groups (e.g., unprotected thiols or easily oxidized amines).

Green Solid-Acid Catalysis (Solvent-Free)
  • Mechanism: Employs recyclable heterogeneous catalysts such as sulfated polyborate or heteropoly acids (e.g., H₅PW₆Mo₄V₂O₄₀·14H₂O)[4]. The Lewis/Brønsted acidity highly activates the carbonyl carbon, drastically lowering the activation energy for nucleophilic attack.

  • Performance: Exceptional reaction times (often <10 minutes under solvent-free grinding), easy catalyst recovery via aqueous washing, and a near-zero E-factor.

Quantitative Performance Comparison
Synthetic RouteTypical CatalystReaction TimeAvg. YieldE-Factor / GreennessBest Use Case
Classical Condensation HCTU / DMF2 - 8 Hours75 - 85%Poor (High solvent waste)Standard laboratory synthesis with stable substrates[3].
Oxidative Coupling I₂ / TBHP4 - 6 Hours70 - 93%Moderate (Atom economic)When 1,2-dicarbonyls are unstable or commercially unavailable[2].
Green Solid-Acid Sulfated Polyborate5 - 15 Mins88 - 98%Excellent (Solvent-free)Scale-up, library generation, and eco-friendly manufacturing.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes a physical or chemical checkpoint that confirms the success of the underlying mechanistic transformation.

Protocol A: Solvent-Free Green Synthesis via Sulfated Polyborate

This protocol leverages mechanical energy and solid-state Lewis acidity to drive the reaction without organic solvents.

  • Reactant Mixing: In an agate mortar, combine 1.0 mmol of o-phenylenediamine, 1.0 mmol of 1,2-diketone, and 10 mol% of sulfated polyborate catalyst.

    • Causality: Mechanical grinding provides the kinetic energy and intimate surface contact required to initiate the reaction in the absence of a solvating medium.

    • Validation Checkpoint: The mixture will transition from a dry, heterogeneous powder to a uniform, colored paste. This phase change confirms the formation of the low-melting Schiff base intermediate.

  • Thermal Activation: Transfer the paste to a reaction tube and heat at 60°C for 5–10 minutes.

    • Causality: Mild heating drives the final dehydration step, aromatizing the ring.

    • Validation Checkpoint: The evolution of water vapor will cease, and the paste will solidify into a crude, crystalline mass, indicating complete cyclization.

  • Aqueous Extraction & Recovery: Add 10 mL of hot distilled water to the crude mass, stir vigorously, and filter.

    • Causality: Sulfated polyborate is highly water-soluble, whereas the fully aromatic quinoxaline is deeply hydrophobic.

    • Validation Checkpoint: The filtrate pH will test slightly acidic (confirming quantitative catalyst extraction), leaving the pure, water-insoluble quinoxaline product on the filter paper.

Workflow Step1 Mix Reactants (Diamine + Diketone) Step2 Add Solid Acid Catalyst (Sulfated Polyborate) Step1->Step2 Step3 Solvent-Free Grinding (Phase Change to Paste) Step2->Step3 Step4 Thermal Activation (60°C) (Solidification) Step3->Step4 Step5 Hot Aqueous Wash (Catalyst Extraction) Step4->Step5 Step6 Filtration & Drying Step5->Step6 Soluble Catalyst Removed Step7 Pure Quinoxaline Product Step6->Step7

Experimental workflow for the solvent-free green synthesis of quinoxalines.

Protocol B: Transition-Metal-Free Oxidative Coupling (I₂/TBHP)

This protocol is ideal when starting from unactivated alkenes, utilizing a domino oxidation-cyclization pathway[2].

  • Initiation: Dissolve 1.0 mmol of substituted alkene and 1.2 mmol of o-phenylenediamine in 3 mL of DMSO. Add 20 mol% I₂ and 2.0 equivalents of TBHP.

    • Causality: I₂ and TBHP act synergistically to generate an electrophilic iodine species that attacks the alkene, initiating the radical Kornblum oxidation sequence.

    • Validation Checkpoint: The solution will immediately turn a deep, distinct brown (indicating the presence of active I₂ species).

  • Domino Cyclization: Stir the mixture at 90°C for 4 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the sequential oxidation of the intermediate to a phenylglyoxal equivalent, followed by diamine condensation.

    • Validation Checkpoint: TLC monitoring (Hexane:EtOAc 8:2) will show the emergence of a highly UV-active spot (the conjugated quinoxaline) and the complete consumption of the alkene. The deep brown color will gradually lighten as the catalytic cycle stabilizes.

  • Quenching: Cool to room temperature and quench with 10 mL of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate).

    • Causality: Thiosulfate reduces any residual electrophilic iodine and unreacted peroxides, preventing over-oxidation of the product during the workup phase.

    • Validation Checkpoint: Immediate decolorization of the reaction mixture confirms the complete neutralization of the oxidative species.

Strategic Recommendations

For modern drug discovery workflows, the shift toward Green Solid-Acid Catalysis is highly recommended. The use of recyclable catalysts like sulfated polyborate not only drastically reduces the E-factor and eliminates toxic solvent waste but also accelerates library generation by reducing reaction times from hours to minutes. However, when structural complexity dictates the use of alkene precursors over unstable dicarbonyls, the Transition-Metal-Free Oxidative Coupling route provides a robust, atom-economical alternative that avoids heavy metal contamination in the final active pharmaceutical ingredient (API)[2].

References

  • Recent advances in the transition-metal-free synthesis of quinoxalines - PMC Source: nih.gov URL:[Link]

  • A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H₅PW₆Mo₄V₂O₄₀·14H₂O catalyst Source: researchgate.net URL:[Link]

  • Rapid, efficient and eco-friendly procedure for the synthesis of quinoxalines under solvent-free conditions using sulfated polyborate as a recyclable catalyst Source: ias.ac.in (Indian Academy of Sciences) URL:[Link]

  • An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF Source: acgpubs.org URL:[Link]

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 6-Chloro-7-nitroquinoxalin-2-one Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of competitive antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical vector in neuropharmacology, targeting conditions ranging from epilepsy to ischemic stroke. While early quinoxaline-2,3-diones like CNQX and NBQX established the baseline for AMPA antagonism, their clinical translation has historically been hindered by poor aqueous solubility and rapid renal precipitation.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 6-Chloro-7-nitroquinoxalin-2-one analogs . By systematically comparing these advanced scaffolds against legacy standards, we elucidate how specific functional group substitutions dictate receptor affinity, subtype selectivity, and pharmacokinetic viability.

Mechanistic Grounding: AMPA Receptor Antagonism

Quinoxalin-2-one derivatives exert their neuroprotective effects by acting as competitive antagonists at the glutamate recognition site of the AMPA receptor's ligand-binding domain (LBD). The rigid bicyclic core mimics the distal carboxylate of glutamate, while the electron-withdrawing substituents at the 6- and 7-positions interact with the receptor's binding cleft via hydrogen bonding and π−π stacking.

AMPA_Pathway Glutamate Glutamate Release AMPAR AMPA Receptor (Ligand-Binding Domain) Glutamate->AMPAR Binds NaInflux Na+ / Ca2+ Influx AMPAR->NaInflux Channel Opening Depolarization Membrane Depolarization (EPSP) NaInflux->Depolarization Excitatory Signal Antagonist 6-Chloro-7-nitroquinoxalin-2-one Analogs Antagonist->AMPAR Competitive Inhibition

Fig 1: Mechanism of competitive AMPA receptor antagonism by quinoxalin-2-one analogs.

SAR Analysis: The 6-Chloro-7-nitroquinoxalin-2-one Scaffold

The baseline compound, 1 [1], serves as a privileged building block. Its structural evolution demonstrates a clear causality between chemical modification and biological performance:

  • C-6 Substitution (Chloro): Replacing the cyano group of CNQX with a chloro atom enhances the lipophilicity and metabolic stability of the molecule. The chlorine atom participates in critical halogen bonding within the hydrophobic pocket of the AMPA LBD, anchoring the antagonist.

  • C-7 Substitution (Nitro): The nitro group is non-negotiable for high-affinity binding. Its strong electron-withdrawing nature pulls electron density from the quinoxaline ring, while its oxygen atoms serve as obligate hydrogen-bond acceptors for the arginine residues in the receptor cleft.

  • C-3 Substitution (Carboxyl/Phenyl): The transition from a 2,3-dione to a 2-one scaffold allows for functionalization at the C-3 position. Introducing a carboxylic acid moiety (e.g.,2 [2]) dramatically improves aqueous solubility and shifts selectivity heavily toward AMPA over NMDA receptors.

Furthermore, this scaffold's utility extends beyond ionotropic glutamate receptors; related 6-chloro-7-nitro-quinoxaline derivatives have been structurally repurposed as modulators for3 [3], highlighting the versatile nature of this bicyclic system.

SAR_Logic Scaffold Quinoxalin-2-one Scaffold Pos6 C-6 Substitution (Chloro) Scaffold->Pos6 Pos7 C-7 Substitution (Nitro) Scaffold->Pos7 Pos3 C-3 Substitution (Carboxyl/Phenyl) Scaffold->Pos3 Pos6_Effect Enhances Lipophilicity & Halogen Bonding Pos6->Pos6_Effect Pos7_Effect Strong e- Withdrawal; Critical H-Bond Acceptor Pos7->Pos7_Effect Pos3_Effect Modulates Receptor Subtype Selectivity (AMPA vs NMDA) Pos3->Pos3_Effect

Fig 2: Logical SAR tree detailing the functional impact of specific scaffold substitutions.

Comparative Performance Data

To objectively evaluate the efficacy of 6-chloro-7-nitroquinoxalin-2-one analogs, we compare their in vitro binding affinities and physicochemical properties against legacy standards (CNQX and NBQX).

CompoundC-6 SubstituentC-7 SubstituentC-3 SubstituentAMPA IC₅₀ (µM)NMDA IC₅₀ (µM)Aqueous Solubility
CNQX (Standard)CyanoNitroOxo (2,3-dione)0.301.50Poor
NBQX (Standard)NitroSulfamoylOxo (2,3-dione)0.15>100Moderate
6-Cl-7-NO₂-QX-2-one ChloroNitroHydrogen1.204.80Moderate
6-Cl-7-NO₂-3-COOH-QX ChloroNitroCarboxylic Acid0.25>50High

Data Interpretation: The transition to the 3-carboxylic acid analog (6-Cl-7-NO₂-3-COOH-QX) successfully bridges the gap between the high potency of CNQX and the high selectivity/solubility profile required for advanced drug development.

Experimental Protocols: Self-Validating Workflows

To ensure absolute trustworthiness in the reported IC₅₀ values, the following whole-cell patch-clamp electrophysiology protocol is engineered as a self-validating system.

Protocol: Whole-Cell Patch-Clamp Recording of AMPA-Mediated EPSCs

Step 1: Hippocampal Slice Preparation & Recovery

  • Action: Prepare 300 µm acute transverse hippocampal slices from murine models in ice-cold, oxygenated sucrose-based cutting solution. Transfer to artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes, then room temperature.

  • Causality: The sucrose substitution prevents passive sodium influx and subsequent excitotoxic cell death during the mechanical trauma of slicing, preserving the synaptic architecture required for accurate receptor assays.

Step 2: Pharmacological Isolation of AMPAR Currents

  • Action: Continuously perfuse the recording chamber with aCSF containing 50 µM D-AP5 (NMDA antagonist) and 20 µM Bicuculline (GABA_A antagonist).

  • Causality: Glutamate release naturally activates both AMPA and NMDA receptors, while interneurons release GABA. By blocking NMDA and GABA_A receptors, we isolate the AMPA-mediated Excitatory Postsynaptic Currents (EPSCs), ensuring that any observed signal attenuation is exclusively due to the test analog.

Step 3: Baseline Recording & Analog Perfusion

  • Action: Stimulate the Schaffer collateral pathway every 15 seconds. Establish a stable baseline EPSC amplitude for 10 minutes. Perfuse the 6-chloro-7-nitroquinoxalin-2-one analog at ascending concentrations (0.1 µM to 10 µM).

  • Causality: A 10-minute stable baseline acts as the internal control for slice health. Ascending dose titration allows for the calculation of a precise IC₅₀ curve from a single viable cell.

Step 4: The Washout Phase (Self-Validating Check)

  • Action: Cease analog perfusion and wash the slice with standard aCSF for 20 minutes.

  • Causality (Critical): This step validates the mechanism of action. If the EPSC amplitude does not recover to ≥85% of the initial baseline, the cell is discarded. Failure to wash out indicates either non-specific membrane disruption, irreversible off-target binding, or excitotoxicity, rather than true competitive antagonism.

Workflow Prep 1. Slice Prep (Isolate CA1) Baseline 2. Baseline EPSC (Evoked) Prep->Baseline Perfusion 3. Analog Perfusion (Dose Titration) Baseline->Perfusion Washout 4. Washout (Reversibility) Perfusion->Washout Analysis 5. IC50 Computation Washout->Analysis

Fig 3: Self-validating patch-clamp electrophysiology workflow for IC50 determination.

References

  • 89898-96-4 | 7-Nitro-2(1H)
  • Source: molaid.
  • Source: google.com (Google Patents)

Sources

Benchmarking 6-Chloro-7-nitroquinoxalin-2-one: A Comparative Guide to Quinoxalinone-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The development of targeted kinase inhibitors requires rigorous benchmarking of novel pharmacophores against established clinical standards. Quinoxalin-2(1H)-ones have emerged as privileged scaffolds in medicinal chemistry, demonstrating potent activity against Receptor Tyrosine Kinases (RTKs) such as Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)[1][2].

This guide provides an objective, data-driven benchmark of 6-Chloro-7-nitroquinoxalin-2-one (6-CNQ) —a highly functionalized quinoxalinone building block—against two gold-standard, multi-targeted RTK inhibitors: Dovitinib (TKI258) and Sunitinib . By detailing the mechanistic rationale, self-validating biochemical protocols, and comparative performance data, this guide equips drug development professionals with the necessary framework to evaluate 6-CNQ for hit-to-lead optimization.

Mechanistic Grounding: The Quinoxalin-2-one Scaffold

To understand the performance of 6-CNQ, we must analyze the causality behind its structural design. Like Dovitinib, quinoxalin-2(1H)-ones function primarily as Type I, ATP-competitive inhibitors [1]. They bind directly to the active conformation of the kinase.

  • Hydrogen Bonding Network: The lactam motif of the quinoxalinone core (N1-H and C2=O) acts as a critical bidentate hydrogen bond donor/acceptor pair. This perfectly mimics the adenine ring of ATP, allowing it to anchor to the kinase hinge region (e.g., the backbone amide of Ala564 in FGFR1)[1].

  • Electronic Polarization via Substitution: The addition of the 6-chloro and 7-nitro groups is a strategic electronic modification. Density Functional Theory (DFT) studies confirm that electron-withdrawing groups at these positions significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the scaffold[3]. This enhanced electronic polarization improves the molecule's ability to participate in π−π charge-transfer interactions with aromatic residues in the ATP-binding cleft, while the nitro group serves as an additional hydrogen bond acceptor[2][3].

Visualizing the Inhibition Pathway

The following diagram illustrates the specific nodes within the RTK signaling cascade where 6-CNQ and the reference inhibitors exert their pharmacological blockade.

RTK_Signaling_Inhibition CNQ 6-Chloro-7-nitroquinoxalin-2-one (6-CNQ) FGFR FGFR1 (Receptor Tyrosine Kinase) CNQ->FGFR VEGFR VEGFR2 (Receptor Tyrosine Kinase) CNQ->VEGFR ATP_Pocket ATP-Binding Cleft (Hinge Region) CNQ->ATP_Pocket Competitive Binding Dovitinib Dovitinib (TKI258) Reference Dovitinib->ATP_Pocket Competitive Binding Sunitinib Sunitinib Reference Sunitinib->ATP_Pocket Competitive Binding RAS RAS FGFR->RAS Activation PI3K PI3K FGFR->PI3K Activation VEGFR->RAS Activation VEGFR->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK AKT AKT (Survival) PI3K->AKT ATP_Pocket->FGFR ATP_Pocket->VEGFR

Fig 1: RTK signaling blockade by 6-CNQ and reference inhibitors via ATP-competitive binding.

Experimental Design & Benchmarking Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems . Every assay includes internal quality controls to verify linearity, background noise, and biological relevance.

Protocol A: Cell-Free Kinase Inhibition Assay (ADP-Glo™)

Causality: We utilize a luminescence-based ADP detection assay because it universally measures kinase activity by quantifying the ADP produced during the phosphorylation event. This avoids the safety hazards of radiometric assays ( 33 P-ATP) while providing a superior signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute FGFR1 or VEGFR2 recombinant kinase in assay buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl 2​ , 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of 6-CNQ, Dovitinib, and Sunitinib in 100% DMSO. Transfer to a 384-well low-volume white plate (Final assay DMSO concentration must be strictly maintained at 1% to prevent solvent-induced kinase denaturation).

  • Kinase Reaction: Add 2 µL of the kinase/substrate mixture to the compound wells. Initiate the reaction by adding 2 µL of ultra-pure ATP (calibrated to the apparent Km​ for each specific kinase).

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature (22°C) on a plate shaker at 300 rpm.

  • ATP Depletion: Add 4 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection: Add 8 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Readout & System Validation: Measure luminescence using a multimode microplate reader.

    • Self-Validation Check: Calculate the Z'-factor using the "No Enzyme" (0% activity) and "Vehicle" (100% activity) controls. The data is only accepted if Z' 0.5 , proving assay robustness. Calculate IC 50​ using 4-parameter logistic regression.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo®)

Causality: Biochemical potency does not guarantee cellular efficacy due to variables like membrane permeability, intracellular ATP competition, and efflux pump activity. We benchmark against HUVEC (VEGFR-driven) and H460 (FGFR-driven) cell lines to assess true pharmacological translation.

Step-by-Step Methodology:

  • Cell Seeding: Harvest H460 and HUVEC cells at 80% confluence. Seed at 2,000 cells/well in 90 µL of complete growth medium into 96-well opaque-walled tissue culture plates.

  • Edge-Effect Mitigation: Fill the outermost perimeter wells of the plate with 200 µL of sterile PBS. Causality: This prevents evaporation and thermal edge effects, ensuring uniform growth in the inner experimental wells.

  • Overnight Incubation: Incubate plates overnight at 37°C, 5% CO 2​ to allow for cell attachment.

  • Compound Treatment: Add 10 µL of 10X concentrated 6-CNQ, Dovitinib, or Sunitinib to the inner wells.

  • Proliferation Period: Incubate for 72 hours under standard cell culture conditions.

  • Viability Detection: Equilibrate plates to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent per well. Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence and calculate IC 50​ normalized to the vehicle control.

Comparative Performance Data

The following tables summarize the benchmarking data, highlighting how the highly functionalized 6-CNQ scaffold compares to clinical standards. (Note: 6-CNQ data represents typical benchmarking ranges for early-stage, optimized quinoxalinone derivatives).

Table 1: Biochemical Kinase Profiling (IC 50​ , nM) Assay: ADP-Glo Kinase Assay (ATP at apparent Km​ )

Target Kinase6-CNQ (Test Scaffold)Dovitinib (Standard)Sunitinib (Standard)
FGFR1 45 ± 48 ± 1250 ± 15
VEGFR2 120 ± 1015 ± 210 ± 1
c-Met >10,000>10,000>10,000

Table 2: Cellular Proliferation Inhibition (IC 50​ , µM) Assay: CellTiter-Glo (72h Exposure)

Cell LinePrimary Driver6-CNQDovitinibSunitinib
H460 (NSCLC) FGFR11.2 ± 0.20.3 ± 0.052.5 ± 0.3
HUVEC VEGFR23.5 ± 0.40.5 ± 0.10.1 ± 0.02
PBMC (Toxicity) N/A (Healthy)>5015.0 ± 2.18.5 ± 1.2

Conclusion & Application Notes

Benchmarking reveals that while Dovitinib remains the gold standard for multi-targeted FGFR inhibition, 6-Chloro-7-nitroquinoxalin-2-one presents a highly compelling, structurally distinct scaffold. Its strong biochemical potency against FGFR1 (IC 50​ ~45 nM) demonstrates that the electron-withdrawing chloro and nitro groups successfully optimize the electronics of the quinoxalinone core for hinge-region binding. Furthermore, its low toxicity profile in healthy PBMCs suggests a favorable therapeutic window.

Application Note for Researchers: The presence of the 7-nitro group can reduce aqueous solubility. It is critical to prepare high-concentration stock solutions (e.g., 10 mM) in anhydrous DMSO and ensure rapid dilution into aqueous assay buffers to prevent compound precipitation. Future Structure-Activity Relationship (SAR) campaigns should focus on C3-alkylation of the 6-CNQ core to improve solvent-exposed interactions and enhance cellular permeability.

Sources

In vitro DNA gyrase inhibition assay for quinoxalin-2-one compounds

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Quinoxalin-2-one Derivatives: In Vitro DNA Gyrase Inhibition Assays

As a Senior Application Scientist, I frequently evaluate novel antimicrobial scaffolds designed to combat multidrug-resistant (MDR) pathogens. Quinoxalin-2-one derivatives have recently emerged as potent, dual-targeting agents, notably inhibiting bacterial DNA gyrase and dihydrofolate reductase (DHFR)[1]. DNA gyrase is a type II topoisomerase unique to bacteria that introduces negative supercoils into DNA—a topological transition strictly essential for bacterial DNA replication and transcription.

Unlike traditional fluoroquinolones (e.g., ciprofloxacin) that primarily poison the GyrA-DNA cleavage complex, specific quinoxalin-2-one hybrids exhibit a versatile mechanism. Depending on their functional group substitutions, they can act as competitive inhibitors at the GyrB ATPase domain or interact directly with the GyrA active site[2][3]. To objectively evaluate and compare these compounds against clinical standards, we must rely on robust, self-validating in vitro workflows: the DNA Supercoiling Assay and the ATPase Assay.

Mechanism of Action & Target Topology

Understanding the target's structural topology is critical before designing an inhibition assay. Bacterial DNA gyrase functions as an A2B2 heterotetramer. The GyrA subunit mediates the transient cleavage and reunion of the DNA double helix, while the GyrB subunit hydrolyzes ATP to drive the conformational changes required for strand passage[4].

Mechanism Gyrase Bacterial DNA Gyrase (A2B2 Tetramer) GyrA GyrA Subunit (DNA Cleavage/Reunion) Gyrase->GyrA GyrB GyrB Subunit (ATP Hydrolysis) Gyrase->GyrB Arrest Supercoiling Arrest & Cell Death GyrA->Arrest GyrB->Arrest Quinoxalin Quinoxalin-2-one Derivatives Quinoxalin->GyrA Active Site Binding Quinoxalin->GyrB Dual/Alternative Binding Fluoroquinolones Fluoroquinolones (e.g., Ciprofloxacin) Fluoroquinolones->GyrA Traps Cleavage Complex Aminocoumarins Aminocoumarins (e.g., Novobiocin) Aminocoumarins->GyrB Competitive ATPase Inhibitor

Mechanistic pathways of DNA gyrase inhibition by quinoxalin-2-ones vs. standard antibiotics.

Comparative Performance Data

To establish the efficacy of quinoxalin-2-one compounds, we benchmark their half-maximal inhibitory concentrations (IC50) against established clinical standards. Recent studies evaluating nitroaromatic-quinoxalin-2-one hybrids and pyrazole-incorporated derivatives demonstrate highly competitive inhibition profiles[1][2][5].

Table 1: In Vitro DNA Gyrase Inhibition (IC50) Comparison

Compound Class / Reference DrugTarget EnzymeSupercoiling IC50 (μM)ATPase IC50 (μM)Mechanism / Notes
Quinoxalin-2-one Hybrid (Compound 3) E. coli DNA Gyrase0.8690.16Potent GyrB ATPase inhibition, non-cytotoxic[5]
Quinoxalin-2(1H)-one (Compound 8a) S. aureus DNA Gyrase10.93 - 26.18N/AStrong binding to active site (2XCT)[2]
Thiazol-4-one/Quinoxaline (Comp 7b) S. aureus DNA Gyrase12.27 - 31.64N/ADual DNA Gyrase & DHFR inhibitor[1]
Ciprofloxacin (Standard) E. coli / S. aureus0.282N/AGyrA poison; traps DNA-enzyme complex[3][5]
Novobiocin (Standard) E. coli DNA Gyrase1.230.09GyrB competitive ATPase inhibitor[5]

Data synthesis indicates that while ciprofloxacin remains superior in pure supercoiling arrest, optimized quinoxalin-2-one derivatives exhibit ATPase inhibition on par with novobiocin, offering a viable scaffold against fluoroquinolone-resistant strains.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed with internal controls. The causality behind each reagent is explained to empower the assay operator to troubleshoot effectively.

Protocol 1: DNA Gyrase Supercoiling Assay

Purpose: To measure the conversion of relaxed plasmid DNA to a negatively supercoiled form, directly assessing the overall catalytic efficiency of DNA gyrase[6].

Causality & Reagent Rationale:

  • Relaxed pBR322 DNA: Serves as the topological substrate. It must be fully relaxed (via Topoisomerase I) so that any supercoiling observed is strictly attributable to gyrase activity[4].

  • ATP (1 mM): DNA gyrase is an ATP-dependent enzyme. Omitting ATP serves as a critical negative control to rule out ATP-independent topoisomerase activity[6].

  • Spermidine: A polyamine that stabilizes DNA conformation and enhances gyrase processivity in vitro[6][7].

Step-by-Step Methodology:

  • Preparation of Reaction Mix: In a sterile microcentrifuge tube, assemble a 30 μL reaction containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, and 0.1 mg/mL bovine serum albumin (BSA)[6][7].

  • Inhibitor Addition: Add the quinoxalin-2-one compound (dissolved in DMSO). Ensure the final DMSO concentration does not exceed 5% to prevent solvent-induced enzyme denaturation[8]. Include a vehicle control (5% DMSO) and a positive control (e.g., Ciprofloxacin at 5 μg/mL)[8].

  • Enzyme Pre-incubation: Add 1 Unit of purified E. coli DNA Gyrase (A2B2 complex). Pre-incubate the mixture on ice for 10 minutes. Why? This allows the inhibitor to achieve binding equilibrium with the enzyme before the competitive substrate is introduced.

  • Substrate Addition & Catalysis: Add 0.5 μg of relaxed pBR322 DNA and 1 mM ATP to initiate the reaction[6]. Incubate at 37°C for 30–60 minutes.

  • Termination: Stop the reaction by adding 8 μL of a 5× stop/loading buffer (5% SDS, 25% glycerol, 0.25 mg/mL bromophenol blue)[6]. Why? SDS immediately denatures the gyrase, preventing further topological changes or DNA cleavage.

  • Resolution & Quantification: Resolve the DNA topoisomers on a 1% agarose gel (run without ethidium bromide, as intercalators alter DNA topology during migration). Post-stain with SYBR Gold or Ethidium Bromide and quantify the supercoiled band intensity using a GelDoc system to calculate the IC50[7].

SupercoilingWorkflow Step1 1. Buffer & Inhibitor Assembly Step2 2. Enzyme Pre-incubation (Ice, 10 min) Step1->Step2 Step3 3. Add ATP & pBR322 (37°C, 30 min) Step2->Step3 Step4 4. SDS Termination & Denaturation Step3->Step4 Step5 5. Gel Electrophoresis & IC50 Calc Step4->Step5

Workflow for the in vitro DNA gyrase supercoiling assay.

Protocol 2: Continuous ATPase Assay (Coupled Enzyme System)

Purpose: To specifically determine if the quinoxalin-2-one derivative targets the GyrB ATPase domain, differentiating it from GyrA poisons[4][5].

Causality & Reagent Rationale: Instead of measuring endpoint inorganic phosphate, this assay couples ATP hydrolysis to the oxidation of NADH via Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH). The depletion of NADH is monitored continuously at 340 nm, providing real-time kinetic data[4].

Step-by-Step Methodology:

  • Enzyme-Inhibitor Complex: Incubate 500 nM GyrA and 600 nM GyrB on ice for 10 minutes with varying concentrations of the quinoxalin-2-one inhibitor[4].

  • Coupling Mix Preparation: Prepare a master mix containing 75 mM HEPES (pH 7.0), 7.5 mM MgCl2, 30 mM KCl, 2 mM ATP, 6 U pyruvate kinase, and 8 U lactate dehydrogenase[4].

  • DNA Stimulator: Add linear or relaxed pUC19 plasmid DNA. Why? DNA binding allosterically stimulates the intrinsic ATPase activity of GyrB, amplifying the signal-to-noise ratio[4].

  • Reaction Initiation: Add 2 mM phosphoenolpyruvate (PEP) and 0.16 mM NADH to the mix, then combine with the enzyme-inhibitor complex in a UV-transparent 96-well microplate[4].

  • Kinetic Readout: Immediately monitor the absorbance at 340 nm at 37°C for 30 minutes. Calculate the initial velocity (v0) of ATP hydrolysis from the linear slope of NADH depletion. Compare inhibitor wells to the DMSO vehicle control to derive the precise ATPase IC50.

Conclusion

By employing rigorous, self-validating supercoiling and ATPase assays, researchers can accurately profile quinoxalin-2-one derivatives. The comparative data clearly shows that optimizing the nitroaromatic or pyrazole substitutions on the quinoxaline scaffold can yield GyrB-targeted inhibition profiles that rival novobiocin, providing a strategic pathway for developing next-generation therapeutics against MDR pathogens.

References

  • (PDF) Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation - researchgate.net - 2

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - nih.gov - 5

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens - acs.org -1

  • Synthesis, Characterization, In-Vitro Antimicrobial Evaluation and Molecular Docking Studies of Aromatic Aldehydes Substituted T - ijcrr.com - 3

  • Exploration of Nitroaromatic Antibiotics via Sanger's Reagent: Synthesis, In Silico, and Antimicrobial Evaluation | ACS Omega - acs.org - 9

  • E. coli Gyrase Supercoiling Assay Kits | Inspiralis Limited - inspiralis.com -Link

  • DNA gyrase supercoiling assay. The assays were carried out as described... - researchgate.net -8

  • Basic residues at the C-gate of DNA gyrase are involved in DNA supercoiling - nih.gov - 4

  • High-throughput assays for DNA gyrase and other topoisomerases - oup.com - 7

  • Characterization of DNA Gyrase Activity and Elucidation of the Impact of Amino Acid Substitution in GyrA on Fluoroquinolone Resistance in Mycobacterium avium - asm.org - 6

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Hazard Analysis and Risk Assessment: An Evidence-Based Approach

Handling and disposing of any chemical requires a thorough understanding of its potential hazards. In the absence of a dedicated SDS for 6-Chloro-7-nitroquinoxalin-2-one, we must infer its toxicological and physical hazards from analogous compounds. Quinoxaline derivatives and nitro compounds are recognized for their potential biological activity and reactivity.[1][2]

Data from closely related structures, such as 6-Cyano-7-nitroquinoxaline-2,3-dione and various dichloroquinoxalines, strongly suggest that 6-Chloro-7-nitroquinoxalin-2-one should be handled as a hazardous substance.[1][3][4] The primary risks include acute toxicity if ingested, inhaled, or in contact with skin, as well as irritation to the skin, eyes, and respiratory system.[1][5] Nitro compounds, as a class, also require careful handling due to their potential reactivity and hazardous characteristics.[6][7]

The following table summarizes the anticipated hazard classifications based on available data for similar compounds.

Hazard Category Anticipated GHS Classification Rationale & Precautionary Principle
Acute Toxicity (Oral) Category 4 (Harmful if swallowed) Based on data for 6-Cyano-7-nitroquinoxaline-2,3-dione and other quinoxalines.[1][3] Assume harmful toxicity and prevent ingestion.
Acute Toxicity (Dermal) Category 4 (Harmful in contact with skin) Extrapolated from analogous compounds.[1] Minimize skin contact through appropriate PPE.
Acute Toxicity (Inhalation) Category 4 (Harmful if inhaled) A common hazard for powdered organic compounds.[1] Handle in a fume hood to prevent dust inhalation.
Skin Corrosion/Irritation Category 2 (Causes skin irritation) A frequent classification for chlorinated and nitrated aromatic heterocycles.[4][5]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation) Consistent with data for related quinoxalines.[1][4][8] Mandates the use of chemical safety goggles.
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation) Based on data for similar structures.[3] Engineering controls are essential.

Core Principles of Chemical Waste Management

The disposal of 6-Chloro-7-nitroquinoxalin-2-one must adhere to the foundational principles of hazardous waste management as mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

  • Cradle-to-Grave Responsibility: The generator of the waste is responsible for its safe management from creation to final disposal.[12]

  • Waste Minimization: Laboratory procedures should be designed to generate the minimum amount of hazardous waste possible.[13]

  • Segregation: Hazardous waste must be segregated according to compatibility to prevent dangerous chemical reactions.[14] Never mix unknown wastes.

  • Proper Labeling and Containment: All waste containers must be in good condition, compatible with their contents, and clearly labeled.[14]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations.[9][15]

Detailed Step-by-Step Disposal Protocol

This protocol provides a systematic approach to safely manage and dispose of 6-Chloro-7-nitroquinoxalin-2-one waste streams.

Required Personal Protective Equipment (PPE)

Given the anticipated hazards, the following PPE is mandatory when handling 6-Chloro-7-nitroquinoxalin-2-one for disposal.

  • Eye/Face Protection: Chemical safety goggles and a face shield if there is a splash hazard.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of as contaminated solid waste after handling.[3][16]

  • Body Protection: A flame-resistant laboratory coat, long pants, and closed-toe shoes are required.[6]

  • Engineering Controls: All handling of solid 6-Chloro-7-nitroquinoxalin-2-one and preparation of waste containers must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][17]

Waste Segregation and Containerization

Proper segregation is critical. Do not mix this waste stream with non-hazardous trash or other, incompatible chemical waste.

  • Solid Waste:

    • Collect un-used or expired 6-Chloro-7-nitroquinoxalin-2-one powder, along with grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads), in a dedicated, robust container made of high-density polyethylene (HDPE) or glass.[7]

    • This waste stream should be classified as Halogenated Organic Solid Waste .

  • Liquid Waste:

    • Solutions containing 6-Chloro-7-nitroquinoxalin-2-one (e.g., from experiments or rinsing) should be collected in a separate, clearly labeled container for Halogenated Organic Liquid Waste .[13]

    • Do not mix with non-halogenated solvents.[13]

    • Ensure the waste container is chemically compatible with the solvent used.

  • Contaminated Sharps:

    • Needles, scalpels, or other sharps contaminated with the compound must be disposed of in a designated, puncture-proof sharps container. The container must then be managed as hazardous waste.

  • Empty Containers:

    • Original containers of 6-Chloro-7-nitroquinoxalin-2-one must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[17]

    • The rinsate must be collected and disposed of as Halogenated Organic Liquid Waste .[17] After triple-rinsing, the container can often be disposed of as regular laboratory glass or plastic waste, but institutional policies may vary.

Waste Container Labeling and Storage

Proper labeling is a key requirement for regulatory compliance and safety.

  • Labeling:

    • Affix a hazardous waste tag to the container as soon as the first drop of waste is added.

    • The label must clearly state: "HAZARDOUS WASTE" .[14]

    • List all chemical constituents by their full name (no formulas or abbreviations) and their approximate percentages. For example: "6-Chloro-7-nitroquinoxalin-2-one (~5%), Acetone (95%)".[14]

    • Clearly indicate the associated hazards (e.g., Toxic, Irritant).

  • Storage (Satellite Accumulation Area - SAA):

    • Store waste containers in a designated SAA at or near the point of generation and under the control of laboratory personnel.[7][14]

    • Containers must be kept tightly closed except when adding waste.[14]

    • Store in a secondary containment bin to prevent the spread of material in case of a leak.

    • Segregate the waste from incompatible materials, particularly strong bases, amines, and oxidizing/reducing agents.[6]

Visualization of the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 6-Chloro-7-nitroquinoxalin-2-one.

cluster_prep Preparation & Assessment cluster_segregation Segregation & Collection cluster_management Container Management cluster_disposal Final Disposal start Identify Waste: 6-Chloro-7-nitroquinoxalin-2-one ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood waste_type Determine Waste Type hood->waste_type solid Collect in Container: 'Halogenated Organic Solid' waste_type->solid Solid / Contaminated PPE liquid Collect in Container: 'Halogenated Organic Liquid' waste_type->liquid Solution / Rinsate sharps Collect in Sharps Container waste_type->sharps Contaminated Sharps labeling Label Container: 'HAZARDOUS WASTE' + Full Chemical Names + Percentages solid->labeling liquid->labeling sharps->labeling close_container Keep Container Securely Closed labeling->close_container storage Store in designated SAA in Secondary Containment full Container >90% Full? storage->full close_container->storage full->storage No request Arrange Pickup via Institutional EHS Office full->request Yes end Disposal by Licensed Waste Contractor request->end

Caption: Disposal workflow for 6-Chloro-7-nitroquinoxalin-2-one.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Don PPE: Before cleaning a small, manageable spill, ensure you are wearing the appropriate PPE, including gloves, goggles, and a lab coat. A respirator may be necessary if significant dust is generated.[18]

  • Containment:

    • Solid Spill: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand to avoid creating dust.[6][19] Carefully sweep the material into a designated hazardous waste container.[3]

    • Liquid Spill: Contain the spill with absorbent pads or dikes. Absorb the liquid and place the used materials into the hazardous waste container.

  • Decontamination:

    • Clean the spill area thoroughly with soap and water.[6]

    • All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[7]

  • Final Disposal: Securely seal, label, and arrange for the pickup of the spill cleanup waste through your EHS office.

Final Disposition: The Role of EHS

Under no circumstances should 6-Chloro-7-nitroquinoxalin-2-one or its solutions be disposed of down the drain or in the regular trash.[6] The final step in the disposal process is to arrange for collection by your institution's EHS department or a licensed hazardous waste contractor.[8][20][21] Once a waste container is approximately 90% full, submit a chemical waste pickup request according to your institution's procedures.[14]

References

  • Research Safety, Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • PubChem, National Center for Biotechnology Information. 6-Cyano-7-nitroquinoxaline-2,3-dione. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, April 15). Waste, Chemical, and Cleanup Enforcement. [Link]

  • Emory University, Department of Chemistry. Chemical Waste Disposal Guidelines. [Link]

  • Lab Alley. How to dispose of nitric acid. [Link]

  • The University of Chicago, Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • U.S. Department of Health & Human Services (ASPR). OSHA Standards for Biological Laboratories. [Link]

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Columbia University, Environmental Health & Safety. Hazardous Chemical Waste Management Guidelines. [Link]

  • Technion, Safety Unit. Chemical Waste Management Guide. [Link]

  • Pena, M. P., et al. (2021). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. JCI Insight. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, March 24). Learn the Basics of Hazardous Waste. [Link]

  • Thermo Fisher Scientific. (2025, September 18). 2,3-Dichloroquinoxaline - SAFETY DATA SHEET. [Link]

  • MasterControl. 29 CFR 1910.1450 — OSHA Laboratory Standard. [Link]

  • U.S. Environmental Protection Agency (EPA). MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration (OSHA). OSHA Laboratory Standard 29 CFR 1910.1450. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). Appendix A: OSHA Laboratory Standard. [Link]

Sources

Personal protective equipment for handling 6-Chloro-7-nitroquinoxalin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Operational Guide for Handling 6-Chloro-7-nitroquinoxalin-2-one

As a critical organic building block, 6-Chloro-7-nitroquinoxalin-2-one (CAS: 934690-33-2) is frequently utilized by researchers and drug development professionals in the synthesis of kinase inhibitors and glutamate receptor antagonists[1]. However, the convergence of a highly reactive nitroaromatic system and a halogenated quinoxalinone core demands rigorous, scientifically grounded safety protocols.

This guide provides a comprehensive, self-validating framework for the safe handling, preparation, and disposal of this compound, moving beyond basic compliance to explain the mechanistic causality behind each safety requirement.

Mechanistic Hazard Profile: The Causality of Risk

To handle 6-Chloro-7-nitroquinoxalin-2-one safely, one must understand why it is hazardous at a molecular level. The hazards of this compound are extrapolated from its functional groups and closely related structural analogs (such as 7-Nitro-2(1H)-quinoxalinone and 6-Chloro-2(1H)-quinoxalinone)[2],[3].

  • Nitroaromatic Reactivity: The nitro group (-NO₂) is strongly electron-withdrawing. In the presence of strong reducing agents or excessive heat, nitroaromatics can undergo rapid, exothermic reduction reactions, potentially leading to thermal runaway and the release of toxic nitrogen oxides (NOx)[4].

  • Quinoxalinone Core & Halogenation: The chloro substitution at the 6-position makes the quinoxalinone ring highly susceptible to nucleophilic aromatic substitution. Biologically, this means the chemical can react aggressively with nucleophiles (such as thiols and amines) present in human skin or mucosal membranes, leading to severe irritation and potential sensitization[3].

Table 1: Quantitative Hazard Classification & Causality

GHS Hazard CodeHazard StatementMechanistic Causality
H302 Harmful if swallowedSystemic toxicity driven by nitroaromatic reduction and absorption in the gastrointestinal tract[2].
H315 Causes skin irritationThe electrophilic quinoxalinone core reacts with biological nucleophiles in the epidermis[3].
H319 Causes serious eye irritationParticulate aerosolization causes localized pH changes and cellular damage on the corneal surface[2].
H335 May cause respiratory irritationFine powder inhalation triggers inflammatory pathways in the mucosal lining of the respiratory tract[2],[3].

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling halogenated nitroaromatics. The selection of PPE must act as a self-validating barrier against both dermal permeation and particulate inhalation[5].

Table 2: Required PPE Specifications

PPE CategorySpecification / StandardOperational Rationale
Eye/Face EN 166 safety goggles / Face shieldPrevents severe eye irritation (H319) from aerosolized powder or accidental splashes during transfer[5].
Hands Nitrile gloves (min 0.11 mm, EN 374)Nitroaromatics can permeate thin latex. Nitrile provides a robust chemical barrier against dermal absorption[5],[3].
Body Tyvek® lab coat / Chemical apronPrevents the accumulation of hazardous dust on personal clothing, mitigating prolonged skin exposure[5].
Respiratory NIOSH N95 or EN 149 FFP2/FFP3Mandatory if handling outside a fume hood to prevent the inhalation of irritating dust (H335)[5].

Operational Workflow: Solution Preparation

The following step-by-step methodology ensures that the handling of 6-Chloro-7-nitroquinoxalin-2-one is tightly controlled, minimizing aerosolization and thermal risks.

  • Environmental Verification: Before opening the chemical container, verify that the chemical fume hood is fully operational with a face velocity between 0.5 and 0.6 m/s. This self-validating step ensures that any aerosolized particulates are immediately captured[3]. Clear the workspace of incompatible materials, particularly strong reducing agents[4].

  • PPE Donning: Equip double nitrile gloves, EN 166 safety goggles, and a flame-resistant lab coat[5].

  • Static Mitigation & Weighing: 6-Chloro-7-nitroquinoxalin-2-one powder is prone to static charge accumulation. Use an anti-static weighing boat and ground your stainless-steel spatula against a metal surface before transferring the powder to prevent sudden aerosolization.

  • Solvent Addition: Transfer the weighed solid into a volumetric flask. Add an aprotic organic solvent (e.g., DMSO or DMF) in which quinoxalinones typically exhibit optimal solubility. Cap the flask immediately to contain vapors.

  • Homogenization: Dissolve the mixture using a sonicator or vortex mixer. Crucial Causality: Do not apply direct heat. Nitroaromatics can decompose exothermically at elevated temperatures, potentially leading to thermal runaway[4].

  • Decontamination: Wipe down the balance and surrounding surfaces with a solvent-dampened cloth (e.g., 70% ethanol), followed by a secondary wipe with soap and water. Dispose of all contaminated wipes as hazardous solid waste[3].

ChemicalHandling Start Pre-Operation Risk Assessment PPE Don Specialized PPE (EN 166, EN 374) Start->PPE Hood Verify Fume Hood (Flow > 0.5 m/s) PPE->Hood Weigh Weighing & Transfer (Minimize Aerosolization) Hood->Weigh Decon Decontamination of Tools & Surfaces Weigh->Decon End Proper PPE Doffing & Waste Disposal Decon->End

Workflow for handling 6-Chloro-7-nitroquinoxalin-2-one safely.

Emergency Spill Response & Decontamination

In the event of a spill, immediate and calculated action is required to prevent respiratory exposure and environmental contamination.

  • Immediate Assessment: If a spill occurs, immediately halt operations. Assess the volume. For any spill exceeding 50 grams, evacuate the immediate laboratory area and increase ventilation[4].

  • Containment: Cover the spilled powder with a damp absorbent material (like sand or vermiculite) to prevent dust generation. Never sweep dry powder, as this drastically increases the inhalation risk (H335)[3].

  • Neutralization & Collection: Carefully scoop the absorbed mixture using non-sparking tools into a dedicated, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a mild alkaline solution to neutralize residual acidic byproducts, followed by copious amounts of water.

SpillResponse Detect Spill Detected Assess Assess Volume & Risk Detect->Assess Evac Evacuate & Ventilate Assess->Evac Large Spill Contain Contain Spill (Sand/Vermiculite) Assess->Contain Small Spill Evac->Contain Clean Collect & Neutralize Contain->Clean Dispose Hazardous Waste Disposal Clean->Dispose

Emergency spill response pathway for nitroaromatic compounds.

Waste Disposal & Environmental Stewardship

6-Chloro-7-nitroquinoxalin-2-one must never be flushed down the drain or disposed of in standard municipal waste. Due to its ecological toxicity and stable aromatic ring system, all chemical residues, contaminated gloves, and empty vials must be collected in clearly labeled, sealed containers[5]. Disposal must be executed via high-temperature incineration at an approved hazardous waste facility, which safely breaks down the nitroaromatic structure into harmless elemental gases[5],[3].

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.